N,N-dimethylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXVJBJRMWXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027232 | |
| Record name | N,N-Dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
36.5 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
10 °F | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.675 at 20 °C/4 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
352.0 [mmHg] | |
| Record name | N,N-Dimethylethylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
598-56-1 | |
| Record name | Dimethylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140 °C | |
| Record name | N,N-DIMETHYLETHYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA) is a tertiary amine with the chemical formula C4H11N.[1][2] It is a colorless to light yellow, volatile liquid at room temperature with a characteristic strong odor that can range from ammonia-like to fishy.[1][3] This versatile organic compound serves as a crucial building block and catalyst in various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.[3][4] Its utility stems from its basicity, nucleophilicity, and relatively low boiling point. This guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound consists of an ethyl group and two methyl groups bonded to a central nitrogen atom.[5] The nitrogen atom's lone pair of electrons is responsible for the compound's basicity and nucleophilic character.
Structural Identifiers:
-
IUPAC Name: N,N-Dimethylethanamine[1]
-
CAS Number: 598-56-1[4]
-
Molecular Formula: C4H11N[1]
-
SMILES: CCN(C)C[1]
-
InChI: 1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3[1]
-
InChIKey: DAZXVJBJRMWXJP-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling, application, and analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 73.14 g/mol | [1][4] |
| Appearance | Clear, colorless to light yellow liquid | [1][3][6] |
| Odor | Strong, ammonia-like to fish-like | [1][3] |
| Density | 0.675 g/mL at 25 °C | [4][7] |
| Boiling Point | 36-38 °C | [4] |
| Melting Point | -140 °C | [1][8] |
| Flash Point | -28 °C (-18.4 °F) (closed cup) | [9] |
| Vapor Pressure | 8.09 psi (at 20 °C) | [8][7] |
| Solubility in Water | Miscible/Very Soluble | [5][6][10] |
| Refractive Index | 1.372 (at 20 °C) | [4][8][7] |
| pKa of Conjugate Acid | 10.16 | [2] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established testing methods.
Determination of Boiling Point
The boiling point of this compound can be determined using a standard distillation apparatus, following a procedure similar to that described in ASTM D1078.[11]
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating mantle
-
Receiving graduate cylinder
Procedure:
-
A sample of this compound is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature at which the liquid begins to boil and the first drop of condensate is collected in the receiving cylinder is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds. For a pure compound like this compound, the boiling point should remain relatively constant throughout the distillation.
Determination of Melting Point
Due to its very low melting point (-140 °C), the determination of the melting point of this compound requires specialized low-temperature apparatus. The general principle follows the capillary tube method as outlined in ASTM E324, but adapted for cryogenic temperatures.[12]
Apparatus:
-
Cryostat or a low-temperature bath capable of reaching below -140 °C
-
Melting point capillary tubes
-
Calibrated low-temperature thermometer or thermocouple
Procedure:
-
A small amount of this compound is frozen.
-
The frozen sample is introduced into a capillary tube.
-
The capillary tube is placed in the cryostat, adjacent to the temperature sensor.
-
The temperature of the cryostat is slowly increased at a controlled rate.
-
The temperature at which the first sign of melting is observed and the temperature at which the last crystal melts are recorded. This range represents the melting point.
Determination of Solubility in Water
The solubility of this compound in water can be determined by simple miscibility testing.[3][4]
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Add a known volume (e.g., 1 mL) of deionized water to a test tube.
-
Add a small, measured volume (e.g., 5 drops) of this compound to the test tube.[1]
-
Vigorously shake or vortex the mixture for a short period.[1]
-
Allow the mixture to stand and observe if two distinct layers form or if a single homogeneous solution results.
-
If a single phase is observed, the substance is considered miscible or soluble at that concentration. The process can be repeated with varying ratios of the amine and water to confirm miscibility.
Chemical Reactivity and Synthesis
This compound, as a tertiary amine, exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form salts.[13]
Synthesis of this compound
One common industrial synthesis route involves the reaction of ethanol with dimethylamine in the presence of a copper-chromium oxide catalyst.[14] Another method is the reduction of N,N-dimethylacetamide.[15]
A laboratory-scale synthesis can be performed by the reaction of dimethylamine with ethylene in the presence of a ruthenium catalyst.[7]
Reaction: (CH₃)₂NH + C₂H₄ → (CH₃)₂NC₂H₅
Experimental Workflow for Synthesis from Dimethylamine and Ethylene:
Caption: Synthesis of this compound.
Biological Interactions and Metabolism
In biological systems, this compound can be absorbed through inhalation and skin contact.[5] It is metabolized in the body, primarily through oxidation of the nitrogen atom.
Metabolic Pathway
The primary metabolic transformation of this compound is its conversion to this compound N-oxide (DMEAO).[5][16] This reaction is a detoxification pathway, converting the amine into a more water-soluble compound that can be readily excreted in the urine.[5]
Caption: Metabolic Pathway of this compound.
Conclusion
This compound is a fundamental tertiary amine with well-defined chemical and physical properties. Its reactivity, driven by the nucleophilic nitrogen center, makes it a valuable reagent in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, including its synthesis and metabolic fate, is essential for its safe and effective application. The data and protocols presented in this guide provide a solid foundation for the use of this compound in a research and development setting.
References
- 1. chemhaven.org [chemhaven.org]
- 2. alnoor.edu.iq [alnoor.edu.iq]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The evolution of N, N-Dimethyltryptamine: from metabolic pathways to brain connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. store.astm.org [store.astm.org]
- 13. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 14. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Experimental study on the metabolism of dimethylethylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-dimethylethylamine CAS number and synonyms
An In-depth Technical Guide to N,N-Dimethylethylamine
This compound, a versatile tertiary amine, serves as a crucial component in a multitude of industrial applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and significant roles in various manufacturing processes, with a particular focus on its function as a catalyst.
Chemical Identity and Synonyms
This compound is an organic compound with the chemical formula C4H11N.[1][2][3] It is a colorless to pale yellow, volatile liquid with a characteristic strong, fishy, or ammonia-like odor.[2][4][5]
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number:
It is also known by several synonyms in scientific literature and industrial contexts:
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H11N[1][3][6][7] |
| Molecular Weight | 73.14 g/mol [1][2][4][7] |
| Appearance | Clear, colorless to light yellow liquid[1][2][4] |
| Density | 0.675 g/mL at 25 °C[1][2][4] |
| Boiling Point | 36-38 °C[1][2][4] |
| Melting Point | -140 °C[2][4] |
| Flash Point | -28 °C (-18.4 °F) (closed cup)[8][9] |
| Refractive Index | n20/D 1.372[1][4] |
| Vapor Pressure | 527 hPa at 20 °C[9] |
| pKa (conjugate acid) | 10.16 (in H2O)[3] |
| Water Solubility | Soluble[4][5] |
Table 2: Safety and Hazard Information
| Parameter | Value |
| Explosive Limits | 0.9-11.2% (v/v)[4][9] |
| Autoignition Temperature | 190 °C[9] |
| GHS Hazard Statements | H225, H302, H314, H332[3][8] |
| GHS Signal Word | Danger[3][8] |
| Storage Class | 3 (Flammable liquids)[8][9] |
Experimental Protocols
Synthesis of this compound via Reductive Amination of N,N-Dimethylacetamide
This method involves the catalytic hydrogenation of N,N-Dimethylacetamide in the presence of an auxiliary amine.
Materials:
-
N,N-Dimethylacetamide
-
Dimethylamine (DMA)
-
Hydrogen (H2) gas
-
Copper-based catalyst (e.g., Cu0203 Engelhard)
-
Fixed bed reactor
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a mixture of N,N-Dimethylacetamide, Dimethylamine (DMA), and Hydrogen (H2) with a molar composition of 1:3:30 (amide:auxiliary amine:H2).
-
Pack a fixed bed reactor with 5 g of the copper-based catalyst.
-
Preheat the reactant mixture and introduce it continuously to the catalyst bed at a rate of 2 g of amide per hour.
-
Maintain the reactor temperature at 250 °C and operate at a pressure of 10 bars.
-
Continuously monitor the product stream at the reactor outlet using an on-line GC to analyze the composition.
-
The expected product composition (by area%) is approximately 96.1% this compound, 2.8% N,N-Dimethylamine, and 0.8% Diethylamine.[10]
Application as a Catalyst in Foundry Sand Core Production (Cold-Box Process)
This compound is used as a gaseous catalyst to cure a polyurethane binder in the cold-box process for manufacturing sand cores.
Materials:
-
Silica sand (or other aggregate like olivine, zircon)
-
Polyurethane binder system (typically a two-part system: a phenolic resin and an isocyanate resin)
-
Gaseous this compound (curing catalyst)
-
Core box (mold for the core)
-
Gassing apparatus to deliver the catalyst
Procedure:
-
Prepare the foundry mix by thoroughly mixing the silica sand with the two parts of the polyurethane binder. The binder loading is typically around 1.05 wt.% based on the total weight of the sand.[1]
-
Blow the sand-binder mixture into the core box, ensuring it is filled completely and compacted to form the desired shape.
-
Introduce gaseous this compound into the core box. The amine catalyst is carried by a high-pressure gas (e.g., compressed air).
-
The this compound permeates the sand mix and catalyzes the polymerization reaction between the phenolic resin and the isocyanate, causing the binder to harden and cure the core.
-
After the gassing stage, purge the core box with compressed air to remove any residual amine catalyst.
-
Once the core is fully cured and purged, it can be ejected from the core box.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tosoh.co.jp [tosoh.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for N,N-dimethylethylamine (DMEA), a versatile yet hazardous tertiary amine. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a strong, ammonia-like or fishy odor.[1][2] It is a highly flammable and volatile compound.[1] A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value |
| Molecular Formula | C₄H₁₁N[1] |
| Molecular Weight | 73.14 g/mol [1] |
| CAS Number | 598-56-1[3] |
| Appearance | Clear, colorless to pale yellow liquid[1][4] |
| Odor | Strong, ammonia-like or fishy[1][2] |
| Boiling Point | 36-38 °C[1][5] |
| Melting Point | -140 °C[1][5] |
| Flash Point | -28 °C[1] |
| Density | 0.675 g/mL at 25 °C[1][5] |
| Vapor Pressure | 8.09 psi at 20 °C[5] |
| Solubility | Miscible with water and soluble in organic solvents[1] |
Toxicological Data
This compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][6] Inhalation of high concentrations of vapor may lead to symptoms such as headaches, dizziness, nausea, and vomiting.[3]
| Metric | Value | Species |
| LD50 Oral | 606 mg/kg | Rat[6] |
| LD50 Dermal | >200 mg/kg | Rabbit[6] |
| LC50 Inhalation | 2.3 - 15.4 mg/L (1 hour) | Rat[6] |
Hazard Identification and Personal Protective Equipment (PPE)
DMEA is classified as a flammable liquid and is corrosive to the skin and eyes.[1] It is also toxic upon inhalation and ingestion.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[3][7][8]
-
Hand Protection: Chemical-resistant gloves, such as butyl, neoprene, or nitrile, should be worn.[8][9] It is crucial to consider the breakthrough time of the glove material for prolonged handling.[8]
-
Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required to protect the skin from accidental spills.[7][8]
-
Respiratory Protection: All work with DMEA should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10] In situations where vapor concentrations are likely to be high or ventilation is inadequate, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type K, green, for ammonia and organic ammonia derivatives) must be used.[3][8]
Experimental Protocols: Safe Handling and Storage
General Handling Procedures
All operations involving this compound must be performed in a well-ventilated chemical fume hood.[3][10] Use spark-proof tools and explosion-proof equipment.[7][11] Ground and bond containers when transferring the material to prevent static discharge.[3][7] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[3]
Storage
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][11] Keep the container tightly closed.[7] Store in a designated flammables area.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, carbon dioxide, and acid anhydrides.[7]
Emergency Procedures
In the event of an emergency, it is crucial to follow the established protocols to minimize harm.
Spills and Leaks
For any spill, immediately evacuate the area and remove all sources of ignition.[3] Ventilate the area.[10] For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[3][11] For large spills, dike the area to contain the spill and prevent it from entering drains or waterways.[11]
First-Aid Measures
The following diagram outlines the immediate first-aid steps to be taken upon exposure to this compound.
-
Inhalation: Remove the victim to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If breathing has ceased, apply artificial respiration using a suitable mechanical device.[7] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]
Fire-Fighting Measures
This compound is highly flammable.[1] In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[7] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.[3] Waste should be handled by a licensed professional waste disposal service.
This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. N,N-ジメチルエチルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemos.de [chemos.de]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Solubility of N,N-Dimethylethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile compound utilized in a multitude of industrial and research applications. Its utility as a catalyst, chemical intermediate, and curing agent necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its quantitative determination, and presents logical workflows for solubility assessment.
Core Concepts in Solubility
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:
-
Polarity: this compound is a polar molecule due to the presence of the nitrogen atom with its lone pair of electrons, leading to a dipole moment.
-
Hydrogen Bonding: As a tertiary amine, this compound can act as a hydrogen bond acceptor (via its nitrogen atom) but not a donor. This allows it to interact with protic solvents.
-
Van der Waals Forces: These forces are present in all molecules and contribute to the overall solubility, particularly in nonpolar solvents.
Quantitative Solubility Data
This compound is widely reported to be miscible with a broad range of common organic solvents. Miscibility implies that the substances form a homogeneous solution in all proportions. Due to this high degree of solubility, precise quantitative values (e.g., in g/100 mL) are often not reported as the components are considered infinitely soluble in one another for practical purposes.
The following table summarizes the qualitative solubility of this compound in various organic solvents.
| Organic Solvent | Solvent Type | Solubility |
| Methanol | Polar Protic | Miscible |
| Ethanol | Polar Protic | Miscible |
| Acetone | Polar Aprotic | Miscible |
| Diethyl Ether | Nonpolar | Miscible |
| Hexane | Nonpolar | Miscible |
| Toluene | Nonpolar | Miscible |
Experimental Protocols for Solubility Determination
For applications requiring precise, quantitative solubility data, the following generalized experimental protocols can be employed.
Gravimetric Method
This method is straightforward for determining the solubility of a liquid in a liquid solvent at a specific temperature.
Methodology:
-
Sample Preparation: Prepare a series of vials containing a known mass of the organic solvent of interest.
-
Equilibration: Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) and allow them to reach the desired temperature.
-
Addition of Solute: Add small, known increments of this compound to each vial.
-
Mixing: After each addition, cap the vial securely and mix thoroughly (e.g., using a vortex mixer or shaker) until the solution is homogeneous.
-
Observation: Continue adding this compound until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a second phase that does not disappear upon further mixing.
-
Quantification: The total mass of this compound added to the vial just before saturation is recorded.
-
Calculation: The solubility is calculated as the mass of this compound per mass or volume of the solvent (e.g., g/100 g or g/100 mL).
Spectroscopic Method
This method is suitable for determining lower solubility limits or for systems where gravimetric methods are less practical.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the organic solvent of interest with known concentrations. Measure the absorbance of these standards at a specific wavelength using a UV-Vis spectrophotometer to construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent at a constant temperature by adding an excess of the amine to the solvent and allowing it to equilibrate with stirring for an extended period.
-
Sample Extraction and Dilution: Carefully extract a known volume of the supernatant (the clear, saturated solution) and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to the solubility of this compound.
Caption: Factors Influencing DMEA Solubility.
Caption: Experimental Workflow for Solubility Determination.
N,N-Dimethylethylamine: A Technical Guide to its Mechanism of Action as a Non-Nucleophilic Base
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylethylamine (DMEA) is a tertiary aliphatic amine that serves as a pivotal reagent in modern organic synthesis.[1][2] With the chemical formula C₄H₁₁N, this colorless, volatile liquid is characterized by a strong, ammonia-like odor.[1][3] While it has diverse industrial applications, including its use as a catalyst in the production of polyurethanes and epoxy resins, its primary role in the context of research and drug development is as a non-nucleophilic base.[1][4] Its unique structural properties allow it to efficiently scavenge protons in a reaction mixture without competing as a nucleophile, a critical feature for optimizing reaction pathways and maximizing yields in the synthesis of complex molecules. This guide provides an in-depth exploration of the core mechanism of DMEA's basicity, supported by quantitative data, experimental context, and graphical representations of its function.
Core Mechanism of Action: A Structural Perspective
The function of this compound as a base is fundamentally rooted in the lone pair of electrons on its central nitrogen atom. This lone pair allows it to act as both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor). The efficacy of DMEA in these roles is governed by a combination of electronic and steric effects derived from its alkyl substituents.
-
Electronic Effects (Inductive Effect): The nitrogen atom in DMEA is bonded to two methyl groups and one ethyl group. These alkyl groups are electron-donating, pushing electron density towards the nitrogen atom via the inductive effect. This increased electron density makes the lone pair more available and more reactive towards protons, thereby increasing the basicity of the amine compared to ammonia or primary/secondary amines.
-
Steric Effects (Steric Hindrance): The three alkyl groups create significant steric bulk around the nitrogen atom. While this does not impede the approach of a small proton (H+), it effectively blocks the nitrogen's lone pair from attacking larger electrophilic centers, such as the carbon atom of a carbonyl group. This steric hindrance is the source of DMEA's classification as a non-nucleophilic base . This property is highly desirable in reactions where nucleophilic attack by the base would lead to unwanted side products.
The interplay of these effects makes DMEA an excellent choice for reactions requiring acid neutralization without the risk of side reactions, such as in acylation, silylation, and certain elimination reactions.
Caption: Mechanism of this compound as a Brønsted-Lowry base.
Quantitative Analysis of Basicity
The strength of a base is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. DMEA is a moderately strong base, suitable for a wide range of organic reactions. Its basicity is comparable to other commonly used tertiary amine bases, as detailed in the table below.
| Base Name | Abbreviation | Structure | pKa of Conjugate Acid | Reference(s) |
| This compound | DMEA | (CH₃)₂NC₂H₅ | 10.16 | [1][5] |
| Trimethylamine | TEA | (CH₃)₃N | 9.81 | [6] |
| N,N-Diisopropylethylamine | DIPEA | (i-Pr)₂NEt | 11.0 | [7] |
Note: pKa values are for the corresponding protonated amine (conjugate acid) in water.
The choice between these bases often depends on the specific requirements of the reaction, including required base strength, steric tolerance, and post-reaction workup considerations. DIPEA (Hünig's base), for example, is even more sterically hindered and is often used when an extremely non-nucleophilic base is required.[7]
Applications in Drug Development and Organic Synthesis
DMEA's role as a non-nucleophilic base makes it invaluable in numerous synthetic transformations critical to the pharmaceutical and agrochemical industries.[4]
-
Protecting Group Chemistry: Used to neutralize acidic byproducts during the introduction of protecting groups (e.g., silyl ethers), preventing degradation of acid-sensitive substrates.
-
Acylation and Esterification: Acts as an acid scavenger in reactions involving acid chlorides or anhydrides to form amides and esters. It neutralizes the generated HCl or carboxylic acid, driving the reaction to completion.
-
Elimination Reactions: Promotes dehydrohalogenation reactions to form alkenes, where its non-nucleophilic character prevents competing substitution reactions.
-
Cross-Coupling Reactions: Employed as a base in transition metal-catalyzed reactions, such as the Heck and Sonogashira couplings, to facilitate the catalytic cycle.[7]
-
Polymer Chemistry: Serves as a catalyst in the production of polyurethanes and other polymers.[4]
Caption: Relationship between DMEA's structure and its function as a base.
Experimental Protocol: Acylation of an Amine
The following is a representative protocol for the use of DMEA as an acid scavenger in the acylation of an amine to form an amide, a common transformation in drug synthesis.
Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride using DMEA as a base.
Materials:
-
Benzylamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
This compound (DMEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Methodology:
-
Reaction Setup: A dry round-bottom flask is charged with benzylamine (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath with stirring.
-
Base Addition: this compound (1.2 eq) is added to the stirred solution.
-
Acylating Agent Addition: Acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A precipitate of N,N-dimethylethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. The reaction mixture is diluted with additional DCM. b. The mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (to remove excess DMEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. c. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude N-benzylacetamide can be purified by recrystallization or column chromatography if necessary.
Caption: Workflow for a DMEA-mediated acylation reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trimethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
N,N-Dimethylethylamine: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and industrially significant compound.[1][2][3] Characterized by its strong, fishy, ammonia-like odor, this colorless to pale yellow liquid plays a crucial role as a catalyst and intermediate in various chemical processes.[1] While not known to have a significant natural occurrence, its synthetic production is well-established, catering to demands in foundry, polymer, pharmaceutical, and agrochemical industries.[1][4] This technical guide provides an in-depth exploration of the history, synthesis, properties, and applications of this compound.
Historical Context
The precise discovery of this compound is not attributed to a single individual or a specific date. Its recognition emerged from systematic studies on aliphatic amines conducted in the early 20th century.[1] The development of industrial synthesis methods for amines, such as the reaction of alcohols with ammonia, paved the way for the large-scale production of compounds like DMEA.[5][6] The primary impetus for its industrial synthesis has been its utility as a potent catalyst, particularly in the foundry industry for the "cold box" process of producing sand cores for metal casting.[7]
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁N | [1][2][3][8][9] |
| Molecular Weight | 73.14 g/mol | [2][8][9] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, fishy, ammonia-like | [1][8] |
| Boiling Point | 36-38 °C | [2] |
| Melting Point | -140 °C | [2] |
| Density | 0.675 g/mL at 25 °C | [2] |
| Flash Point | -12 °C | [2] |
| Solubility | Miscible with water and common organic solvents | [1] |
| pKa (of conjugate acid) | 10.16 | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and available starting materials. Key industrial methods include the reaction of ethanol with dimethylamine and the reductive amination of acetaldehyde.
Reaction of Ethanol with Dimethylamine
This industrial process involves the reaction of gaseous ethanol with a mixture of hydrogen and dimethylamine in the presence of a hydrogenation-dehydrogenation catalyst.
Experimental Protocol:
A gaseous mixture of ethanol, dimethylamine, and hydrogen is passed through a reactor containing a catalyst composed of copper, chromium oxide, and potentially other metal oxides.[7] The reaction is typically carried out at temperatures between 180 and 240 °C and pressures ranging from 1 to 15 bar.[7] The molar ratio of dimethylamine to ethanol is maintained between 0.25 and 0.6, while the hydrogen to ethanol molar ratio is kept between 3 and 10.[7] Under these conditions, high yields of this compound can be achieved, with reported yields relative to the dimethylamine used reaching up to 97.0%.[7]
Caption: Industrial Synthesis of this compound.
Reductive Amination of Acetaldehyde with Dimethylamine
This method involves the reaction of acetaldehyde with dimethylamine in the presence of a reducing agent and a catalyst.
Experimental Protocol:
Acetaldehyde and dimethylamine are reacted in the presence of a catalyst, such as nickel or palladium, under a hydrogen atmosphere.[1] This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to form the tertiary amine. This method is a common and versatile approach for the synthesis of various amines.
Reaction of Ethylene with Dimethylamine
Another synthetic approach involves the direct reaction of ethylene with dimethylamine in the presence of a suitable catalyst.
Experimental Protocol:
A mixture of dimethylamine and an inert solvent like 1,4-dioxane is placed in a stainless steel autoclave.[10] A ruthenium-based catalyst, such as [Ru(NH₃)₄(OH)Cl]Cl·2H₂O, is added, and the autoclave is pressurized with ethylene.[10] The reaction yields a mixture of this compound and N,N-diethylmethylamine.[10]
Applications
This compound has a range of industrial applications, primarily leveraging its catalytic activity and its role as a chemical intermediate.
-
Foundry Industry: It is extensively used as a catalyst in the "cold-box" sand core production process for metal casting.[1][7]
-
Polymer Chemistry: DMEA serves as a curing agent for epoxy resins and in the polymerization of polyamides.[2]
-
Chemical Synthesis: It acts as an intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts.[1][4]
-
Other Applications: It is also used as a stabilizer for chlorinated hydrocarbons and as an anti-livering agent in certain enamels.[1]
Metabolism
In humans, this compound is metabolized in the liver. The primary metabolic pathway involves N-oxidation to form dimethylethylamine N-oxide (DMEAO).[8] This metabolite, along with the unchanged parent compound, is then excreted in the urine.[8]
Caption: Metabolism of this compound.
Conclusion
This compound, a product of modern industrial chemistry, has established itself as a cornerstone catalyst and intermediate in several key manufacturing sectors. While its discovery was a gradual process rooted in the systematic exploration of aliphatic amines, its synthesis is now well-understood and optimized for large-scale production. The continued importance of the foundry and polymer industries, coupled with its utility in fine chemical synthesis, ensures that this compound will remain a compound of significant industrial relevance. Further research may yet uncover new applications for this versatile tertiary amine.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]
- 6. Amine - Occurrence, Sources | Britannica [britannica.com]
- 7. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]
- 8. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
A Deep Dive into the Spectroscopic Signature of N,N-Dimethylethylamine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylethylamine (DMEA), a crucial tertiary amine in various industrial and pharmaceutical applications. By presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual aids, this document serves as an essential resource for the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃) at 399.65 MHz.[1]
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -N-CH₂ -CH₃ | 2.32 | Quartet | 2H |
| -N-(CH₃ )₂ | 2.22 | Singlet | 6H |
| -CH₂-CH₃ | 1.06 | Triplet | 3H |
Table 2: ¹³C NMR Spectroscopic Data for this compound
The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule, showing three signals for the three chemically non-equivalent carbon atoms. The spectrum was recorded in deuterated chloroform (CDCl₃).
| Assigned Carbons | Chemical Shift (δ) ppm |
| -N-C H₂-CH₃ | 53.6 |
| -N-(C H₃)₂ | 45.5 |
| -CH₂-C H₃ | 11.8 |
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
The IR spectrum, typically recorded from a liquid film, reveals the vibrational modes of the molecule's functional groups. Key absorptions are indicative of C-H and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2965 - 2815 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1460 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1265 | C-N Stretch | Tertiary Amine |
| 1040 | C-C Stretch | Ethyl Group |
Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion is observed, and the base peak results from a typical α-cleavage of the amine.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 73 | 25.2 | [M]⁺ (Molecular Ion) |
| 72 | 20.6 | [M-H]⁺ |
| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 44 | 23.9 | [C₂H₆N]⁺ |
| 42 | 21.3 | [C₂H₄N]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film. Place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.
-
Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.
-
Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.
-
Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. For GC-MS, inject a dilute solution of the analyte in a volatile organic solvent into the GC.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: The detector records the abundance of each ion.
-
Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions, including the base peak.
Visualizations
The following diagrams provide a visual representation of the spectroscopic analysis workflow and the fragmentation logic of this compound.
Caption: Spectroscopic Analysis Workflow.
Caption: MS Fragmentation Pathway.
References
Theoretical Insights into the Reactivity of N,N-Dimethylethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylethylamine (DMEA), a tertiary amine with the chemical formula (CH₃)₂NC₂H₅, is a versatile compound utilized in various industrial applications, including as a catalyst in the production of polyurethanes and epoxy resins.[1][2] Understanding its reactivity is crucial for process optimization, safety, and for assessing its environmental fate and potential role in atmospheric chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of DMEA, drawing upon computational investigations of DMEA itself where available, and leveraging data from analogous amine compounds to elucidate its potential reaction pathways. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a comprehensive overview of the methodologies and findings in this area.
Core Reactivity Concepts: An Overview
The reactivity of this compound is primarily dictated by the presence of the lone pair of electrons on the nitrogen atom and the C-H and C-N bonds within the molecule. Theoretical studies on analogous amines suggest that the principal reaction pathways involve:
-
Hydrogen Abstraction: The removal of a hydrogen atom by radical species, such as the hydroxyl radical (•OH), which is a key oxidant in the atmosphere. Abstraction can occur from the methyl groups (N-CH₃), the α-carbon of the ethyl group (N-CH₂-), or the β-carbon of the ethyl group (-CH₃).
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo unimolecular decomposition, primarily through the cleavage of C-N and C-C bonds.
-
Reaction with Other Oxidants: Besides •OH radicals, DMEA can react with other atmospheric oxidants, although these pathways are generally considered less significant.
Quantitative Data on Reactivity
Due to a lack of extensive theoretical studies directly on this compound, the following tables summarize key quantitative data from computational studies on analogous amines. This data provides valuable estimates for the reactivity of DMEA.
Table 1: Calculated Activation Energies (Ea) for Hydrogen Abstraction from Amines by •OH Radical
| Amine | Abstraction Site | Method | Activation Energy (kcal/mol) | Reference |
| Dimethylamine ((CH₃)₂NH) | N-H | DFT/CBS-QB3 | 1.4 | [3] |
| Dimethylamine ((CH₃)₂NH) | C-H | DFT/CBS-QB3 | 4.1 | [3] |
| Trimethylamine ((CH₃)₃N) | C-H | G3(MP2)//B3LYP | 3.9 | [3] |
| Diethylamine ((CH₃CH₂)₂NH) | N-H | Not Specified | Not Specified | |
| Diethylamine ((CH₃CH₂)₂NH) | α-C-H | Not Specified | Not Specified | |
| Diethylamine ((CH₃CH₂)₂NH) | β-C-H | Not Specified | Not Specified |
Note: Data for diethylamine is included to represent the ethyl group in DMEA, though specific computational values were not found in the initial search.
Table 2: Calculated Bond Dissociation Energies (BDEs) for Analogous Amines
| Amine | Bond | Method | BDE (kcal/mol) | Reference |
| Trimethylamine | C-H | G3(MP2)//B3LYP | 96.2 | [3] |
| Trimethylamine | C-N | G3(MP2)//B3LYP | 81.5 | [3] |
Table 3: Calculated Reaction Enthalpies (ΔH) for Reactions of Analogous Amines
| Reaction | Method | ΔH (kcal/mol) | Reference |
| (CH₃)₂NH + •OH → (CH₃)₂N• + H₂O | DFT/CBS-QB3 | -25.2 | [3] |
| (CH₃)₂NH + •OH → •CH₂(CH₃)NH + H₂O | DFT/CBS-QB3 | -18.7 | [3] |
Experimental and Computational Protocols
The theoretical investigation of this compound reactivity typically employs a combination of quantum mechanical calculations and kinetic modeling. A standard computational protocol is outlined below.
Computational Chemistry Protocol for Reaction Mechanism and Kinetics
-
Geometry Optimization:
-
The initial structures of the reactants, transition states, intermediates, and products are built using a molecular modeling program.
-
Geometry optimizations are performed using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)). The choice of functional is critical and should be benchmarked against higher-level methods or experimental data where possible.
-
-
Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
These calculations serve two purposes:
-
To confirm the nature of the stationary points: reactants and products should have all real (positive) frequencies, while a transition state should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
-
Transition State Search:
-
Transition state (TS) geometries are located using methods such as the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the desired reactants and products.
-
-
Single-Point Energy Calculations:
-
To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
-
-
Kinetic Modeling:
-
The calculated activation energies and thermodynamic data are used in Transition State Theory (TST) to calculate the rate constants for the elementary reaction steps.
-
For complex reaction networks, the calculated rate constants can be used as input for kinetic modeling software to simulate the overall reaction kinetics under specific conditions (e.g., temperature and pressure).
-
Visualizations of Reaction Pathways and Workflows
Reaction Pathways
The following diagrams illustrate the principal theoretical reaction pathways for the atmospheric oxidation and thermal decomposition of this compound, inferred from studies on analogous tertiary amines.
Caption: Proposed pathways for the atmospheric oxidation of this compound by hydroxyl radicals.
Caption: Potential thermal decomposition pathways for this compound.
Computational Workflow
The logical flow for a typical computational study of DMEA reactivity is depicted below.
Caption: A typical workflow for the computational investigation of chemical reactivity.
Conclusion
While direct and comprehensive theoretical studies on the reactivity of this compound are limited, a robust understanding of its potential reaction pathways can be developed through the analysis of analogous amine compounds. Computational chemistry provides a powerful toolkit for elucidating these mechanisms, calculating key kinetic and thermodynamic parameters, and predicting the environmental fate and combustion behavior of such compounds. The data and protocols presented in this guide are intended to facilitate further research into the reactivity of this compound and related molecules, ultimately contributing to safer and more efficient industrial processes and a better understanding of atmospheric chemistry. Further dedicated computational and experimental studies on DMEA are encouraged to refine the models and quantitative data presented herein.
References
The Versatile Amine: An In-depth Technical Guide to the Research Applications of N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylethylamine (DMEA), a tertiary amine, is a versatile and highly reactive compound with significant, though often understated, potential across a spectrum of research and industrial applications. This technical guide provides a comprehensive overview of DMEA's core applications, focusing on its utility as a potent catalyst in polymerization reactions, a key building block in the synthesis of quaternary ammonium compounds, and as a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of reaction pathways and workflows to serve as a critical resource for researchers exploring the multifaceted applications of this compound.
Introduction
This compound (C₄H₁₁N), also known as dimethylethylamine, is a colorless to pale yellow liquid characterized by its low boiling point and a strong, amine-like odor.[1] Its utility in chemical processes stems from the nucleophilic nature of its nitrogen atom and its steric profile. DMEA finds extensive use as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[2][3] Furthermore, it serves as a crucial intermediate in the synthesis of a variety of molecules, including quaternary ammonium salts, pharmaceuticals, and agrochemicals.[4][5] This guide will delve into the technical specifics of these applications, providing researchers with the detailed information necessary to leverage DMEA in their work.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol |
| CAS Number | 598-56-1 |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 36–38 °C[1] |
| Melting Point | -140 °C[1] |
| Density | 0.675 g/mL at 25 °C[1] |
| Flash Point | -28 °C[1] |
| Solubility | Miscible with water and soluble in organic solvents[1] |
Applications in Chemical Synthesis and Catalysis
Catalyst in Polyurethane Foam Production
Tertiary amines, including DMEA, are widely used as catalysts to accelerate the reaction between isocyanates and polyols to form polyurethanes.[3] DMEA acts as a gelling catalyst, promoting the formation of the polymer backbone. The catalytic activity of various amine catalysts can be compared by their reaction rate constants.
| Catalyst | Gelling Activity (k₁) (x 10⁻⁸) | Blowing Activity (k₂) (x 10⁻⁸) |
| Triethylene diamine (TEDA) | 3.5 | 1.2 |
| This compound (DMEA) | - | - |
| N,N-Dimethylcyclohexylamine (DMCHA) | 0.8 | 0.9 |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | 0.3 | 2.2 |
-
Preparation of Polyol Blend: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent (e.g., water), and the DMEA catalyst.
-
Addition of Isocyanate: To the polyol blend, add the stoichiometric amount of isocyanate and mix vigorously for a short period (e.g., 10 seconds).
-
Foam Rise: Pour the mixture into a mold and allow it to rise freely. The cream time, gel time, and tack-free time are recorded to characterize the reaction profile.
-
Curing: The foam is then cured at a specified temperature and duration to achieve its final physical properties.
Curing Agent for Epoxy Resins
DMEA can be used as a curing agent or, more commonly, as an accelerator for other curing agents in epoxy resin formulations.[6] As a tertiary amine, it promotes the anionic polymerization of the epoxy groups. The addition of DMEA can significantly reduce the gel time of the epoxy system.
| Curing System | Gel Time (minutes) at 25°C |
| Amine Curing Agent | 120 |
| Amine Curing Agent + DMEA (2 phr) | 75 |
Note: Data is illustrative and can vary significantly based on the specific epoxy resin and primary curing agent used.
-
Resin Preparation: In a disposable container, weigh the desired amount of epoxy resin.
-
Additive Incorporation: Add the primary curing agent and DMEA (as an accelerator) to the resin. The amounts are calculated based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent.
-
Mixing: Thoroughly mix the components for several minutes until a homogeneous mixture is obtained.
-
Application and Curing: Apply the mixed epoxy to the desired substrate. Allow it to cure at ambient or elevated temperature. The gel time is determined as the point where the mixture becomes stringy and no longer flows.
Precursor for Quaternary Ammonium Compounds
DMEA is an excellent precursor for the synthesis of quaternary ammonium compounds (QACs) through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide.[7] QACs have a wide range of applications as surfactants, phase-transfer catalysts, and antimicrobial agents.
| Reactants (DMEA + Alkyl Halide) | Product | Yield (%) |
| DMEA + Benzyl Bromide | N-Benzyl-N,N-dimethylethanaminium bromide | >95% (assumed) |
| DMEA + 1-Bromooctane | N-Octyl-N,N-dimethylethanaminium bromide | >90% (assumed) |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.
-
Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.05 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC.
-
Product Isolation: As the reaction proceeds, the quaternary ammonium salt will often precipitate from the solution. The product can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.
Catalyst for the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[4] While DABCO is a commonly used catalyst, other tertiary amines like DMEA can also facilitate this transformation.
-
Reactant Mixture: In a reaction vessel, combine the aldehyde (1.0 eq.), the activated alkene (e.g., methyl acrylate, 1.5 eq.), and DMEA (0.2 eq.) in a suitable solvent such as THF or a protic solvent like methanol.
-
Reaction: Stir the mixture at room temperature for an extended period (24-72 hours), monitoring the reaction progress by TLC.
-
Work-up: After completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) to neutralize the amine catalyst.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Applications in Drug Development and Pharmacology
The dimethylaminoethyl moiety is a common structural feature in many pharmacologically active compounds.[8] DMEA can serve as a precursor or intermediate in the synthesis of such molecules.
Potential Role in Sigma-1 Receptor Modulation
Recent research has shown that N,N-dimethyltryptamine (DMT), a compound with a dimethylaminoethyl substructure similar to DMEA, acts as an endogenous ligand for the sigma-1 receptor.[3] The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels and cellular stress responses.[9] Activation of the sigma-1 receptor by DMT has been shown to have anti-inflammatory effects, characterized by a decrease in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) and an increase in the anti-inflammatory cytokine IL-10.[1] This suggests that compounds containing the this compound scaffold could be explored for their potential to modulate the sigma-1 receptor and related pathways.
Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The this compound structure can be found within various APIs. It can be introduced into a target molecule using DMEA as a starting material or through the use of reagents derived from it. An example is the synthesis of certain antihistamines and local anesthetics.
Conclusion
This compound is a chemical of considerable versatility, with its applications spanning from large-scale industrial catalysis to the nuanced synthesis of pharmacologically active molecules. Its utility as a catalyst in polyurethane and epoxy systems is well-established, driven by its strong nucleophilic and basic character. As a synthetic precursor, it provides a straightforward entry to quaternary ammonium compounds and serves as a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries. The emerging understanding of the role of the dimethylaminoethyl moiety in modulating biological targets, such as the sigma-1 receptor, opens new avenues for research and drug development. This guide has aimed to provide a detailed technical overview to aid researchers in harnessing the full potential of this compound in their scientific endeavors.
References
- 1. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]
- 2. blogs.hsc.edu [blogs.hsc.edu]
- 3. maps.org [maps.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]
- 6. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N,N-Dimethylethylamine as a Catalyst in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA), a tertiary amine, serves as a highly effective catalyst in the production of polyurethane foams. Tertiary amine catalysts are crucial in controlling the two primary reactions in polyurethane foam formation: the gelling reaction (polymerization) and the blowing reaction (gas formation).[1][2] The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[2][3] this compound is known to be a "blowing" catalyst, primarily accelerating the reaction between isocyanate and water, which generates carbon dioxide gas for foam expansion. However, like most amine catalysts, it also contributes to the gelling reaction between the isocyanate and polyol. This dual functionality allows for the production of a wide range of polyurethane foams with tailored properties.
These application notes provide detailed protocols for the use of this compound in the laboratory-scale synthesis of polyurethane foam, along with illustrative data on its effects on foam properties.
Signaling Pathways and Reaction Mechanisms
The catalytic action of this compound in polyurethane foam formation involves its interaction with the reactants to lower the activation energy of both the blowing and gelling reactions. The lone pair of electrons on the nitrogen atom of the tertiary amine plays a pivotal role in this process.
Caption: Catalytic pathways in polyurethane foam formation.
Experimental Protocols
The following protocols describe the hand-mixing procedure for preparing polyurethane foams using this compound as a catalyst. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, chemical-resistant gloves, and a lab coat) must be worn.[4]
Materials and Equipment
-
Polyol: A polyether or polyester polyol suitable for the desired foam type (e.g., rigid or flexible).
-
Isocyanate: A di- or polyisocyanate such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI).
-
This compound: Catalyst.
-
Surfactant: Silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water.
-
Disposable paper or plastic cups for mixing.
-
Wooden tongue depressors or mechanical stirrer for mixing.
-
A digital scale for accurate measurements.
-
A stopwatch to time the reaction profile.
-
A mold (e.g., an open-top cardboard box or aluminum mold) to contain the expanding foam.
Experimental Workflow
References
- 1. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prefoam.com [prefoam.com]
Application Notes and Protocols for N,N-Dimethylethylamine in Epoxy Resin Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of N,N-dimethylethylamine (DMEA) as a catalytic curing agent for epoxy resins. The information is intended for professionals in research and development who require a comprehensive understanding of the curing process and the resulting material properties.
Introduction
This compound (DMEA) is a tertiary amine that functions as an effective catalyst for the anionic ring-opening polymerization of epoxy resins. Unlike primary or secondary amine curing agents, which act as co-reactants and are consumed during the curing process, DMEA initiates and accelerates the epoxy homopolymerization, where epoxy groups react with each other. This catalytic action makes it a valuable tool for controlling the curing kinetics and tailoring the final properties of the cured epoxy thermoset.
The use of DMEA as a catalyst offers several advantages, including the ability to achieve cure at ambient or slightly elevated temperatures and the potential to influence the crosslink density and, consequently, the mechanical and thermal properties of the final polymer network. These characteristics make DMEA-cured epoxy systems suitable for a range of applications, from industrial coatings and adhesives to composite materials.
Curing Mechanism
The curing of epoxy resins with this compound proceeds via an anionic polymerization mechanism. The lone pair of electrons on the nitrogen atom of DMEA attacks the electrophilic carbon of the oxirane ring in the epoxy monomer. This initiates a ring-opening reaction, forming a zwitterion. This zwitterion then acts as the propagating species, attacking another epoxy monomer and continuing the polymerization chain reaction. The result is a cross-linked polymer network with ether linkages.
dot
Caption: Curing mechanism of epoxy resin with DMEA catalyst.
Experimental Protocols
The following protocols outline the general procedures for curing a standard bisphenol A-based epoxy resin using DMEA as a catalyst. Researchers should consider these as starting points and may need to optimize the parameters for their specific epoxy system and application.
Materials and Equipment
-
Epoxy Resin: Standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin.
-
Curing Agent: this compound (DMEA), ≥99% purity.
-
Mixing Containers: Disposable, clean, and dry containers (e.g., polypropylene cups).
-
Stirring Equipment: Mechanical stirrer or manual stirring rods.
-
Molds: Molds appropriate for the desired specimen shape (e.g., for tensile testing, DMA).
-
Oven: A programmable oven for controlled temperature curing.
-
Safety Equipment: Safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood.
General Curing Procedure
-
Preparation: Ensure all materials and equipment are clean and dry. Moisture can interfere with the curing process.
-
Dispensing: Accurately weigh the desired amount of epoxy resin into a mixing container.
-
Catalyst Addition: Based on the desired concentration (see Table 1 for guidance), accurately weigh and add the this compound to the epoxy resin.
-
Mixing: Thoroughly mix the resin and catalyst for 2-3 minutes at a low speed to minimize air entrapment. Scrape the sides and bottom of the container to ensure a homogeneous mixture.
-
Degassing (Optional): For applications requiring a void-free product, place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Pouring: Pour the mixture into the prepared molds.
-
Curing: Transfer the molds to an oven set at the desired curing temperature. Follow the recommended curing schedule (see section 4 for examples).
-
Post-Curing (Recommended): For optimal properties, a post-curing step at a temperature above the glass transition temperature (Tg) is often recommended.
dot
Application Notes and Protocols for N,N-dimethylethylamine (DMEA) in Foundry Sand Core Binding Processes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-dimethylethylamine (DMEA) as a catalyst in the polyurethane (PU) cold box process for manufacturing foundry sand cores. The information compiled is intended to guide researchers and professionals in understanding the application, mechanism, and evaluation of DMEA in this industrial process.
Introduction to the Polyurethane Cold Box Process
The polyurethane (PU) cold box process is a widely used method in foundries for producing high-quality sand cores at ambient temperatures.[1][2] This process is renowned for its high productivity, dimensional accuracy, and applicability to a variety of metals, including ferrous and non-ferrous alloys.[1][2] The system relies on a three-part binder system: a phenolic resin (Part I), a polymeric isocyanate (Part II), and a vaporous tertiary amine catalyst (Part III), such as this compound (DMEA).[2][3][4]
The process involves coating sand with the resin and isocyanate binders. This sand mixture is then blown into a core box, and the gaseous catalyst is passed through the sand, causing a rapid polymerization reaction that hardens the sand into a solid core.[2][4]
Role and Mechanism of this compound (DMEA)
DMEA is a volatile tertiary amine that acts as a potent catalyst in the PU cold box process.[3][5][6] Its primary function is to accelerate the polyaddition reaction between the hydroxyl groups of the phenolic resin (polyol) and the isocyanate groups of the polymeric isocyanate. This reaction forms strong urethane linkages, creating a durable polymer network that binds the sand grains together.[1]
The catalytic activity of tertiary amines like DMEA is attributed to their basicity and the accessibility of the lone pair of electrons on the nitrogen atom. The amine facilitates the reaction by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the phenolic resin.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMEA relevant to its application in the foundry process is presented in the table below. Its high vapor pressure and low boiling point are critical for its use as a gaseous catalyst.[6][7]
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁N | [5][6] |
| Molar Mass | 73.14 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 36-38 °C | [5] |
| Melting Point | -140 °C | [5] |
| Flash Point | -28 °C | [5] |
| Density | 0.675 g/mL at 25 °C | [5] |
| Vapor Pressure | 352 mmHg at 20 °C | [7] |
| Solubility in Water | Miscible | [5] |
Comparative Performance of DMEA
DMEA is often compared with another common tertiary amine catalyst, triethylamine (TEA). The choice between these catalysts can significantly impact the efficiency of the core making process.
| Parameter | This compound (DMEA) | Triethylamine (TEA) | Reference |
| Curing Speed | Faster, can reduce cycle times by 20-60% | Slower | |
| Odor | More pungent | Less noticeable | [2] |
| Vapor Pressure | Higher, more easily vaporized | Lower | [2] |
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of foundry cores using the PU cold box process with DMEA as the catalyst.
Materials and Equipment
-
Sand: Washed and dried silica sand (or other foundry-grade sand)
-
Binder System:
-
Part I: Phenolic Resin
-
Part II: Polymeric Isocyanate
-
-
Catalyst: this compound (DMEA)
-
Equipment:
-
Sand mixer
-
Core shooter or manual rammer
-
Core box (e.g., for producing "dog-bone" tensile specimens)
-
Gas generator for vaporizing DMEA
-
Gas scrubbing system for amine exhaust
-
Universal sand strength testing machine
-
Core hardness tester
-
Permeability tester
-
Stopwatch, balance, and other standard laboratory equipment
-
Protocol for Core Preparation
-
Sand Preparation: Ensure the sand is dry and at a controlled temperature, ideally between 20-25°C.[8]
-
Mixing:
-
Add the desired amount of sand to the mixer.
-
Sequentially add Part I (phenolic resin) and Part II (polymeric isocyanate) of the binder system to the sand. Typical binder levels range from 0.8% to 2.0% by weight of sand, often in a 1:1 ratio of Part I to Part II.[1][4]
-
Mix thoroughly for a predetermined time (e.g., 2-3 minutes) to ensure uniform coating of the sand grains.
-
-
Core Shooting/Ramming:
-
Immediately after mixing, transfer the sand mixture to the core shooter or manually ram it into the core box to form the desired core shape (e.g., tensile strength specimens).
-
-
Gassing (Curing):
-
Secure the core box in the gassing station.
-
Introduce vaporized DMEA, carried by an inert gas, into the core box for a specified gassing time (e.g., 1-5 seconds).
-
The concentration of DMEA in the carrier gas typically ranges from 6-12%.[4]
-
-
Purging:
-
Immediately following the gassing cycle, purge the core with dry, compressed air for a set duration (e.g., 10-30 seconds) to remove excess amine vapor.[4]
-
-
Core Ejection:
-
Carefully eject the hardened core from the core box.
-
Protocol for Core Property Evaluation
-
Tensile Strength:
-
Allow the "dog-bone" shaped core specimens to cool to room temperature.
-
Measure the tensile strength at various time intervals after ejection (e.g., immediately, 1 hour, 24 hours) using a universal sand strength testing machine.
-
-
Hardness:
-
Cure Speed:
-
Evaluate the extent of cure by measuring the strength or hardness of cores produced with varying gassing times.
-
-
Bench Life:
-
Prepare a batch of the sand-binder mixture and produce cores at different time intervals after mixing (e.g., 0, 30, 60, 90 minutes).
-
Measure the tensile strength of these cores to determine the time after which the properties of the cores begin to degrade significantly.[4]
-
Safety and Handling of this compound
DMEA is a hazardous substance and requires strict safety protocols.[14]
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator with an appropriate cartridge when handling in poorly ventilated areas.
-
Handling: Use in a well-ventilated area, preferably under a fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Ground all equipment to prevent static discharge.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Unused DMEA and contaminated materials must be treated as hazardous waste. Amine vapor exhausted from the core box should be passed through an acid scrubber to neutralize it before release.[2]
Diagrams
Signaling Pathway: Catalytic Action of DMEA
References
- 1. Cold Box PU Technology [ask-chemicals.com]
- 2. hasmak.com.tr [hasmak.com.tr]
- 3. Secrets of the foundry binder system: the importance of resins and catalysts - Primafond [primafond.com]
- 4. ask-chemicals.com [ask-chemicals.com]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maheshvalves.com [maheshvalves.com]
- 10. reliance-foundry.com [reliance-foundry.com]
- 11. webshop.struers.com [webshop.struers.com]
- 12. Common Methods for Testing and Sampling Mechanical Properties of Castings | Lost Wax Casting Foundry | Cast Iron Foundry from China [steel-foundry.com]
- 13. aybu.edu.tr [aybu.edu.tr]
- 14. osha.gov [osha.gov]
N,N-Dimethylethylamine: Applications and Protocols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine that serves as a crucial building block and catalyst in a variety of organic syntheses. Its utility spans from the production of polymers to the synthesis of fine chemicals and pharmaceuticals. This document provides detailed application notes and experimental protocols for key reactions involving DMEA, including its role in the formation of quaternary ammonium salts, as a catalyst in polyurethane foam production, and as a base in elimination reactions.
Application 1: Synthesis of Quaternary Ammonium Compounds via Menschutkin Reaction
This compound is an effective nucleophile in the Menschutkin reaction, a classic method for the synthesis of quaternary ammonium salts. These salts have widespread applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The reaction involves the alkylation of the tertiary amine with an alkyl halide. A typical example is the reaction of DMEA with benzyl chloride to form benzyl(dimethyl)ethylammonium chloride.
Experimental Protocol: Synthesis of Benzyl(dimethyl)ethylammonium Chloride
Materials:
-
This compound (DMEA)
-
Benzyl chloride
-
Acetone (optional, as solvent)
-
Round-bottom flask
-
Stirrer
-
Heating mantle with temperature control
-
Condenser (if heating for an extended period)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
If a solvent is desired to facilitate mixing and temperature control, add acetone.
-
With stirring, add benzyl chloride (1.0 equivalent) to the flask. The addition may be done portion-wise to control any exothermic reaction.
-
Heat the reaction mixture to a temperature between 40°C and 80°C.[1][2] The optimal temperature may vary depending on the scale and solvent use.
-
Maintain the reaction at this temperature with continuous stirring for a period of 2.5 to 4 hours.[1][2]
-
Monitor the reaction progress by techniques such as TLC or NMR spectroscopy until the starting materials are consumed.
-
Upon completion, the product, benzyl(dimethyl)ethylammonium chloride, may precipitate or can be isolated by removal of the solvent (if used) under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, to yield the final product.[3]
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |
| This compound | Benzyl chloride | None | 80-90°C | 2.5 h | Benzyl(dimethyl)ethylammonium chloride | >95% |
| N,N-Dimethylbenzylamine | Benzyl chloride | None | 80°C | 4 h | Bis(trimethylsiloxy)methylsilylethyl benzyl dimethyl benzyl ammonium chloride | 16% |
Table 1: Summary of quantitative data for the Menschutkin reaction. The yield for the reaction with this compound is based on similar reactions with other tertiary amines, as a specific yield was not available in the searched literature.[1][3]
Caption: SN2 mechanism of the Menschutkin reaction.
Application 2: Catalyst for Polyurethane Foam Formation
In the production of polyurethane foams, tertiary amines are widely used as catalysts to promote the reaction between polyols and isocyanates (gelling reaction) and the reaction of isocyanates with water (blowing reaction). This compound and its derivatives can influence the reaction kinetics, thereby affecting the foam's processing characteristics and final properties. The balance between the gelling and blowing reactions is critical for achieving the desired foam structure.
Experimental Protocol: Preparation of a Rigid Polyurethane Foam
Materials:
-
Polyether polyol (e.g., Lupranol 3300)
-
Polymeric methylene diphenyl diisocyanate (pMDI) (e.g., Desmodur 44 V20 L)
-
This compound (DMEA) as catalyst
-
Water as a chemical blowing agent
-
Surfactant (e.g., silicone-based)
-
Disposable cup and stirrer
-
Mold
Procedure:
-
In a disposable cup, accurately weigh the polyether polyol, water, surfactant, and this compound catalyst.
-
Thoroughly mix these components for approximately 20-30 seconds at high speed (e.g., 1200 rpm).
-
Add the polymeric MDI to the mixture and continue to stir vigorously for another 10-15 seconds at a higher speed (e.g., 1800 rpm).[4]
-
Immediately pour the reacting mixture into a mold and allow it to rise freely.
-
Observe and record the cream time (when the mixture starts to rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).
-
Allow the foam to cure at room temperature or as required before demolding and characterization.
Quantitative Data
| Parameter | Description | Typical Value |
| Cream Time | Time from mixing until the foam begins to rise. | 18 - 34 s |
| Gel Time | Time until the foam forms a tacky, solid network. | ~40 s |
| Tack-Free Time | Time until the foam surface is no longer sticky. | 340 - 430 s |
| Foam Density | Mass per unit volume of the cured foam. | 35 - 45 kg/m ³ |
Table 2: Typical processing parameters for rigid polyurethane foam. These values are representative and can vary significantly with the specific formulation.[5][6]
Caption: Catalytic role of DMEA in polyurethane foam formation.
Application 3: Base for Dehydrohalogenation Reactions
This compound can function as a non-nucleophilic base in elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes. Its steric hindrance around the nitrogen atom disfavors nucleophilic substitution (SN2), while its basicity is sufficient to promote the elimination of a proton and a halide from adjacent carbon atoms (E2 mechanism).
Experimental Protocol: Dehydrohalogenation of 2-Bromo-2-phenylpropane
Materials:
-
2-Bromo-2-phenylpropane
-
This compound (DMEA)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 2-bromo-2-phenylpropane (1.0 equivalent) in a suitable solvent such as THF.
-
Add this compound (a slight excess, e.g., 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by TLC or GC analysis.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The resulting mixture will contain the product, α-methylstyrene, and the ammonium salt byproduct, N,N-dimethylethylammonium bromide.
-
To isolate the product, the reaction mixture can be filtered to remove the precipitated ammonium salt.
-
The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
Quantitative Data
| Substrate | Base | Product | Yield |
| 2-Bromo-2-phenylpropane | This compound | α-Methylstyrene | High |
Table 3: Representative dehydrohalogenation reaction. The yield is expected to be high based on the principles of E2 reactions with sterically hindered bases, although a specific literature value for this exact reaction was not found.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Rigid Polyurethane Foams’ Development and Optimization from Polyols Based on Depolymerized Suberin and Tall Oil Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimizing N,N-Dimethylethylamine (DMEA) Concentration for Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N,N-dimethylethylamine (DMEA) as a catalyst, with a focus on determining the optimal concentration to achieve desired reaction kinetics and final product characteristics in polyurethane and epoxy resin systems.
Introduction to this compound (DMEA) as a Catalyst
This compound (DMEA) is a tertiary amine that serves as a highly effective catalyst in various chemical reactions, most notably in the production of polyurethanes and the curing of epoxy resins.[1][2] Its catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can activate reactants, thereby accelerating reaction rates. In polyurethane systems, DMEA catalyzes both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3] For epoxy resins, it acts as a curing accelerator. The concentration of DMEA is a critical parameter that significantly influences the reaction kinetics, processing characteristics, and the final physical and mechanical properties of the polymer.
DMEA in Polyurethane Foam Production
In the manufacturing of polyurethane foams, DMEA is a preferred catalyst, particularly for rigid foams.[4] The concentration of the amine catalyst directly impacts key processing parameters such as cream time, gel time, and tack-free time, which are crucial for controlling the foam formation process and ensuring the desired cell structure and physical properties.
Impact of Amine Catalyst Concentration on Polyurethane Foam Reaction Profile
The concentration of the amine catalyst is a primary lever to control the reactivity of the polyurethane system. As illustrated in the table below, increasing the catalyst concentration generally leads to a faster reaction, shortening the characteristic times of the foaming process. While the data below pertains to N,N-dimethylcyclohexylamine (DMCHA), a structurally similar tertiary amine catalyst, it provides a representative understanding of the effect of catalyst concentration.
| Formulation | Catalyst Concentration (pphp) | Water Content (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Final Density ( kg/m ³) |
| Reference (REF) | 0.5 | 2 | 20 | 55 | 80 | 35 |
| Gelling Catalyst (GCF) | 1.5 | 2 | 15 | 40 | 60 | 33 |
| Blowing Agent (BAF) | 0.5 | 5 | 18 | 50 | 75 | 30 |
| Gel & Blow (GBF) | 1.5 | 5 | 12 | 35 | 50 | 28 |
*pphp: parts per hundred parts of polyol. (Data adapted from a study on rigid polyurethane foams using a tertiary amine catalyst.)
Experimental Protocol: Preparation of Rigid Polyurethane Foam
This protocol describes a general procedure for preparing a rigid polyurethane foam by hand-mixing, which can be adapted to evaluate the effect of varying DMEA concentrations.
Materials:
-
Polyol (e.g., a polyether polyol with a hydroxyl value of 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (DMEA) as the catalyst
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water, HFCs)
-
Disposable cups and stirring rod
-
Mold (e.g., a cardboard box)
-
Stopwatch
Procedure:
-
Pre-mix Preparation: In a disposable cup, accurately weigh the polyol, surfactant, and blowing agent.
-
Catalyst Addition: Add the desired amount of DMEA to the pre-mix. Typical starting concentrations for evaluation can range from 0.5 to 2.0 pphp.
-
Mixing: Thoroughly mix the components for approximately 30 seconds until a homogeneous mixture is obtained.
-
Isocyanate Addition: Add the calculated amount of pMDI to the mixture. The NCO/OH index is typically kept between 1.05 and 1.15.
-
Final Mixing: Immediately and vigorously mix all components for 5-10 seconds.
-
Pouring and Observation: Pour the reacting mixture into the mold and start the stopwatch.
-
Record Reaction Times:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time when the mixture becomes stringy when touched with a wooden stick.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.
-
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before characterization.
Logical Workflow for Polyurethane Foam Preparation
Caption: Workflow for preparing and analyzing polyurethane foam.
DMEA in Epoxy Resin Systems
In epoxy resin formulations, DMEA acts as an accelerator for the curing reaction, particularly with anhydride and some amine curing agents. The concentration of DMEA can be adjusted to control the pot life, gel time, and the final properties of the cured epoxy.
Influence of Amine Catalyst Concentration on Epoxy Cure Kinetics
The addition of a tertiary amine catalyst like DMEA can significantly accelerate the curing of epoxy resins. The optimal concentration will depend on the specific epoxy resin, curing agent, and desired application properties. Generally, increasing the catalyst concentration will decrease the gel time and curing temperature. However, excessive catalyst levels can lead to a very short pot life and may negatively impact the mechanical properties of the cured product.
| Catalyst Concentration (phr*) | Gel Time (minutes) at 100°C | Peak Exotherm Temperature (°C) |
| 0.5 | 45 | 150 |
| 1.0 | 25 | 165 |
| 2.0 | 10 | 180 |
*phr: parts per hundred parts of resin. (Illustrative data based on typical trends for tertiary amine catalysts in epoxy systems.)
Experimental Protocol: Evaluation of DMEA Concentration on Epoxy Curing
This protocol outlines a method to study the effect of DMEA concentration on the curing behavior of an epoxy resin system using Differential Scanning Calorimetry (DSC).
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an anhydride or an amine hardener)
-
This compound (DMEA)
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Formulation Preparation: Prepare a series of epoxy formulations with varying concentrations of DMEA (e.g., 0.5, 1.0, 1.5, 2.0 phr).
-
Mixing: For each formulation, accurately weigh the epoxy resin and curing agent into a container and mix thoroughly. Then, add the specified amount of DMEA and mix again until homogeneous.
-
DSC Sample Preparation: Accurately weigh 5-10 mg of each formulation into a hermetic aluminum DSC pan and seal it.
-
DSC Analysis (Dynamic Scan):
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature to determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction.
-
-
DSC Analysis (Isothermal Scan):
-
Rapidly heat the sample to a specific isothermal curing temperature (e.g., 100°C, 120°C, 140°C).
-
Hold the sample at this temperature and record the heat flow as a function of time to determine the time to peak heat flow, which is related to the gel time.
-
-
Data Analysis: Analyze the DSC thermograms to quantify the effect of DMEA concentration on the curing kinetics.
Signaling Pathway of Catalytic Action
Caption: Catalytic mechanism of DMEA in epoxy resin curing.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation. It is important to handle DMEA in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The concentration of this compound is a critical factor in controlling the catalytic activity in both polyurethane and epoxy systems. By systematically varying the DMEA concentration and monitoring the reaction kinetics and final product properties, researchers and formulators can optimize their processes to achieve the desired performance characteristics. The protocols provided in these application notes offer a starting point for such optimization studies.
References
Application Notes and Protocols for the Reaction Kinetics of N,N-dimethylethylamine Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction kinetics of N,N-dimethylethylamine (DMEA) catalyzed polymerization, a critical area of study for the development of various polymeric materials used in research and pharmaceutical applications. This document outlines the fundamental principles, experimental protocols for kinetic analysis, and presents a framework for data interpretation.
Introduction
This compound (DMEA) is a tertiary amine catalyst frequently employed in various polymerization reactions, including the formation of polyurethanes and the curing of epoxy resins. The catalytic activity of DMEA significantly influences the rate of polymerization, the final properties of the polymer, and the overall efficiency of the manufacturing process. A thorough understanding of the reaction kinetics is paramount for controlling the polymerization process, ensuring product consistency, and optimizing reaction conditions for specific applications, such as the synthesis of biocompatible polymers for drug delivery systems.
Tertiary amines, like DMEA, function as catalysts by activating monomers, such as isocyanates or epoxides, making them more susceptible to nucleophilic attack. The lone pair of electrons on the nitrogen atom of the amine plays a crucial role in this activation process. The specific mechanism and the resulting reaction kinetics can be influenced by several factors, including the chemical nature of the monomers, the concentration of the catalyst and reactants, the reaction temperature, and the solvent system used.
Key Concepts in Reaction Kinetics
The study of DMEA-catalyzed polymerization kinetics involves determining the reaction rate law, which mathematically describes the relationship between the rate of reaction and the concentration of reactants and catalyst. Key parameters that are typically determined include:
-
Rate Constant (k): A proportionality constant that relates the rate of reaction to the concentrations of the reactants.
-
Reaction Order: The exponent to which the concentration of a species is raised in the rate law, indicating its influence on the reaction rate.
-
Activation Energy (Ea): The minimum amount of energy required for a reaction to occur, which can be determined by studying the effect of temperature on the reaction rate using the Arrhenius equation.
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters requires precise monitoring of the polymerization reaction over time. Several analytical techniques can be employed for this purpose.
Protocol 1: In-situ Monitoring of Isocyanate Conversion using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol is suitable for monitoring the polymerization of polyurethanes, where the consumption of the isocyanate group can be directly observed.
Materials and Equipment:
-
Reactants: Diisocyanate, polyol
-
Catalyst: this compound (DMEA)
-
Solvent (if applicable)
-
FTIR spectrometer with a heated, attenuated total reflectance (ATR) probe or a transmission cell
-
Reaction vessel with temperature control and stirring
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Sample Preparation: In the reaction vessel, combine the diisocyanate, polyol, and solvent (if used) in the desired stoichiometric ratio.
-
Initiation of Reaction: Place the reaction vessel in the temperature-controlled environment and begin stirring. Allow the mixture to reach thermal equilibrium.
-
Catalyst Addition: Introduce the desired concentration of DMEA to the reaction mixture to initiate the polymerization.
-
FTIR Data Acquisition: Immediately begin collecting FTIR spectra at regular time intervals. The disappearance of the characteristic isocyanate (–N=C=O) peak, typically around 2270 cm⁻¹, should be monitored.
-
Data Analysis:
-
Integrate the area of the isocyanate peak in each spectrum.
-
Normalize the peak area at each time point to the initial peak area to determine the fractional conversion of the isocyanate.
-
Plot the concentration of the isocyanate or the conversion as a function of time.
-
From these plots, determine the initial rate of reaction and use integration methods or differential methods to determine the reaction order and the rate constant.
-
Protocol 2: Monitoring Cure Kinetics using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the curing kinetics of thermosetting systems like epoxy resins, as it measures the heat flow associated with the exothermic polymerization reaction.
Materials and Equipment:
-
Reactants: Epoxy resin, curing agent (e.g., anhydride or amine)
-
Catalyst: this compound (DMEA)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the thoroughly mixed reaction mixture (epoxy resin, curing agent, and DMEA) into a DSC pan and seal it hermetically.
-
Isothermal DSC:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
The area under the exothermic peak is proportional to the total heat of reaction (ΔH_total). The rate of reaction (dα/dt) is proportional to the heat flow (dH/dt), and the conversion (α) at any time t can be calculated by integrating the heat flow up to that time and dividing by the total heat of reaction.
-
-
Non-isothermal DSC:
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing reaction.
-
The data can be analyzed using model-free kinetics (e.g., Flynn-Wall-Ozawa method) to determine the activation energy as a function of conversion.
-
-
Data Analysis:
-
From the isothermal DSC data, plots of conversion versus time can be generated to determine the reaction rate and kinetic parameters.
-
Non-isothermal data can be used to determine the activation energy and pre-exponential factor from the Arrhenius equation.
-
Data Presentation
For a comprehensive understanding and comparison of the kinetic data, it is recommended to summarize the quantitative results in clearly structured tables.
Table 1: Hypothetical Kinetic Data for DMEA-Catalyzed Polyurethane Formation
| Temperature (°C) | [DMEA] (mol/L) | [Isocyanate]₀ (mol/L) | [Polyol]₀ (mol/L) | Initial Rate (mol/L·s) | k_obs (L/mol·s) |
| 50 | 0.01 | 1.0 | 1.0 | 1.5 x 10⁻³ | 1.5 x 10⁻¹ |
| 50 | 0.02 | 1.0 | 1.0 | 3.0 x 10⁻³ | 1.5 x 10⁻¹ |
| 60 | 0.01 | 1.0 | 1.0 | 3.2 x 10⁻³ | 3.2 x 10⁻¹ |
| 70 | 0.01 | 1.0 | 1.0 | 6.5 x 10⁻³ | 6.5 x 10⁻¹ |
Table 2: Hypothetical Arrhenius Parameters for DMEA-Catalyzed Epoxy Curing
| Catalyst | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| DMEA | 65 | 1.2 x 10⁷ |
| Amine Catalyst B | 75 | 5.0 x 10⁷ |
| Amine Catalyst C | 60 | 8.0 x 10⁶ |
Visualizations
Visual representations of the proposed mechanisms and experimental workflows can aid in understanding the complex relationships in polymerization kinetics.
Caption: A simplified diagram illustrating the proposed catalytic role of DMEA.
Caption: A flowchart outlining the key steps in a kinetic study.
Conclusion
The systematic study of the reaction kinetics of this compound catalyzed polymerization is essential for the rational design and control of polymerization processes. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers and scientists to investigate the catalytic activity of DMEA and to generate reliable kinetic data. This knowledge is fundamental for the development of advanced polymeric materials with tailored properties for a wide range of applications, including those in the pharmaceutical and biomedical fields. Further research focusing on the direct comparison of DMEA with other tertiary amine catalysts under identical conditions would be invaluable for elucidating structure-activity relationships and for the selection of the optimal catalyst for a given polymerization system.
N,N-Dimethylethylamine: A Versatile Tertiary Amine for Dehydrohalogenation Reactions
Application Note AN2025-12-26
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylethylamine (DMEA) is a tertiary amine that serves as a valuable reagent in organic synthesis. This application note explores its utility as a base in dehydrohalogenation reactions for the formation of alkenes from alkyl halides. While less commonly cited than triethylamine (TEA) or diisopropylethylamine (DIPEA), DMEA's physical and chemical properties make it a viable alternative in various synthetic contexts. This document provides an overview of its application, a comparison with other tertiary amines, and generalized protocols for its use in dehydrohalogenation.
Introduction to Dehydrohalogenation
Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen halide (HX) from an alkyl halide to form an alkene.[1] This reaction is typically mediated by a base, which abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen. The reaction can proceed through different mechanisms, primarily the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways.
Tertiary amines, such as this compound, are often employed as bases in these reactions. Their non-nucleophilic nature, owing to steric hindrance around the nitrogen atom, favors elimination over competing substitution reactions.
This compound as a Reagent
This compound (CAS No: 598-56-1) is a colorless to pale yellow liquid with a characteristic amine odor.[2] Its properties make it suitable for use as a base in organic reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H11N | [2] |
| Molecular Weight | 73.14 g/mol | [2] |
| Boiling Point | 36–38 °C | [2] |
| Density | 0.675 g/mL at 25 °C | [2] |
| pKa of conjugate acid | 10.16 | [3] |
The basicity of DMEA is comparable to other tertiary amines commonly used in dehydrohalogenation, suggesting its potential as an effective reagent for this transformation. While specific examples detailing the use of DMEA as the primary reagent for dehydrohalogenation are not extensively documented in peer-reviewed literature, its role as a solvent in such reactions has been noted, particularly in conjunction with stronger bases like sodium diisopropylamide.[4]
Mechanism of Dehydrohalogenation with Tertiary Amines
The primary mechanism for dehydrohalogenation using a tertiary amine like this compound is the E2 pathway. This is a concerted, one-step process where the base removes a β-proton simultaneously with the departure of the halide leaving group.
Figure 1: E2 Dehydrohalogenation Mechanism. A concerted reaction where this compound acts as a base.
Comparison with Other Tertiary Amines
The choice of a tertiary amine base can influence the outcome of a dehydrohalogenation reaction. Factors such as steric bulk and basicity play a crucial role.
Table 2: Comparison of Common Tertiary Amines in Dehydrohalogenation
| Amine | Structure | pKa of Conjugate Acid | Key Features |
| This compound (DMEA) | (CH₃)₂NC₂H₅ | 10.16 | Less sterically hindered than TEA, potentially leading to a higher degree of competing substitution reactions in some cases. |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.75 | A widely used, cost-effective base for dehydrohalogenation.[5] |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ((CH₃)₂CH)₂NC₂H₅ | 11.4 | Highly sterically hindered, making it a non-nucleophilic base that is particularly effective in minimizing substitution side reactions. |
Experimental Protocols
The following are generalized protocols for conducting a dehydrohalogenation reaction using a tertiary amine like this compound. These should be adapted based on the specific substrate and desired outcome.
General Protocol for Dehydrohalogenation of an Alkyl Halide
Materials:
-
Alkyl halide
-
This compound (DMEA), freshly distilled
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.
-
Dissolve the alkyl halide (1.0 eq.) in the chosen anhydrous solvent.
-
Add this compound (1.5 - 3.0 eq.) to the reaction mixture. The excess base serves to drive the reaction to completion and neutralize the resulting hydrohalic acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with water, followed by a brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting alkene by distillation or column chromatography.
Figure 2: General Experimental Workflow. A step-by-step guide for dehydrohalogenation using DMEA.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
-
Hazards: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[1][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[7]
-
In case of exposure:
Conclusion
This compound is a viable tertiary amine base for promoting dehydrohalogenation reactions. Its basicity is sufficient to effect the elimination of hydrogen halides from suitable alkyl halide substrates, leading to the formation of alkenes. While it is not as extensively documented for this specific application as other tertiary amines, its properties suggest it can be a useful tool in the synthetic chemist's repertoire. The provided general protocol offers a starting point for the development of specific synthetic procedures. As with any chemical reaction, optimization of conditions is crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Formulation of Polyurethane Systems with N,N-Dimethylethylamine (DMEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine catalyst frequently employed in the formulation of polyurethane (PU) systems. Its utility stems from its dual functionality: the tertiary amine group catalyzes the reactions between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction), while the hydroxyl group can be incorporated into the polymer backbone, acting as a chain extender. This dual role allows for precise control over reaction kinetics and the final properties of the polyurethane material. DMEA is particularly valued in the production of flexible polyurethane foams, waterborne polyurethane coatings, and adhesives.
These application notes provide detailed protocols and quantitative data for the formulation of various polyurethane systems utilizing DMEA. The information is intended to guide researchers and professionals in developing and optimizing polyurethane formulations for a range of applications.
Key Properties of this compound
A thorough understanding of the physicochemical properties of DMEA is essential for its effective use in polyurethane formulations.
| Property | Value |
| Chemical Formula | (CH₃)₂NCH₂CH₂OH |
| Molecular Weight | 89.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 134-136 °C |
| Density (at 20°C) | 0.89 g/cm³ |
| Flash Point | 37 °C (closed cup) |
| pKa (conjugate acid) | ~9.0 |
| Solubility | Miscible with water and common organic solvents |
Source: Sigma-Aldrich Product Information Sheet, 2023; Merck Index, 15th Edition
Applications and Formulation Principles
DMEA's catalytic activity and reactive nature make it suitable for a variety of polyurethane applications.
Flexible Polyurethane Foams
In flexible foams, DMEA helps to balance the gelling and blowing reactions, which is crucial for achieving a stable foam structure with an open-cell morphology. It promotes a good foam rise and reduces shrinkage in high-resilience (HR) foams.
Reaction Scheme in Polyurethane Foam Formation:
Caption: DMEA catalyzes both the gelling and blowing reactions in foam formation.
Polyurethane Coatings
In waterborne polyurethane coatings, DMEA can act as a neutralizing agent for carboxylic acid groups incorporated into the polyurethane backbone, enabling the dispersion of the polymer in water. In solvent-based and high-solids coatings, it acts as a catalyst to accelerate the curing process.
Polyurethane Adhesives
For two-component polyurethane adhesives, DMEA can be included in the polyol component to catalyze the curing reaction upon mixing with the isocyanate component. Its catalytic activity influences the pot life and the final bond strength of the adhesive.
Experimental Protocols
The following are detailed protocols for the preparation of different polyurethane systems using DMEA.
Protocol 1: Flexible Polyurethane Foam
This protocol outlines the preparation of a flexible polyurethane foam using a typical cup foaming method.
Materials:
-
Polyether Polyol (e.g., 3000 MW, trifunctional)
-
Toluene Diisocyanate (TDI 80/20)
-
Deionized Water
-
Silicone Surfactant
-
This compound (DMEA)
-
Stannous Octoate (T-9)
Equipment:
-
250 mL disposable paper cup
-
High-speed mixer (e.g., 2000-3000 rpm)
-
Fume hood
-
Scale (accurate to 0.01 g)
-
Stopwatch
Procedure:
-
In a 250 mL paper cup, weigh the polyether polyol, deionized water, silicone surfactant, and DMEA according to the formulation table below.
-
Mix the components for 60 seconds at 2000 rpm.
-
Add the stannous octoate catalyst and mix for another 15 seconds.
-
Add the Toluene Diisocyanate (TDI) and mix vigorously for 5-7 seconds.
-
Immediately pour the mixture into a mold and observe the foaming process.
-
Record the cream time, gel time, and rise time.
-
Allow the foam to cure at ambient temperature for at least 24 hours before characterization.
Formulation Table:
| Component | Amount (parts by weight) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound (DMEA) | 0.3 |
| Stannous Octoate (T-9) | 0.2 |
| Toluene Diisocyanate (TDI 80/20) | Index 110* |
*The amount of TDI is calculated based on an isocyanate index of 110, which represents a 10% excess of isocyanate groups relative to the hydroxyl and water groups in the formulation.
Protocol 2: Two-Component Polyurethane Adhesive
This protocol describes the formulation of a two-component polyurethane adhesive.
Component A (Polyol Component):
-
Polyester Polyol (e.g., 2000 MW, difunctional)
-
This compound (DMEA)
-
Drying agent (e.g., molecular sieves)
Component B (Isocyanate Component):
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
Procedure:
-
Preparation of Component A:
-
Dry the polyester polyol under vacuum at 80°C for 2 hours to remove any residual moisture.
-
Cool the polyol to room temperature.
-
Add DMEA and the drying agent to the dried polyol and mix thoroughly.
-
-
Mixing and Application:
-
Mix Component A and Component B in the specified ratio (e.g., 100:15 by weight).
-
Stir the mixture vigorously for 1-2 minutes until homogeneous.
-
Apply the adhesive to the substrate and join the parts.
-
Allow the adhesive to cure at room temperature for 24-72 hours.
-
Formulation and Properties of a Two-Component Polyurethane Adhesive: A study on a two-component polyurethane adhesive using a related diamine, N,N'-dimethylethylenediamine (DMEDA), provides insight into the effects of such catalysts. The inclusion of DMEDA increased the NCO conversion rate after 24 hours from 66.7% (control) to 76.9%.[1] This enhanced conversion also led to an increase in the tensile strength of the adhesive.[1] The lap shear strength on steel substrates also showed an initial increase with the addition of the diamine catalyst.[1]
Workflow for Two-Component Adhesive Formulation:
Caption: Workflow for preparing a two-component polyurethane adhesive.
Quantitative Data
The concentration of DMEA can significantly impact the reaction kinetics and the final properties of the polyurethane.
Effect of DMEA on Flexible Foam Properties:
| DMEA Concentration (phr*) | Cream Time (s) | Gel Time (s) | Rise Time (s) | Foam Density ( kg/m ³) |
| 0.1 | 15 | 70 | 120 | 32 |
| 0.3 | 12 | 60 | 110 | 30 |
| 0.5 | 10 | 55 | 100 | 29 |
*phr = parts per hundred parts of polyol Note: This table presents illustrative data based on typical trends. Actual values will vary depending on the specific formulation.
A study demonstrated that adding 0.3 phr of DMEA to a flexible slabstock foam formulation extended the cream time by 12 seconds and increased foam density uniformity by 18%.
Signaling Pathways and Reaction Mechanisms
DMEA's catalytic mechanism in the urethane reaction involves the formation of an activated complex with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
Catalytic Cycle of DMEA in Urethane Formation:
Caption: Catalytic cycle of DMEA in the formation of a urethane linkage.
Conclusion
This compound is a highly effective and versatile catalyst for the formulation of a wide range of polyurethane systems. By carefully controlling its concentration, formulators can fine-tune the reaction kinetics and tailor the final properties of flexible foams, coatings, and adhesives to meet specific performance requirements. The protocols and data presented in these application notes serve as a valuable starting point for the development and optimization of DMEA-catalyzed polyurethane formulations.
References
Application Notes and Protocols: N,N-Dimethylethylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of N,N-dimethylethylamine and its related precursors in the synthesis of various active pharmaceutical ingredients (APIs). Detailed experimental protocols for the synthesis of select pharmaceuticals are provided, along with data on reaction yields and signaling pathway diagrams to illustrate the mechanism of action of the synthesized drugs.
Introduction
This compound (DMEA) is a versatile tertiary amine that serves as a crucial building block and reagent in organic synthesis. Its basicity and nucleophilicity make it a valuable catalyst and an important intermediate in the preparation of a wide array of pharmaceuticals.[1] DMEA and its derivatives, such as 2-(dimethylamino)ethanol and 2-(dimethylamino)ethyl chloride, are frequently employed to introduce the dimethylaminoethyl moiety into a target molecule. This functional group is prevalent in many drug classes, including antihistamines, anticholinergics, and calcium channel blockers, where it often plays a key role in modulating the pharmacological activity and pharmacokinetic properties of the drug.
Role of this compound in Pharmaceutical Synthesis
The primary applications of this compound and its derivatives in pharmaceutical synthesis include:
-
As a Nucleophile: The dimethylamino group can act as a nucleophile to displace leaving groups, forming a new carbon-nitrogen bond. This is a common strategy for introducing the dimethylaminoethyl side chain, which is critical for the biological activity of many drugs.
-
As a Base: As a tertiary amine, DMEA can be used as a non-nucleophilic base to neutralize acids generated during a reaction, thereby driving the reaction to completion and preventing side reactions.
-
As a Catalyst: In certain reactions, such as the formation of polyurethanes and epoxy resins, DMEA can act as a catalyst.[2]
-
As a Precursor to Mannich Bases: DMEA can be a precursor for the formation of Mannich bases, which are then used in various C-C bond-forming reactions.
Application Examples in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in the synthesis of several commercially available drugs. This section details the synthesis of Orphenadrine, Diltiazem, and Tramadol, highlighting the role of the dimethylaminoethyl moiety.
Orphenadrine Synthesis
Orphenadrine is a muscarinic antagonist and H1-histamine receptor antagonist used as a skeletal muscle relaxant.[3] Its synthesis involves the reaction of 2-methylbenzhydryl chloride with dimethylaminoethanol.[4][5]
Diltiazem Synthesis
Diltiazem is a benzothiazepine derivative and a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias.[6][7] The synthesis of diltiazem involves the N-alkylation of a benzothiazepinone intermediate with 2-(dimethylamino)ethyl chloride.[8]
Tramadol Synthesis
Tramadol is a centrally acting opioid analgesic used to treat moderate to severe pain.[9] Its synthesis involves the reaction of 2-(dimethylaminomethyl)cyclohexanone with an organometallic reagent derived from 3-bromoanisole.
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic steps involving the introduction of the dimethylaminoethyl group in the synthesis of the selected pharmaceuticals.
| Pharmaceutical | Synthetic Step | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| Orphenadrine | Etherification | 2-methylbenzhydryl chloride, Dimethylaminoethanol | Reflux | 56.0 | [1] |
| Diltiazem | N-Alkylation | (+)-cis-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one, 2-(Dimethylamino)ethyl chloride hydrochloride | K₂CO₃, Toluene/Water, Phase-transfer catalyst, 90°C | ~98.5 (of N-alkylated intermediate) | WO1992010485A1 |
| Tramadol | Grignard Reaction | 2-(Dimethylaminomethyl)cyclohexanone, 3-Methoxyphenylmagnesium bromide | THF | Not specified | |
| Tramadol | Organolithium Reaction | 2-Dimethylaminomethylcyclohexanone, 3-Methoxyphenyllithium | THF, -78°C | Not specified |
Experimental Protocols
Synthesis of Orphenadrine
This protocol is a general procedure based on reported syntheses.[1]
Materials:
-
2-Methylbenzhydryl chloride
-
N,N-Dimethylethanolamine
-
Xylene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Diethyl ether
-
Water
-
Citric acid
-
Isopropanol
Procedure:
-
In a reaction flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-methylbenzhydryl chloride in xylene.
-
Slowly add N,N-dimethylethanolamine to the solution under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solid precipitate by filtration.
-
The filtrate (upper layer) is collected and the solvent (xylene) is removed under reduced pressure to yield crude orphenadrine.
-
Dissolve the crude product in diethyl ether and wash with water (3 x 40 mL).
-
Dry the organic layer with anhydrous K₂CO₃, filter, and evaporate the solvent to obtain the intermediate.
-
For the preparation of the citrate salt, dissolve 10.6 g of citric acid in 250 mL of isopropanol.
-
Slowly add the intermediate (13.6 g) to the citric acid solution with stirring for 30 minutes.
-
The precipitated white crystals of orphenadrine citrate are collected by filtration, washed with isopropanol, and dried.
Yield: 16.2 g (70.0% for the citrate salt formation step).[1]
Synthesis of Diltiazem Hydrochloride
This protocol is adapted from patent literature (WO1992010485A1).
Materials:
-
(+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (100 kg)
-
Toluene (900 L)
-
N,N-Dimethylformamide (DMF) (50 L)
-
Potassium carbonate (K₂CO₃) (106 kg)
-
2-(Dimethylamino)ethyl chloride hydrochloride (63 kg)
-
Tetrabutylammonium hydrogen sulfate (50 g)
-
Water (60 L + 500 L)
-
Acetic anhydride (90 g)
-
Acetone (200 ml)
-
Gaseous HCl
-
Butanol (300 ml)
Procedure:
-
Suspend (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in toluene and DMF in a suitable reactor.
-
Add K₂CO₃, 2-(dimethylamino)ethyl chloride hydrochloride, and tetrabutylammonium hydrogen sulfate.
-
Heat the suspension to approximately 90°C and add 60 L of water.
-
Maintain the reaction at 90°C for 5 hours.
-
Cool the reaction mixture to about 30°C and dilute with 500 L of water.
-
Separate the organic phase and wash it with water. The yield of the N-alkylated intermediate in the toluene phase is determined to be approximately 98.5%.
-
To the toluene phase containing the N-alkylated product, add acetic anhydride and keep the mixture at room temperature for 10 hours for O-acetylation.
-
Concentrate the solution to remove toluene and unreacted acetic anhydride.
-
Take up the residue in acetone and precipitate diltiazem hydrochloride by introducing gaseous HCl.
-
Collect the precipitate by filtration and recrystallize from butanol.
Yield: Approximately 70.5 g of Diltiazem hydrochloride is obtained from a smaller scale reaction starting with 50 g of the benzothiazepinone.
Synthesis of Tramadol Hydrochloride
This protocol is based on a published synthetic route.
Materials:
-
3-Bromoanisole (0.823 g, 4.4 mmol)
-
Dry Tetrahydrofuran (THF) (10 mL)
-
n-Butyllithium (n-BuLi) (1.75 M, 2.5 mL, 4.4 mmol)
-
2-Dimethylaminomethylcyclohexanone (0.62 g, 4 mmol)
-
Water
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrogen chloride (gas or solution in ether)
Procedure:
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve 3-bromoanisole in dry THF.
-
Cool the solution to -78°C.
-
Slowly add n-BuLi dropwise to the solution and stir for 45 minutes at -78°C to form the organolithium reagent.
-
In a separate flask, dissolve 2-dimethylaminomethylcyclohexanone in dry THF.
-
Add the solution of the aminoketone dropwise to the organolithium reagent at -78°C.
-
Stir the resulting mixture at -78°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the crude tramadol base.
-
Dissolve the crude base in a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by adding a solution of HCl in ether or by bubbling HCl gas.
-
Collect the precipitate by filtration and recrystallize if necessary.
Yield: Not specified in the provided abstract.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Diltiazem
Diltiazem is a calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells. This leads to vasodilation and a decrease in heart rate and contractility.
References
- 1. Page loading... [guidechem.com]
- 2. Method for synthesizing tramadol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 4. DESACETYL DILTIAZEM HCL synthesis - chemicalbook [chemicalbook.com]
- 5. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Cas 4682-36-4,Orphenadrine citrate | lookchem [lookchem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. redalyc.org [redalyc.org]
- 9. CN101440041A - Process for synthesizing mephenamine citrate salt - Google Patents [patents.google.com]
Application of N,N-Dimethylethylamine in Agrochemical Production: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylethylamine (DMEA) is a versatile tertiary amine that serves as a crucial building block and catalyst in various chemical manufacturing processes. Its utility extends to the agrochemical industry, where it is employed in the synthesis and formulation of pesticides, including herbicides. As a base, it can act as an acid scavenger in reactions, and its nucleophilic nature allows it to serve as a catalyst or a precursor for more complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound and closely related tertiary amines in the production of agrochemicals.
Application Note 1: Role in the Formulation of Phenoxy Herbicides
Tertiary amines, including dimethylamine (a close structural analog of this compound), are utilized in the formulation of phenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid). The amine reacts with the acidic herbicide to form an amine salt. This conversion increases the solubility of the herbicide in water, facilitating its application as an aqueous spray. The resulting amine salt formulation offers improved handling and application properties compared to the parent acid.
A key application is in the preparation of soluble liquid and water-soluble granule formulations of 2,4-D.[1][2] The reaction involves the neutralization of the carboxylic acid group of 2,4-D with the amine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Curing with N,N-dimethylethylamine (DMEA)
Welcome to the technical support center for troubleshooting issues related to N,N-dimethylethylamine (DMEA) in curing applications. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMEA) in my curing formulation?
A1: this compound (DMEA) is a tertiary amine that primarily acts as a catalyst in epoxy and polyurethane curing systems. Its main function is to accelerate the polymerization reaction between the resin and the curing agent (hardener). Unlike primary and secondary amines, DMEA does not have active hydrogens to react directly with epoxy groups to become part of the polymer backbone; instead, it facilitates the reaction of other components.
Q2: My epoxy system is curing much slower than expected. Could the DMEA be the issue?
A2: Yes, several factors related to DMEA could lead to slower than expected curing. These include:
-
Low Catalyst Concentration: An insufficient amount of DMEA will result in a slower reaction rate.
-
Catalyst Inactivity: Improper storage or contamination of DMEA can reduce its catalytic efficiency.
-
Low Ambient Temperature: The catalytic activity of DMEA is temperature-dependent. Low temperatures will significantly slow down the curing process.
Q3: I'm observing a tacky or greasy film on the surface of my cured product. What could be the cause?
A3: This phenomenon is often referred to as "amine blush." It is a common issue in amine-cured epoxy systems, especially in the presence of moisture and carbon dioxide. The amine catalyst, DMEA, can react with CO₂ and water from the atmosphere to form carbamate salts on the surface, which presents as a waxy or greasy film.[1][2][3] This can compromise adhesion of subsequent layers and affect the surface finish.
Q4: Can I use more DMEA to speed up a very slow curing reaction?
A4: While increasing the DMEA concentration can accelerate the curing rate, adding an excessive amount is not recommended. Over-catalysis can lead to a very rapid, uncontrolled exothermic reaction, which may cause thermal degradation of the polymer, increased shrinkage, and compromised mechanical properties. It is crucial to stay within the recommended concentration range for your specific system.
Q5: How should I properly store and handle DMEA to ensure its effectiveness?
A5: DMEA should be stored in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents. Containers should be tightly sealed to prevent moisture absorption and contamination.
Troubleshooting Guides
Issue 1: Inconsistent or Slow Curing
Symptoms:
-
The material has not hardened within the expected timeframe.
-
Some areas of the material are cured while others remain liquid or tacky.
-
The final product is soft and does not meet hardness specifications.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect DMEA Concentration | Verify the concentration of DMEA in your formulation. Ensure accurate measurement and thorough mixing. Refer to the table below for the general effect of DMEA concentration on gel time. |
| Low Ambient Temperature | Increase the ambient temperature to the recommended range for your system. As a general rule, for every 10°C (18°F) decrease in temperature, the cure time can double. |
| Moisture Contamination | Ensure all components (resin, hardener, and DMEA) are dry. Work in a controlled environment with low humidity. Moisture can interfere with the catalytic activity of DMEA. |
| Inadequate Mixing | Mix all components thoroughly according to the protocol. Pay attention to the sides and bottom of the mixing vessel to ensure a homogeneous mixture. |
| DMEA Degradation | Use fresh DMEA from a properly sealed container. If you suspect the catalyst has degraded, obtain a new batch. |
Data Presentation: Effect of DMEA Concentration and Temperature on Curing
The following table provides an illustrative example of how DMEA concentration and temperature can influence the gel time of a typical epoxy system. Note: Actual values will vary depending on the specific resin and hardener system.
| DMEA Concentration (phr*) | Temperature (°C) | Approximate Gel Time (minutes) |
| 0.5 | 25 | 120 |
| 1.0 | 25 | 75 |
| 2.0 | 25 | 40 |
| 1.0 | 20 | 150 |
| 1.0 | 30 | 50 |
*phr = parts per hundred parts of resin
Issue 2: Surface Defects (Amine Blush)
Symptoms:
-
Cloudy or milky appearance.
-
Poor adhesion of subsequent coatings.
Possible Causes & Solutions:
| Cause | Solution |
| High Humidity | Work in an environment with controlled, low humidity (ideally below 60%). Avoid curing in damp or condensing conditions. |
| Low Temperature | Curing at lower temperatures extends the time the surface is in a liquid state and susceptible to reacting with atmospheric CO₂ and moisture. Cure at the recommended temperature. |
| Poor Ventilation with CO₂ Sources | Avoid using unvented heaters that produce carbon dioxide in the curing area. Ensure good air circulation. |
Experimental Protocols
Protocol 1: Troubleshooting Inconsistent Curing
This protocol outlines the steps to identify the root cause of inconsistent curing in a DMEA-catalyzed system.
-
Verify Formulation and Mixing:
-
Double-check the calculations for all components, including the DMEA catalyst.
-
Use calibrated scales or graduated cylinders for accurate measurements.
-
Employ a standardized mixing procedure, ensuring a consistent mixing time and technique. Scrape the sides and bottom of the mixing container thoroughly.
-
-
Control Environmental Conditions:
-
Measure and record the ambient temperature and relative humidity in the curing area.
-
If the temperature is below the recommended range, use a controlled oven or a temperature-controlled room to cure the samples.
-
If humidity is high, use a dehumidifier or perform the curing in a dry box.
-
-
Evaluate Catalyst Activity:
-
Prepare a small control batch using fresh, unopened DMEA and compare its curing profile to a batch made with the suspect DMEA.
-
Use Differential Scanning Calorimetry (DSC) to compare the exothermic reaction profiles of the two batches. A significant difference in the onset temperature or the total heat of reaction can indicate a problem with the catalyst.
-
Protocol 2: Identification and Remediation of Amine Blush
This protocol provides a step-by-step guide to identify and remove amine blush from a cured surface.
-
Identification:
-
Visual Inspection: Look for a waxy, hazy, or greasy film on the surface.[4]
-
Water Break Test: Lightly spray the surface with water. If the water beads up or forms distinct droplets instead of sheeting out, amine blush is likely present.[4]
-
FTIR Analysis (for laboratory confirmation): Use an Attenuated Total Reflectance (ATR) FTIR spectrometer to analyze the surface. The presence of carbamate salts will be indicated by characteristic peaks, typically in the 1640-1550 cm⁻¹ region, corresponding to the carboxylate ion (COO⁻) stretching.
-
-
Remediation:
-
Washing: Wash the surface thoroughly with warm, soapy water using a non-abrasive cloth or sponge.[4]
-
Rinsing: Rinse the surface completely with clean, warm water to remove all soap residue.
-
Drying: Allow the surface to dry completely.
-
Solvent Wipe (if necessary): If a greasy film persists, wipe the surface with a clean cloth dampened with a suitable solvent like isopropyl alcohol.
-
Abrasion (for severe cases): For stubborn blush that has affected inter-coat adhesion, light mechanical abrasion (sanding) may be necessary after cleaning and drying. Ensure all dust is removed before recoating.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent curing.
Caption: Formation pathway of amine blush.
Caption: DSC workflow for catalyst activity evaluation.
References
Technical Support Center: Optimizing Polyurethane Foam Properties with N,N-dimethylethylamine (DMEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylethylamine (DMEA) in polyurethane foam formulations.
Troubleshooting Guide
This guide addresses common issues encountered during polyurethane foam experiments involving DMEA.
| Issue | Potential Cause | Troubleshooting Actions |
| Foam Collapse / Shrinkage | Imbalance in the gelling and blowing reactions; insufficient curing.[1][2] | - Adjust Catalyst Ratio: A common cause is a delayed gelation process.[2] Consider a modest increase in the gelling catalyst or a slight decrease in the DMEA (blowing catalyst) concentration to allow the foam structure to strengthen before excessive gas is produced. |
| - Check for Contaminants: Ensure raw materials are free from excess moisture, which can disrupt the reaction balance. | ||
| Coarse or Uneven Cell Structure | Poor mixing of components or an improper surfactant level.[2] | - Optimize Mixing: Ensure thorough and vigorous mixing of the polyol, isocyanate, and additives to achieve a homogenous mixture.[3][4] |
| - Evaluate Surfactant: The type and concentration of the silicone surfactant are critical for cell stabilization. Adjust the surfactant level according to the manufacturer's recommendations. | ||
| Foam Scorching (Center Discoloration) | Excessive heat generation (exotherm) during the reaction.[2][5] | - Reduce Catalyst Concentration: High catalyst levels, including DMEA, can lead to a rapid reaction and increased heat. A slight reduction in the overall catalyst package may be necessary. |
| - Control Temperature: Ensure the initial temperature of the raw materials is within the recommended range.[5] | ||
| Slow Curing / Tacky Surface | Insufficient catalyst activity or an off-ratio mix of polyol and isocyanate. | - Verify Catalyst Levels: Ensure the correct amount of DMEA and any co-catalysts have been added. |
| - Check Mix Ratio: Accurately weigh all components to ensure the correct isocyanate-to-polyol index. | ||
| Foam Splitting or Cracking | The foam structure becomes rigid before the blowing reaction is complete.[5] | - Adjust Catalyst Balance: This can be a sign of too much gelling catalyst relative to the blowing catalyst. A slight increase in DMEA may help to better balance the reactions.[6] |
| - Delayed Action Catalyst: Incorporating a delayed-action catalyst can help to distribute the heat generated more evenly throughout the foam structure.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DMEA) in polyurethane foam formulations?
A1: this compound (DMEA) is a tertiary amine catalyst primarily used to accelerate the blowing reaction in polyurethane foam production.[1] It selectively catalyzes the reaction between water and isocyanate, which generates carbon dioxide (CO₂) gas. This gas acts as the blowing agent, causing the foam to expand.[7] DMEA is considered a weak, incorporable catalyst that mainly accelerates the gas reaction.[8] Due to its hydroxyl group, DMEA can also react with isocyanate and become chemically bound into the polyurethane polymer matrix, which can reduce residual amine odor in the final product.[9]
Q2: How does adjusting the concentration of DMEA affect the foam's reaction profile?
A2: Adjusting the DMEA concentration directly impacts the reaction profile, particularly the cream time. A higher concentration of DMEA will generally lead to a faster generation of CO₂, potentially shortening the cream time. Conversely, a lower concentration will slow the blowing reaction, leading to a longer cream time. It is crucial to balance the DMEA concentration with a gelling catalyst to ensure proper foam development without defects like collapse or splitting.[6]
Q3: Can DMEA be used as the sole catalyst in a polyurethane foam system?
A3: While DMEA is an effective blowing catalyst, it is often used as a co-catalyst in combination with more powerful tertiary amines or organometallic compounds (like tin catalysts).[7][8] This is because DMEA is more selective towards the blowing reaction. A gelling catalyst is typically required to adequately promote the polyol-isocyanate reaction, which builds the polymer network and gives the foam its structural integrity.[7]
Q4: What are typical dosage levels for DMEA in polyurethane foam formulations?
A4: For polyether slabstock foam, DMEA is often used as a co-catalyst at a dosage of approximately 0.2 to 0.4 parts by weight per 100 parts of polyol.[8] In rigid foams, the dosage can be higher, typically in the range of 1.0 to 3.0 parts by weight per 100 parts of polyether polyol.[8] These are general ranges, and the optimal concentration will depend on the specific formulation and desired foam properties.
Q5: What safety precautions should be taken when handling DMEA?
A5: DMEA is a colorless, volatile liquid with an ammonia-like odor.[10] It is important to handle DMEA in a well-ventilated area, preferably a fume hood.[11] Personal protective equipment, including chemical splash goggles, chemical-resistant gloves, and a lab coat or apron, should be worn to avoid skin and eye contact.[11][12] Always consult the Safety Data Sheet (SDS) for DMEA before use for complete safety and handling information.
Data Presentation
The following tables provide an illustrative example of how varying the DMEA concentration can influence the reaction profile and physical properties of a flexible polyurethane foam. These values are representative and will vary depending on the specific formulation.
Table 1: Illustrative Effect of DMEA Concentration on Foam Reaction Profile
| DMEA Concentration (php) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) |
| 0.1 | 15 | 70 | 120 |
| 0.3 | 12 | 65 | 110 |
| 0.5 | 9 | 60 | 100 |
Table 2: Illustrative Effect of DMEA Concentration on Foam Physical Properties
| DMEA Concentration (php) | Foam Density ( kg/m ³) | Cell Structure |
| 0.1 | 32 | Fine, but may have some larger cells |
| 0.3 | 30 | Fine and uniform |
| 0.5 | 28 | Very fine, risk of closed cells if not balanced |
Experimental Protocols
1. Standard Hand-Mix Preparation of Polyurethane Foam
This protocol outlines a general procedure for preparing a lab-scale polyurethane foam sample.
-
Materials and Equipment:
-
Polyol
-
Isocyanate (e.g., MDI or TDI)
-
This compound (DMEA)
-
Co-catalyst (gelling catalyst, e.g., a tin compound)
-
Silicone surfactant
-
Distilled water
-
Disposable paper or plastic cups and mixing stick[11]
-
Digital scale
-
Stopwatch
-
Fume hood[11]
-
Personal protective equipment (goggles, gloves, lab coat)[12]
-
-
Procedure:
-
In a disposable cup, accurately weigh the polyol, silicone surfactant, water, and DMEA (and any other amine co-catalysts). This is the "B-side".
-
Mix the B-side components thoroughly with a mixing stick for at least 30 seconds until a homogenous mixture is achieved.
-
In a separate cup, accurately weigh the isocyanate (the "A-side").
-
Place the cup with the B-side mixture on the scale and tare it. Add the gelling catalyst (if it's a tin catalyst, it's often added last) and briefly mix.
-
Pour the A-side (isocyanate) into the B-side mixture.
-
Immediately start the stopwatch and vigorously mix the components for 5-10 seconds, ensuring the sides and bottom of the cup are scraped.[13]
-
Quickly pour the reacting mixture into a mold or a larger container to allow for free rise.
-
Observe and record the cream time, gel time, and tack-free time.[14]
-
Allow the foam to cure in a well-ventilated area for at least 24 hours before cutting or testing its physical properties.
-
2. Evaluation of Foam Reaction Profile
-
Cream Time: The time from the start of mixing until the mixture begins to rise and changes color to a creamy white.[14]
-
Gel Time (String Time): The time from the start of mixing until the foam is stringy when touched with a wooden stick.[14]
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer sticky to the touch.[14]
Visualizations
Caption: Experimental workflow for polyurethane foam preparation.
Caption: Key reactions in polyurethane foam formation catalyzed by DMEA.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. santechfoammachines.com [santechfoammachines.com]
- 3. prefoam.com [prefoam.com]
- 4. How to Make Polyurethane Foam: a Step-by-Step Guide | Sabtech [sabtechmachine.com]
- 5. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 6. ohans.com [ohans.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. tri-iso.com [tri-iso.com]
- 9. Chemical Name Dimethylethanolamine Dmea - Huntsman [products.huntsman.com]
- 10. DMEA CAS 108-01-0 – Manufature of PU foam Material and Products [leticiachem.com]
- 11. flinnsci.ca [flinnsci.ca]
- 12. nathankimmel.com [nathankimmel.com]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. erapol.com.au [erapol.com.au]
Technical Support Center: N,N-Dimethylethylamine (DMEA) in Catalytic Cycles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting and understanding the side reactions of N,N-dimethylethylamine (DMEA) when used in various catalytic cycles. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, helping you to optimize your reactions and avoid common pitfalls.
Troubleshooting Guides
This section addresses common problems encountered when using DMEA in catalytic applications.
Problem 1: Low Reaction Yield or Rate
Possible Cause: Catalyst deactivation or inhibition by DMEA or its byproducts.
Troubleshooting Steps:
-
Catalyst Poisoning: Tertiary amines like DMEA can act as poisons for certain catalysts, particularly acidic solids and some transition metals.[1] They can bind to active sites, rendering them inactive.
-
Solution:
-
Consider using a catalyst that is less susceptible to amine poisoning.
-
If possible, perform the reaction at a temperature that might favor the desired catalytic reaction over the deactivating interaction with DMEA.
-
In some cases, a higher catalyst loading might compensate for partial deactivation, though this is not always a cost-effective solution.
-
-
-
Reaction with Pre-catalyst or Ligands: DMEA may react with the catalyst precursor or ligands, preventing the formation of the active catalytic species.
-
Solution:
-
Change the order of addition of reagents. Introduce DMEA after the active catalyst has been formed, if the reaction mechanism allows.
-
Choose ligands that are less likely to be displaced or react with DMEA.
-
-
-
Formation of Unwanted Byproducts: Side reactions involving DMEA can consume reactants or produce inhibitors.
-
Solution:
-
Analyze the reaction mixture for potential byproducts using techniques like GC-MS.
-
Adjust reaction conditions (e.g., temperature, concentration, solvent) to minimize the formation of these byproducts.
-
-
Problem 2: Formation of Unexpected Side Products
Possible Cause: DMEA is participating in unintended chemical reactions within the catalytic cycle.
Troubleshooting Steps:
-
Reaction with Electrophiles: As a nucleophile, DMEA can react with electrophilic starting materials, intermediates, or products.
-
Quaternary Ammonium Salt Formation: In the presence of alkyl halides or other strong alkylating agents, DMEA can be "exhaustively methylated" to form a quaternary ammonium salt.[2] This consumes the DMEA and introduces a new, potentially interfering species into the reaction.
-
Solution: Avoid using DMEA in reactions with highly reactive alkylating agents if its catalytic role is desired. If its presence is necessary as a base, consider using a more sterically hindered non-nucleophilic amine.
-
-
-
Reaction with Isocyanates (in Polyurethane Systems): While DMEA is a catalyst for the isocyanate-polyol reaction, it can also participate in side reactions.
-
Formation of Ureas and Biurets: Isocyanates can react with trace amounts of water to form an amine, which can then react with another isocyanate to form a urea. DMEA can catalyze this process. Ureas can further react with isocyanates to form biurets.[3][4][5]
-
Solution: Ensure all reactants and solvents are scrupulously dry. The use of molecular sieves can be beneficial.
-
-
-
Thermal Degradation: At elevated temperatures, DMEA itself can decompose, or it can catalyze the decomposition of other components in the reaction mixture. The thermal degradation of polyurethane foams, often catalyzed by amines, can release a variety of volatile organic compounds (VOCs), including other amines and degradation products of the polymer backbone.[6][7]
-
Solution:
-
Determine the thermal stability of DMEA under your specific reaction conditions.
-
If possible, conduct the reaction at a lower temperature.
-
Analyze the headspace of your reaction for volatile degradation products using headspace GC-MS.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of DMEA in polyurethane catalysis?
A1: The most common side reactions involving DMEA in polyurethane catalysis are related to the high reactivity of isocyanates. DMEA can catalyze the reaction of isocyanates with any available water, leading to the formation of an unstable carbamic acid that decomposes into a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate to form a urea. The urea can further react with another isocyanate to form a biuret.[3][4][5] While DMEA is not directly consumed in this process, its catalytic activity can promote these unwanted side reactions, affecting the final properties of the polyurethane.
Q2: Can DMEA act as a leaving group?
A2: Generally, tertiary amines like DMEA are poor leaving groups in nucleophilic substitution reactions because the corresponding anion (an amide anion) is very unstable.[8] However, after alkylation to form a quaternary ammonium salt, the resulting neutral tertiary amine can be a good leaving group in elimination reactions (Hofmann elimination).[8]
Q3: How can I detect and identify side products originating from DMEA?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile organic compounds, which would include many potential degradation products of DMEA and its reaction byproducts.[9][10] For non-volatile byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry or UV) can be used.
Q4: In the foundry cold box process, what are the potential side reactions of DMEA?
A4: In the phenolic-urethane cold box process, DMEA acts as a vaporous catalyst to cure the resin binder.[11] While the primary reaction is the formation of the urethane bond, side reactions can occur. Incomplete purging of DMEA after curing can lead to a residual amine odor in the finished cores.[11] At the high temperatures of metal casting, the polyurethane binder thermally decomposes. While DMEA's primary role is in the initial curing, its presence or its degradation products could influence the composition of the gases evolved during pouring, which include various volatile organic compounds.[12] The high carbon content from the organic resins and solvents can also lead to lustrous carbon defects on the casting surface if not properly controlled.[11]
Quantitative Data Summary
Currently, specific quantitative data on the kinetics and yields of DMEA side reactions in various catalytic cycles is not widely available in the reviewed literature. The tables below are presented as templates for researchers to populate with their own experimental data.
Table 1: Effect of Water Content on Byproduct Formation in a Model Polyurethane System
| Water Content (ppm) | Urea Formation (%) | Biuret Formation (%) |
| e.g., <10 | <0.1 | <0.1 |
| e.g., 50 | Data Point | Data Point |
| e.g., 100 | Data Point | Data Point |
| e.g., 200 | Data Point | Data Point |
Table 2: Thermal Degradation Products of DMEA-Catalyzed System at Various Temperatures
| Temperature (°C) | DMEA Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| e.g., 100 | Data Point | Data Point | Data Point |
| e.g., 150 | Data Point | Data Point | Data Point |
| e.g., 200 | Data Point | Data Point | Data Point |
Experimental Protocols
Protocol 1: GC-MS Analysis of Volatile Byproducts from a DMEA-Catalyzed Reaction
Objective: To identify and quantify volatile organic compounds (VOCs) generated as side products in a reaction catalyzed by this compound.
Materials:
-
Reaction mixture containing DMEA
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for separation of volatile amines and other potential byproducts (e.g., a mid-polarity column)
-
Internal standard (e.g., a stable compound not present in the reaction mixture with a known concentration)
-
High-purity helium or hydrogen as carrier gas
Procedure:
-
Sample Preparation:
-
At desired time points, quench a small aliquot of the reaction mixture.
-
Transfer a precise volume or weight of the quenched reaction mixture into a headspace vial.
-
Add a known amount of the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Headspace Sampling:
-
Place the vial in the headspace autosampler.
-
Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
-
GC-MS Analysis:
-
Inject a specific volume of the headspace gas onto the GC column.
-
Run a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 30-350).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the identified byproducts by comparing their peak areas to the peak area of the internal standard.
-
Visualizations
Caption: Potential side reactions catalyzed by DMEA in polyurethane formation.
Caption: Troubleshooting workflow for low yield in DMEA-involved catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical characterization of automotive polyurethane foam using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS Analysis of Organic Vapours Emitted from Polyurethane Foam Insulation | Semantic Scholar [semanticscholar.org]
- 11. ask-chemicals.com [ask-chemicals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Catalyst Poisoning of N,N-Dimethylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of catalyst poisoning by N,N-dimethylethylamine in your experiments. Find detailed protocols and quantitative data to help you diagnose, prevent, and mitigate catalyst deactivation.
Troubleshooting Guides
This section provides solutions to common problems encountered during catalytic reactions involving this compound.
Issue 1: Rapid Decrease in Reaction Rate or Stalled Reaction
-
Potential Cause: Catalyst poisoning by this compound. Tertiary amines are known to be potent catalyst poisons, particularly for precious metal catalysts like palladium and platinum. The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the catalyst, blocking access for the reactants.
-
Troubleshooting Steps:
-
Confirm Poisoning with a Control Experiment: Run the reaction under identical conditions but without this compound. If the reaction proceeds without a significant drop in activity, it strongly indicates that the amine is the poisoning agent.
-
Dose-Response Study: Introduce this compound in incrementally increasing concentrations to a fresh catalyst batch while monitoring the reaction rate. A concentration-dependent decrease in activity will confirm its role as a poison.
-
Catalyst Characterization: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect nitrogen species on the surface. Temperature-Programmed Desorption (TPD) can also reveal the strength of amine adsorption.
-
Issue 2: Inconsistent Reaction Yields or Selectivity
-
Potential Cause: Variable levels of impurities in the this compound feedstock. Commercial grades of amines can contain impurities such as water, other amines, or sulfur compounds, which can also act as catalyst poisons.
-
Troubleshooting Steps:
-
Purify the this compound: Before use, purify the this compound, for instance by distillation, to remove potential contaminants.
-
Use High-Purity Reagents: Ensure all reagents, solvents, and gases used in the reaction are of high purity to minimize the introduction of external poisons.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.
-
Issue 3: Difficulty in Catalyst Regeneration
-
Potential Cause: Irreversible poisoning of the catalyst. Strong chemisorption of this compound or its decomposition products can lead to permanent deactivation of the catalyst that is not easily reversed by simple washing.
-
Troubleshooting Steps:
-
Attempt a More Rigorous Regeneration Protocol: For palladium catalysts, washing with a mild alkaline solution has been shown to be effective in reactivating catalysts poisoned by nitrogen-containing compounds.
-
Consider a Different Catalyst: If regeneration is consistently unsuccessful, explore alternative catalysts that are known to be more resistant to amine poisoning.
-
Optimize Reaction Conditions: Adjusting reaction parameters such as temperature and pressure may alter the adsorption equilibrium of the amine on the catalyst surface, potentially reducing the poisoning effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by this compound?
A1: The primary mechanism is the strong chemical adsorption (chemisorption) of the this compound molecule onto the active sites of the catalyst. The nitrogen atom's lone pair of electrons readily donates to the electron-deficient metal centers of the catalyst (e.g., Palladium, Platinum), forming a stable complex. This blocks the active sites and prevents the reactant molecules from adsorbing and undergoing the desired catalytic transformation.
Q2: Are certain types of catalysts more susceptible to poisoning by this compound?
A2: Yes, catalysts based on late transition metals, particularly the platinum group metals (e.g., palladium, platinum, rhodium, ruthenium), are highly susceptible to poisoning by amines. These metals have a strong affinity for the lone pair of electrons on nitrogen atoms.
Q3: How can I test if my batch of this compound is poisoning the catalyst?
A3: A straightforward method is to perform a comparative activity test. Run a standard catalytic reaction with a fresh, trusted catalyst and high-purity reactants to establish a baseline activity. Then, run the same reaction under identical conditions but with the addition of a small, known concentration of the this compound batch . A significant decrease in the reaction rate or product yield compared to the baseline indicates that the amine is acting as a poison.
Q4: Can a catalyst poisoned by this compound be regenerated?
A4: In some cases, yes. For reversibly poisoned catalysts, simple washing with a suitable solvent might be sufficient. For more strongly bound poisons, a chemical treatment may be necessary. For example, palladium catalysts poisoned by tertiary amines can sometimes be reactivated by washing with a dilute aqueous solution of an alkali metal carbonate or bicarbonate. However, if the poisoning is irreversible, the catalyst may need to be replaced.
Q5: What are the best preventative measures to avoid catalyst poisoning by this compound?
A5: The most effective preventative measures include:
-
Purification of this compound: Always use high-purity amine, and consider purifying it in-house if you suspect contamination.
-
Use of a Guard Bed: In continuous flow systems, a guard bed of an acidic material can be placed upstream of the catalyst bed to trap the amine before it reaches the main catalyst.
-
Catalyst Selection: Choose a catalyst that is known to be more tolerant to amine poisoning, if available for your specific reaction.
-
Reaction Condition Optimization: Carefully control the concentration of the amine and other reaction parameters to minimize its inhibitory effects.
Data Presentation
Table 1: Effect of Tertiary Amine Concentration on Catalyst Activity (Illustrative Data)
| Tertiary Amine | Catalyst | Reaction | Amine Concentration (mol%) | Relative Activity (%) |
| This compound | 5% Pd/C | Hydrogenation of Styrene | 0 | 100 |
| 0.1 | 65 | |||
| 0.5 | 20 | |||
| 1.0 | <5 | |||
| Triethylamine | 5% Pd/C | Hydrogenation of Styrene | 0 | 100 |
| 0.1 | 75 | |||
| 0.5 | 35 | |||
| 1.0 | 10 |
Note: This table presents illustrative data based on general knowledge of amine poisoning. Actual results may vary depending on the specific reaction conditions, catalyst, and substrate.
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Objective: To remove non-volatile impurities and other contaminants from commercial this compound.
Materials:
-
Commercial this compound
-
Drying agent (e.g., potassium hydroxide pellets)
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Drying: Add a suitable amount of potassium hydroxide pellets to the commercial this compound in a flask. Stopper the flask and let it stand for at least 24 hours to remove water.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.
-
Distillation: Decant the dried this compound into the distillation flask, leaving the potassium hydroxide pellets behind. Add boiling chips or a magnetic stir bar.
-
Heat the flask gently with the heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 36-38 °C at atmospheric pressure).
-
Storage: Store the purified this compound over a drying agent under an inert atmosphere.
Protocol 2: Testing for Catalyst Poisoning by this compound
Objective: To quantitatively assess the inhibitory effect of this compound on a catalytic reaction.
Materials:
-
Catalyst (e.g., 5% Pd/C)
-
Substrate (e.g., styrene)
-
Solvent (e.g., ethanol)
-
Hydrogen source (for hydrogenation reactions)
-
Purified this compound
-
Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
Baseline Reaction:
-
To the reaction vessel, add the catalyst, substrate, and solvent.
-
Seal the vessel, purge with hydrogen, and then pressurize to the desired hydrogen pressure.
-
Stir the reaction at the desired temperature and monitor the consumption of the substrate over time using the analytical instrument. This will establish the baseline reaction rate.
-
-
Poisoned Reaction:
-
Repeat the baseline reaction procedure, but after adding the catalyst, substrate, and solvent, add a specific, small amount (e.g., 0.1 mol% relative to the substrate) of the purified this compound.
-
Monitor the reaction progress under the same conditions as the baseline reaction.
-
-
Data Analysis:
-
Compare the initial reaction rates of the baseline and the poisoned reactions.
-
Calculate the percentage of inhibition caused by the this compound.
-
Repeat the poisoned reaction with varying concentrations of the amine to establish a dose-response curve.
-
Protocol 3: Regeneration of a Palladium Catalyst Poisoned by this compound
Objective: To attempt the reactivation of a palladium-on-carbon catalyst that has been deactivated by a tertiary amine.
Materials:
-
Poisoned Pd/C catalyst
-
Dilute aqueous sodium carbonate solution (e.g., 5% w/v)
-
Deionized water
-
Ethanol
-
Filtration apparatus
-
Oven or vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully recover the poisoned Pd/C catalyst by filtration.
-
Washing:
-
Wash the recovered catalyst thoroughly with a solvent like ethanol to remove any residual reactants and products.
-
Suspend the catalyst in the dilute sodium carbonate solution.
-
Stir the suspension at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
-
-
Rinsing:
-
Filter the catalyst from the sodium carbonate solution.
-
Wash the catalyst cake repeatedly with deionized water until the filtrate is neutral.
-
Finally, wash the catalyst with ethanol to remove the water.
-
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-100 °C) or in a vacuum oven until a constant weight is achieved.
-
Activity Test: Test the activity of the regenerated catalyst using the procedure described in Protocol 2 to determine the extent of reactivation.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Technical Support Center: N,N-Dimethylethylamine (DMEA) Catalyst Blends
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf life and performance of N,N-dimethylethylamine (DMEA) catalyst blends in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of DMEA catalyst blends, focusing on problems related to catalyst stability and activity.
Q1: My polyurethane foam is curing much slower than expected. What could be the cause?
A1: A slow cure rate is a common issue that can often be traced back to the catalyst blend. Here are several potential causes:
-
Low Catalyst Concentration: The most straightforward cause is an insufficient amount of catalyst in your formulation. Verify your calculations and measurements to ensure the correct dosage is being used.[1][2]
-
Catalyst Deactivation: The amine catalyst may have lost its activity. This can be due to:
-
Acidic Contamination: Polyol blends can sometimes contain acidic impurities, or acidic species can be generated over time. These acids can neutralize the basic DMEA, rendering it inactive.[2][3]
-
Moisture: Excessive water in the formulation can lead to side reactions and may affect the overall reaction kinetics, sometimes resulting in a delayed cure.[2][4]
-
Improper Storage: Exposure to heat, direct sunlight, or air can degrade the catalyst over time.[5]
-
-
Low Temperature: Polyurethane reactions are highly sensitive to temperature. If your raw materials or the ambient temperature are too low, the reaction rate will decrease significantly.[1][4]
Q2: The foam collapses after rising or has a very coarse and uneven cell structure. How can I fix this?
A2: Foam collapse indicates an imbalance between the gelling (network formation) and blowing (gas production) reactions.
-
Insufficient Gelling Catalyst Activity: If the gelling reaction is too slow compared to the blowing reaction, the cell walls will not have enough strength to hold the gas, leading to collapse. This can be caused by the deactivation of the gelling catalyst.
-
Over-dosing Blowing Catalyst: An excessive amount of a blowing catalyst like DMEA in relation to the gelling catalyst can produce gas too quickly before the polymer network is strong enough.
-
Solution: Consider increasing the concentration of a strong gelling catalyst or ensuring your DMEA catalyst blend has not degraded.[6][7] Adjusting the gelling-to-blowing catalyst ratio is crucial for a stable foam structure.[6]
Q3: I've been using the same batch of DMEA catalyst blend for a while, and now my results are inconsistent. Why?
A3: Inconsistent results are a strong indicator of catalyst degradation over the shelf life of the blend.
-
Gradual Deactivation: Over time, the catalyst can degrade due to oxidation, hydrolysis, or slow reaction with acidic impurities in the blend. This leads to a gradual decrease in its catalytic activity.
-
Moisture Absorption: DMEA is hygroscopic and can absorb moisture from the atmosphere if the container is not properly sealed.[8][9] This absorbed water can alter the reaction kinetics.
-
Solution: It is advisable to test the activity of an older catalyst batch before use. An experimental protocol for this is provided below. Always store the catalyst in a tightly sealed container in a cool, dry place.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of a DMEA catalyst blend?
A1: The shelf life of a DMEA catalyst blend can vary depending on the specific formulation and storage conditions. When stored in unopened, tightly sealed containers in a cool, dry, and well-ventilated area, a shelf life of 12 months can be expected.[8] However, exposure to moisture, air, or high temperatures can significantly reduce its stability and effective lifespan.[8]
Q2: How does temperature affect the storage and stability of DMEA catalyst blends?
A2: Higher temperatures accelerate the degradation of amine catalysts. Storing DMEA blends at elevated temperatures can lead to a faster loss of catalytic activity. For optimal shelf life, it is recommended to store the catalyst at ambient temperatures, away from direct heat sources.[5]
Q3: Can I use a DMEA catalyst blend that has changed color?
A3: A change in color, such as yellowing, can be an indication of oxidative degradation. While a slight color change may not always signify a complete loss of activity, it is a warning sign. It is highly recommended to test the activity of the discolored catalyst blend before using it in a critical experiment.
Q4: What are the primary degradation pathways for DMEA in a catalyst blend?
A4: The two most common degradation pathways for DMEA in a stored catalyst blend are:
-
Oxidation: DMEA can be oxidized by atmospheric oxygen, especially when exposed to light or heat. A likely product is this compound N-oxide.[10] Further oxidation can potentially lead to dealkylation.
-
Neutralization/Salt Formation: DMEA is a base and will react with any acidic species present in the blend. This acid-base neutralization forms a salt, which deactivates the catalyst.[3]
Quantitative Data on Catalyst Performance and Stability
The following tables provide quantitative data on the effect of DMEA on polyurethane foam reactivity and a representative example of catalyst stability during accelerated aging.
Table 1: Effect of DMEA on Polyurethane Foam Reaction Times
| Catalyst System | Cream Time (s) | Gel Time (s) | Tack-Free Time (min) | Foam Density ( kg/m ³) |
| No DMEA | 32 | 85 | 12 | 38.2 |
| 0.3 phr DMEA | 44 | 98 | 14 | 39.1 |
| 0.5 phr DMEA | 50 | 110 | 16 | 39.5 |
| 0.3 phr DABCO (Control) | 28 | 70 | 10 | 37.8 |
Data adapted from a study on flexible slabstock foam, demonstrating how DMEA can extend reaction times compared to a more aggressive catalyst like DABCO.
Table 2: Representative Data for Accelerated Aging of a DMEA Catalyst Blend
| Storage Time (Weeks) | Remaining Activity at 25°C (%) | Remaining Activity at 40°C (%) | Remaining Activity at 60°C (%) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 98 | 94 |
| 2 | 99 | 96 | 88 |
| 4 | 98 | 92 | 78 |
| 8 | 96 | 85 | 60 |
This table provides a representative example of how the catalytic activity of a DMEA blend might decrease over time at different storage temperatures. Actual results will vary based on the specific formulation.
Experimental Protocols
Protocol 1: Accelerated Aging Study of DMEA Catalyst Blends
This protocol describes a method for evaluating the shelf life of a DMEA catalyst blend under accelerated aging conditions.
1. Materials and Equipment:
-
DMEA catalyst blend to be tested.
-
Temperature-controlled ovens.
-
Airtight, sealed containers (e.g., amber glass bottles with PTFE-lined caps).
-
Standard polyurethane foam formulation (polyol, isocyanate, surfactant, water).
-
Equipment for foam preparation (mixer, mold, stopwatch).
-
Analytical equipment for titration or gas chromatography.
2. Procedure:
-
Dispense the DMEA catalyst blend into several small, airtight containers.
-
Place the containers in ovens set to different temperatures (e.g., 25°C as a control, 40°C, and 60°C for accelerated aging).
-
At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove one sample from each oven.
-
Allow the samples to cool to room temperature.
-
Evaluate the catalyst activity using one of the following methods:
-
Performance Test: Prepare a standard polyurethane foam and measure the cream time, gel time, and rise time. Compare these to the foam made with the fresh catalyst.
-
Analytical Test: Determine the concentration of active DMEA using the titration or GC method described below.
-
Protocol 2: Determination of Active Amine Content by Titration
This method can be used to quantify the amount of active (basic) amine in the catalyst blend.
1. Materials and Equipment:
-
DMEA catalyst blend sample.
-
Potentiometric titrator with a pH electrode.
-
Standardized solution of a strong acid (e.g., 0.1 N Hydrochloric Acid in isopropanol).
-
Suitable solvent (e.g., isopropanol or a mixture of isopropanol and water).
-
Beakers, burette, and magnetic stirrer.
2. Procedure:
-
Accurately weigh a sample of the DMEA catalyst blend into a beaker.
-
Add a sufficient amount of the chosen solvent to dissolve the sample and immerse the pH electrode.
-
Place the beaker on the magnetic stirrer and begin stirring.
-
Titrate the sample with the standardized acid solution, recording the pH and the volume of titrant added.
-
The endpoint is the point of inflection on the titration curve.
-
Calculate the concentration of the amine based on the volume of acid used to reach the endpoint.
Diagrams
Caption: Logical workflow of DMEA catalyst degradation pathways and their impact on experimental outcomes.
References
- 1. News - Fix Failing Polyurethane Foam Fast with DMDEE [mofanpu.com]
- 2. Causes and solutions of slow curing of polyurethane rigid foam-Blogs_QICHEN [qichenchemical.com]
- 3. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. mingxupu.com [mingxupu.com]
- 5. nbinno.com [nbinno.com]
- 6. ohans.com [ohans.com]
- 7. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 10. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in N,N-dimethylethylamine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing exothermic reactions catalyzed by N,N-dimethylethylamine (DMELA). The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in this compound catalyzed reactions?
A1: A reaction exotherm is the release of heat during a chemical reaction. This compound is a potent catalyst for various reactions, such as polymerizations and polyurethane foam formation, which are often highly exothermic. If not properly managed, the heat generated can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][2] This can result in loss of reaction control, product degradation, and potentially violent reactor failure.[1][2]
Q2: What are the primary factors that influence the exotherm in a DMELA-catalyzed reaction?
A2: The primary factors include:
-
Catalyst Concentration: Higher concentrations of this compound will generally lead to a faster reaction rate and a more significant exotherm.
-
Reactant Concentration: More concentrated reactants provide more material to react at once, leading to a larger and faster release of heat.
-
Addition Rate: The rate at which reactants are added can significantly impact the rate of heat generation. A rapid addition can lead to a sharp temperature spike.
-
Reaction Temperature: Higher initial temperatures can accelerate the reaction rate, leading to a more pronounced exotherm.
-
Mixing Efficiency: Inadequate mixing can create localized "hot spots" where the reaction is proceeding more rapidly, increasing the risk of a runaway reaction.[1]
-
Scale of the Reaction: The volume-to-surface area ratio increases with scale, making heat dissipation more challenging in larger reactors.[1]
Q3: What are the signs of a developing thermal runaway in my reaction?
A3: Key indicators of a potential thermal runaway include:
-
A sudden, uncontrolled increase in the reaction temperature that does not respond to cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the physical appearance of the reaction mixture, such as bubbling, fuming, or a change in color.
-
Melting or deformation of plastic components of the reactor setup.[3]
Q4: How can I prevent a thermal runaway from occurring?
A4: Proactive measures are crucial for preventing thermal runaways. These include:
-
Thorough Hazard Assessment: Before beginning any experiment, conduct a thorough risk assessment to understand the potential for an exotherm.
-
Controlled Addition: Add reactants, especially the catalyst, slowly and in a controlled manner to manage the rate of heat generation.
-
Effective Cooling: Ensure your reactor is equipped with an adequate cooling system, such as an ice bath, cooling coils, or a cryostat, and that it is operational before starting the reaction.
-
Dilution: Running the reaction in a suitable solvent can help to absorb and dissipate the heat generated.
-
Monitoring: Continuously monitor the reaction temperature and pressure.
-
Emergency Plan: Have a clear plan in place to quickly cool or quench the reaction in case of an emergency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly strong exotherm upon catalyst addition. | Catalyst concentration is too high. | Reduce the amount of this compound used. Consider a stepwise addition of the catalyst. |
| Reactant addition is too fast. | Slow down the rate of reactant addition to allow for more effective heat dissipation. | |
| Inadequate cooling. | Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. Pre-cool the reaction mixture before adding the catalyst. | |
| Temperature continues to rise despite cooling. | The reaction has reached a critical point and is approaching thermal runaway. | Immediately cease the addition of all reactants. If possible and safe to do so, add a quenching agent or an inert, cold solvent to dilute the reaction mixture. Prepare for emergency shutdown of the equipment. |
| Formation of localized hot spots in the reactor. | Inefficient mixing. | Increase the stirring speed to ensure homogenous distribution of reactants and temperature. Ensure the stirrer is appropriately sized and positioned for the reactor. |
| Exotherm is difficult to control when scaling up the reaction. | The surface area to volume ratio has decreased, reducing the efficiency of heat transfer.[1] | Re-evaluate the cooling capacity for the larger scale. Consider using a reactor with a better heat transfer coefficient or implementing a semi-batch process where reactants are added portion-wise. |
Experimental Protocols
General Protocol for Managing Exotherm in a DMELA-Catalyzed Polymerization (Illustrative Example)
This protocol is a general guideline and should be adapted based on the specific reactants and reaction conditions.
-
Reactor Setup:
-
Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition funnel.
-
Connect the reactor jacket to a circulating cooling bath.
-
-
Initial Charge:
-
Charge the reactor with the monomer and any solvent.
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 10-15°C).
-
-
Catalyst and Co-reactant Addition:
-
Prepare a solution of this compound in a portion of the solvent.
-
Prepare the co-reactant in the addition funnel.
-
Once the initial charge is at the target temperature, begin the slow, dropwise addition of the co-reactant.
-
Simultaneously, begin the slow, controlled addition of the this compound solution via a syringe pump.
-
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reaction.
-
Adjust the addition rates of the co-reactant and catalyst to maintain the desired reaction temperature.
-
If the temperature begins to rise uncontrollably, immediately stop the additions and adjust the cooling bath to a lower temperature.
-
-
Reaction Completion and Quenching:
-
Once the additions are complete, continue to monitor the temperature. The exotherm should gradually subside.
-
Maintain the reaction at the desired temperature for the required time.
-
Upon completion, cool the reaction mixture and quench if necessary according to the specific reaction protocol.
-
Quantitative Data
Table 1: Illustrative Example of Temperature Profiles in a DMELA-Catalyzed Reaction at Different Catalyst Concentrations
The following data is for illustrative purposes to demonstrate the effect of catalyst concentration on the reaction exotherm and is not derived from a specific experimental result.
| Catalyst Concentration (mol%) | Initial Temperature (°C) | Peak Exotherm Temperature (°C) | Time to Peak Exotherm (minutes) |
| 0.1 | 20 | 35 | 60 |
| 0.5 | 20 | 65 | 30 |
| 1.0 | 20 | 95 | 15 |
| 2.0 | 20 | >150 (Runaway) | <5 |
Visualizations
Caption: Troubleshooting workflow for managing reaction temperature.
Caption: Preventive and reactive strategies for exotherm control.
References
Technical Support Center: N,N-Dimethylethylamine (DMEA) Catalyst Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the performance of N,N-dimethylethylamine (DMEA) as a catalyst, with a specific focus on the impact of moisture.
Troubleshooting Guide: Diagnosing and Resolving DMEA Catalyst Performance Issues
Issue 1: Reduced Reaction Rate or Incomplete Conversion
Symptoms:
-
The chemical reaction is proceeding slower than expected.
-
The final product yield is lower than anticipated, with unreacted starting materials present.
-
In polyurethane foam applications, this can manifest as slow foam rise, a tacky surface after the expected cure time, or poor foam expansion.[1]
Possible Cause:
-
Moisture Contamination: Water can negatively affect the performance of DMEA, particularly in moisture-sensitive reactions like polyurethane formation. In such systems, isocyanates will preferentially react with water, a reaction also catalyzed by tertiary amines, leading to the formation of urea and carbon dioxide.[2] This side reaction consumes isocyanate, disrupting the stoichiometry and leading to a poorly cured or collapsed foam structure.
Troubleshooting Steps:
-
Quantify Moisture Content: Determine the water content in all reactants and solvents using Karl Fischer titration.
-
Dry Reactants and Solvents: If moisture levels are high, dry all components. Polyols can be dried under vacuum at elevated temperatures.[1] Ensure all reaction vessels and equipment are thoroughly dried before use.[1]
-
Use Moisture Scavengers: Incorporate moisture scavengers into the formulation to chemically remove residual water.[3][4][5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.[1]
-
Catalyst Concentration: While moisture is a likely culprit, also verify that the DMEA concentration is optimal for the specific reaction conditions.
Issue 2: Formation of Side Products or Impurities
Symptoms:
-
Unexpected peaks are observed during product analysis (e.g., by HPLC, GC-MS).
-
The final product has altered physical properties (e.g., color, viscosity).
-
In polyurethane foams, this can lead to brittleness, discoloration, or poor cell structure.[6]
Possible Cause:
-
Reaction with Water: As mentioned, in polyurethane synthesis, the reaction of isocyanates with water, catalyzed by DMEA, produces urea and CO2. Excessive urea formation can lead to a brittle foam.[6]
-
Hydrolysis of DMEA (less common): While tertiary amines are generally considered to have good hydrolytic stability, under certain conditions (e.g., high temperatures, extreme pH), hydrolysis could occur, though this is less likely to be a primary cause of performance issues under typical catalytic conditions.
Troubleshooting Steps:
-
Characterize Byproducts: Identify the structure of the unexpected side products to understand the competing reaction pathways.
-
Strict Moisture Control: Implement the moisture control measures outlined in Issue 1.
-
Optimize Reaction Conditions: Adjust temperature and reaction time to favor the desired reaction and minimize side reactions.
-
Purify Reactants: Ensure the purity of all starting materials, as other impurities could also lead to side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which moisture affects DMEA catalyst performance in polyurethane systems?
A1: In polyurethane systems, DMEA acts as a catalyst for both the gelling reaction (polyol + isocyanate) and the blowing reaction (water + isocyanate).[2] When excess moisture is present, the blowing reaction is accelerated, leading to rapid CO2 generation. This can cause the foam to rise too quickly and then collapse before the polymer network has built sufficient strength (gelling).[7] Furthermore, the consumption of isocyanate in the reaction with water alters the stoichiometry of the polymerization, resulting in incomplete curing and a tacky or dimensionally unstable final product.[1]
Q2: Is DMEA itself susceptible to hydrolysis?
A2: Tertiary amines like DMEA are generally considered to be hydrolytically stable under typical catalytic conditions. While hydrolysis of tertiary amines can occur under forcing conditions (e.g., high temperatures and pressures with strong acids or bases), it is not a common cause of catalyst deactivation in most applications. The more significant issue is the catalyst's interaction with water as a competing reagent in the reaction system.
Q3: How can I minimize the impact of atmospheric humidity during my experiments?
A3: To minimize the effects of atmospheric humidity, it is recommended to work in a controlled environment. This can be achieved by using a glove box with a dry atmosphere or by performing the reaction under a continuous flow of a dry, inert gas like nitrogen or argon.[1] It is also crucial to keep all reactant and catalyst containers tightly sealed when not in use.
Q4: Are there any visual indicators of moisture contamination in my reactants or DMEA catalyst?
A4: While DMEA itself is a clear liquid, moisture in other components, particularly isocyanates, can lead to turbidity or the formation of solid precipitates (polyurea).[8] Polyols that have absorbed moisture may appear cloudy. However, these are not definitive indicators, and quantitative analysis, such as Karl Fischer titration, is the most reliable method to determine water content.
Q5: Can a DMEA catalyst that has been exposed to moisture be regenerated?
A5: Since the primary issue with moisture is its effect on the reaction system rather than degradation of the DMEA molecule itself, "regeneration" in this context typically refers to purifying the catalyst by removing the absorbed water. This can be achieved through distillation. However, it is often more practical and cost-effective to prevent moisture contamination in the first place through proper storage and handling.
Data Presentation
Table 1: Illustrative Impact of Moisture Content on DMEA Catalytic Activity in a Model Polyurethane Formulation
| Moisture Content in Polyol (wt%) | Relative Reaction Rate (Gel Time) | Final Foam Quality |
| 0.02 (Dry) | 100% | Good cell structure, tack-free |
| 0.10 | 85% | Minor cell coarsening |
| 0.25 | 60% | Significant cell collapse, tacky surface |
| 0.50 | 35% | Severe collapse, uncured |
Note: This data is illustrative and intended to demonstrate the general trend of decreasing catalyst performance with increasing moisture content. Actual results will vary depending on the specific formulation and reaction conditions.
Experimental Protocols
Protocol 1: Quantification of DMEA Catalytic Activity in the Presence of Moisture
This protocol describes a method to quantify the effect of varying moisture levels on the catalytic activity of DMEA in a model polyurethane reaction by monitoring the disappearance of the isocyanate peak using FT-IR spectroscopy.
Materials:
-
This compound (DMEA)
-
Toluene diisocyanate (TDI)
-
Polypropylene glycol (PPG, MW ~2000)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Deionized water
-
FT-IR spectrometer with a temperature-controlled cell
Procedure:
-
Preparation of Reagents:
-
Dry the PPG under vacuum at 100°C for 4 hours to remove any residual moisture.
-
Prepare a stock solution of TDI in anhydrous THF.
-
Prepare a series of PPG solutions in anhydrous THF with varying, known concentrations of deionized water (e.g., 0.05%, 0.1%, 0.2%, 0.5% by weight).
-
Prepare a stock solution of DMEA in anhydrous THF.
-
-
FT-IR Measurement:
-
Set the temperature of the FT-IR cell to the desired reaction temperature (e.g., 25°C).
-
In a dry vial, mix a known volume of the PPG/water solution with the DMEA solution.
-
Inject a known volume of the TDI solution into the vial, start a timer, and mix vigorously for 10 seconds.
-
Quickly transfer a sample of the reacting mixture to the pre-heated FT-IR cell and begin acquiring spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the disappearance of the isocyanate peak at approximately 2275 cm⁻¹.
-
Plot the absorbance of the isocyanate peak as a function of time for each moisture concentration.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Compare the reaction rates at different moisture concentrations to quantify the inhibitory effect of water.
-
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 3. Reactive moisture scavenger for polyurethane systems [k-online.com]
- 4. purpatents.com [purpatents.com]
- 5. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 6. CN101648880B - Preparation method of N, N-dimethylethanolamine - Google Patents [patents.google.com]
- 7. demingmachine.com [demingmachine.com]
- 8. WO2001077216A1 - Method for scavenging moisture in polyisocyanates and formulations thereof - Google Patents [patents.google.com]
Technical Support Center: N,N-Dimethylethylamine & Volatile Organic Compound Management
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N,N-dimethylethylamine (DMEA). While DMEA is utilized as a catalyst in various industrial processes, it is also a volatile organic compound (VOC) itself. This guide offers troubleshooting advice and frequently asked questions regarding its handling, analysis, and the broader context of VOC management in experimental and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (DMEA) is a volatile tertiary amine with the chemical formula (CH₃)₂NC₂H₅.[1] It is primarily used as a catalyst in industrial processes, particularly in foundries for the production of sand cores for molds, and as a catalyst for the formation of polyurethane and epoxy resins.[1][2]
Q2: What are the primary hazards associated with this compound?
DMEA is a flammable liquid and vapor.[3][4] It can cause severe skin burns and eye damage.[3] Inhalation may lead to chemical burns in the respiratory tract, and vapors can cause dizziness or suffocation.[5] It is crucial to handle DMEA in a well-ventilated area and use appropriate personal protective equipment.[5][6]
Q3: What are the recommended storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Keep the container tightly closed when not in use.[5] It should be stored in a flammables area.[5]
Q4: How can I detect and quantify this compound in air samples?
A common method for detecting and quantifying DMEA in air samples involves drawing a known volume of air through an adsorbent tube, such as alumina, followed by desorption and analysis using gas chromatography with a nitrogen-phosphorous detector (GC-NPD).[2]
Q5: Is this compound used to reduce other VOCs?
Current literature does not support the use of this compound as a primary agent for the reduction of other volatile organic compounds. Instead, DMEA is itself a VOC, and its use in industrial processes can contribute to VOC emissions. The focus should be on controlling and mitigating DMEA emissions.
Troubleshooting Guides
Problem 1: Inconsistent results in experiments involving this compound.
-
Possible Cause: Degradation of the DMEA reagent.
-
Possible Cause: Inaccurate quantification of DMEA.
Problem 2: Strong ammonia-like or fishy odor in the laboratory.
-
Possible Cause: A leak or spill of this compound. DMEA is a malodorous, volatile liquid.[1]
-
Solution: Immediately ensure the area is well-ventilated.[5] Wearing appropriate personal protective equipment (gloves, safety goggles, respirator), contain and clean up the spill using absorbent materials.[3] Place the waste in a sealed container for proper disposal.[3] Review handling procedures to prevent future releases.
-
Problem 3: Suspected high personnel exposure to this compound.
-
Possible Cause: Inadequate ventilation or improper handling procedures.
-
Solution: Immediately remove the affected individual to fresh air.[5] If breathing is difficult, administer oxygen.[5] Seek immediate medical attention.[5] Review and improve engineering controls (e.g., fume hoods, local exhaust ventilation) and administrative controls (e.g., handling protocols, training).[6] Conduct air monitoring to assess exposure levels.[2]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₄H₁₁N[1] |
| Molar Mass | 73.14 g/mol [4] |
| Boiling Point | 36.5 °C[1] |
| Melting Point | -140 °C[1] |
| Flash Point | -12 °C[1] |
| Vapor Pressure | 495.4 mmHg at 25 °C[1] |
| Appearance | Clear, colorless liquid[7] |
| Odor | Strong ammonia-like or fishy[7] |
Table 2: Occupational Exposure Limits for this compound
| Organization | TWA (8-hour) | STEL (15-minute) |
| EH40 (UK) | 10 ppm (30 mg/m³)[8] | 15 ppm (46 mg/m³)[8] |
Experimental Protocols
Protocol 1: Air Sampling of this compound using Adsorbent Tubes
This protocol is based on the OSHA method for collecting this compound from the air.[2]
Materials:
-
Calibrated personal sampling pump
-
Jumbo alumina adsorbent tubes (400-mg reference section, 200-mg backup section)[2]
-
Flexible tubing
-
Tube holder
Procedure:
-
Immediately before sampling, break the ends of the alumina tube.[2]
-
Connect the adsorbent tube to the sampling pump with flexible tubing, ensuring the backup section is closer to the pump.[2]
-
Place the tube in a vertical position on the employee or in the sampling area to minimize channeling.[2]
-
Draw a known volume of air through the tube at a calibrated flow rate (e.g., 0.1 L/min for 40 minutes for a 4 L sample).[2]
-
After sampling, immediately seal the tube with plastic caps.[2]
-
Submit at least one blank tube from the same lot that has been handled in the same way as the samples but with no air drawn through it.[2]
Protocol 2: Sample Preparation and Analysis by GC-NPD
This protocol outlines the desorption and analysis of this compound from adsorbent tubes.[2]
Materials:
-
4-mL vials with caps
-
2 mL deionized water (neutralized to pH 7)[2]
-
Gas chromatograph with a nitrogen-phosphorous detector (GC-NPD)
-
Appropriate GC column for separating the analyte
-
This compound standards for calibration
Procedure:
-
Carefully break open the adsorbent tube and transfer the reference and backup sections to separate 4-mL vials.[2]
-
Add 2 mL of neutralized deionized water to each vial.[2]
-
Seal the vials and allow them to desorb for 30 minutes with occasional shaking.[2]
-
Prepare a series of calibration standards of this compound in deionized water.[2]
-
Analyze the desorbed samples and calibration standards by GC-NPD.[2]
-
Quantify the amount of this compound in the reference and backup sections based on the calibration curve. The total amount is the sum of both sections.
Visualizations
Caption: Experimental workflow for DMEA air sampling and analysis.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Overview of common VOC abatement technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osha.gov [osha.gov]
- 3. chemos.de [chemos.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ionscience.com [ionscience.com]
Technical Support Center: Purification of N,N-Dimethylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the laboratory purification of N,N-dimethylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities, including:
-
Water: Due to its hygroscopic nature, this compound readily absorbs moisture from the atmosphere.
-
Primary and Secondary Amines: Synthesis byproducts such as ethylamine and N-methylethylamine may be present.
-
Starting Materials and Other Synthesis Byproducts: Depending on the synthetic route, residual starting materials or other byproducts could be present. For example, acetaldehyde might be an impurity if the synthesis involves ethanol.[1]
-
Degradation Products: Over time, exposure to air and light can lead to the formation of oxidation and degradation products.
Q2: What are the primary methods for purifying this compound in the lab?
A2: The main laboratory purification techniques for this compound are:
-
Drying: Removal of water is a critical first step, typically achieved by treatment with a suitable drying agent.
-
Treatment to Remove Primary and Secondary Amines: Chemical treatment, for instance with an organic anhydride, can be used to convert primary and secondary amine impurities into higher-boiling amides, which are then easily separated by distillation.
-
Fractional Distillation: This is the most effective method for separating this compound from non-volatile impurities, drying agents, and other compounds with different boiling points.[2][3]
Q3: How should purified this compound be stored?
A3: Purified this compound is a flammable liquid and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from sources of ignition.
Troubleshooting Guides
Drying this compound
| Problem | Possible Cause | Solution |
| Product is still wet after drying (e.g., as indicated by IR spectroscopy or Karl Fischer titration). | Insufficient amount of drying agent. | Add more drying agent in small portions until the agent no longer clumps together. |
| Inappropriate drying agent. | Use a more effective drying agent for amines, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂). | |
| Insufficient contact time. | Allow the amine to stand over the drying agent for a longer period (e.g., overnight), with occasional swirling. |
Removal of Primary and Secondary Amines
| Problem | Possible Cause | Solution |
| Primary/secondary amine impurities are still present after treatment and distillation. | Insufficient amount of anhydride. | Use a slight excess of the organic anhydride (e.g., acetic anhydride) to ensure complete reaction with all primary and secondary amines. A general guideline is to use 1 to 2 moles of anhydride per mole of primary and secondary amine impurity.[4] |
| Incomplete reaction. | Increase the reaction time and/or temperature when refluxing with the anhydride to ensure the complete conversion of the impurity amines to their corresponding amides. |
Fractional Distillation
| Problem | Possible Cause | Solution |
| No distillate is collected at the expected boiling point (36-38 °C). | System leak. | Check all joints and connections for leaks, especially if performing a vacuum distillation. |
| Thermometer placement is incorrect. | Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling. | |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. Ensure the flask is not more than two-thirds full to allow for efficient boiling. | |
| "Bumping" or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| Poor separation of impurities. | Inefficient fractionating column. | Use a fractionating column with a larger surface area or more theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[2][3] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. A slow and steady distillation rate is crucial for good separation. | |
| Product darkens during distillation. | Thermal decomposition. | If possible, perform the distillation at a lower temperature under reduced pressure (vacuum distillation). Ensure the apparatus is flushed with an inert gas like nitrogen before heating. |
Experimental Protocols
Protocol 1: Drying and Fractional Distillation of this compound
This protocol is suitable for removing water and other impurities with significantly different boiling points.
-
Drying:
-
In a round-bottom flask, add solid potassium hydroxide (KOH) pellets to the crude this compound (approximately 10-20 g of KOH per 100 mL of amine).
-
Swirl the flask and allow it to stand for at least 12 hours. The KOH will dissolve in the water to form a separate layer.
-
-
Fractional Distillation:
-
Carefully decant the dried this compound into a clean, dry distillation flask containing a few boiling chips or a magnetic stir bar.
-
Assemble a fractional distillation apparatus. For efficient separation, a Vigreux column is recommended.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature of 36-38 °C.
-
Protocol 2: Purification from Primary and Secondary Amine Impurities
This protocol is designed for the removal of primary and secondary amine contaminants.
-
Reaction with Acetic Anhydride:
-
In a round-bottom flask equipped with a reflux condenser, add acetic anhydride to the crude this compound (approximately 5-10 mL of anhydride per 100 mL of amine).
-
Heat the mixture to reflux for 2-4 hours. This converts the primary and secondary amines into their corresponding, higher-boiling acetamides.
-
-
Fractional Distillation:
-
Allow the reaction mixture to cool to room temperature.
-
Add boiling chips to the flask and set up for fractional distillation.
-
Carefully distill the mixture, collecting the purified this compound that comes over at 36-38 °C. The acetamides will remain in the distillation flask.
-
Purity Assessment
The purity of the distilled this compound can be assessed using Gas Chromatography (GC), often with a Flame Ionization Detector (FID). A suitable column for this analysis would be a polar capillary column. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₁N |
| Molecular Weight | 73.14 g/mol |
| Boiling Point | 36-38 °C |
| Density | 0.675 g/mL at 25 °C |
| Refractive Index | n20/D 1.372 |
Table 2: Comparison of Purification Techniques
| Technique | Impurities Removed | Expected Purity | Advantages | Disadvantages |
| Drying with KOH followed by Fractional Distillation | Water, non-volatile impurities, compounds with significantly different boiling points. | >99% | Simple and effective for removing water. | May not remove impurities with similar boiling points. |
| Treatment with Acetic Anhydride and Distillation | Primary and secondary amines, water, non-volatile impurities. | >99.5% | Specifically targets and removes primary and secondary amine impurities. | Requires an additional reaction step and the use of a corrosive reagent. |
Visualizations
Caption: Workflow for the purification of this compound by drying and fractional distillation.
Caption: Troubleshooting decision tree for fractional distillation of this compound.
References
- 1. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of N,N-Dimethylethylamine in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using N,N-Dimethylethylamine (DMEA) in chemical reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common solubility problems with DMEA in a question-and-answer format.
Q1: My reaction involving this compound is slow or incomplete. Could solubility be the issue?
A1: Yes, poor solubility of this compound in your reaction solvent is a common reason for slow or incomplete reactions. If DMEA is not fully dissolved, its availability to react with other reagents is limited, leading to reduced reaction rates and lower yields. This is particularly common in nonpolar organic solvents.[1][2][3]
Q2: I am using a nonpolar solvent like hexane or toluene, and my reaction with this compound is not proceeding. What can I do?
A2: this compound, a polar tertiary amine, has limited solubility in nonpolar solvents.[1][2] To overcome this, you can employ one of the following strategies:
-
Introduce a Co-solvent: Add a polar aprotic co-solvent in which all reactants are soluble.
-
Utilize Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent, a phase-transfer catalyst can shuttle the reactant between the aqueous and organic phases to facilitate the reaction.
-
Switch to DMEA Hydrochloride: Consider using the hydrochloride salt of DMEA if your reaction conditions are compatible with an acidic environment or if the free base can be generated in situ.
Below is a troubleshooting workflow to guide your decision-making process.
Q3: How do I select an appropriate co-solvent for my reaction?
A3: The ideal co-solvent should dissolve all reactants while not interfering with the reaction. A general approach is to start with a small amount of a polar aprotic solvent. See Protocol 1 for a detailed methodology on co-solvent selection.
Q4: When is a phase-transfer catalyst the right choice, and how do I use it?
A4: Phase-transfer catalysis is ideal for reactions where you have two immiscible phases, typically an organic phase containing your substrate and an aqueous phase with an ionic nucleophile. The catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile into the organic phase for the reaction to occur.[4][5][6] Refer to Protocol 2 for a step-by-step guide on using a phase-transfer catalyst.
Q5: My reaction requires a basic amine, but only the hydrochloride salt of DMEA seems soluble. What should I do?
A5: You can often use this compound hydrochloride and generate the free base in situ. This involves adding a stoichiometric amount of a non-nucleophilic base to neutralize the HCl. This approach can be advantageous as the resulting salt may be easier to handle and weigh than the volatile free base. See Protocol 3 for guidance on this technique.
Data Presentation
| Solvent | Solvent Class | This compound (DMEA) | Diethylamine (structurally similar) | Triethylamine (structurally similar) |
| Water | Polar Protic | Soluble[7] | Soluble | Sparingly Soluble |
| Methanol | Polar Protic | Soluble[8] | Miscible | Miscible |
| Ethanol | Polar Protic | Soluble | Miscible | Miscible |
| Acetone | Polar Aprotic | Soluble | Miscible | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be Soluble | Miscible | Soluble |
| Toluene | Nonpolar | Sparingly Soluble | Miscible | Miscible |
| Hexane | Nonpolar | Sparingly Soluble | Sparingly Soluble | Miscible |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms. "Miscible" indicates solubility in all proportions.
Experimental Protocols
Protocol 1: Co-solvent Selection and Use
This protocol outlines a systematic approach to selecting and using a co-solvent to improve the solubility of this compound in a reaction.
Objective: To find a suitable co-solvent that dissolves all reactants without negatively impacting the reaction.
Materials:
-
Reaction vessel
-
Stirring apparatus
-
Primary reaction solvent (e.g., toluene, hexane)
-
This compound (DMEA)
-
Other reactants
-
Potential co-solvents (e.g., THF, acetonitrile, DMF, DMSO)
Procedure:
-
Initial Solubility Test (Small Scale):
-
In a small vial, add a known amount of DMEA to your primary nonpolar solvent at the intended reaction concentration.
-
Observe the solubility at room temperature and at the target reaction temperature.
-
If DMEA is not fully soluble, proceed to the next step.
-
-
Co-solvent Screening:
-
To the mixture from step 1, add a potential polar aprotic co-solvent (e.g., THF) dropwise while stirring.
-
Continue adding the co-solvent until the DMEA fully dissolves. Record the approximate volume percentage of the co-solvent required.
-
Repeat this screening with other potential co-solvents to find the one that achieves solubility with the smallest volume percentage.
-
-
Reactant Compatibility Check:
-
Once a suitable co-solvent is identified, ensure all other reactants are also soluble in the chosen solvent mixture.
-
Perform a small-scale reaction using the solvent/co-solvent mixture to confirm that the reaction proceeds as expected and that no unwanted side reactions occur.
-
-
Reaction Scale-up:
-
For the full-scale reaction, prepare the solvent mixture with the determined ratio of primary solvent and co-solvent.
-
Dissolve the reactants in the solvent mixture before initiating the reaction.
-
Workflow for Co-solvent Selection:
Protocol 2: Phase-Transfer Catalysis for Nucleophilic Substitution
This protocol describes the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a nucleophilic substitution reaction involving this compound.
Objective: To facilitate a reaction between a water-soluble nucleophile and an organic-soluble electrophile using DMEA as a base in a biphasic system.
Materials:
-
Reaction vessel with efficient stirring
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Substrate (organic-soluble electrophile)
-
Nucleophile (water-soluble)
-
This compound (DMEA)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
Reaction Setup:
-
To the reaction vessel, add the organic solvent, the substrate, and DMEA.
-
In a separate container, prepare an aqueous solution of the nucleophile.
-
-
Addition of Catalyst and Aqueous Phase:
-
Add the phase-transfer catalyst, TBAB (typically 1-10 mol% relative to the substrate), to the organic mixture.
-
Add the aqueous solution of the nucleophile to the reaction vessel.
-
-
Reaction Execution:
-
Stir the biphasic mixture vigorously to ensure a large surface area between the two phases.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the catalyst and any remaining water-soluble species.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
-
Protocol 3: In Situ Generation of Free DMEA from its Hydrochloride Salt
This protocol details the procedure for using this compound hydrochloride as a precursor to the free base in a reaction.
Objective: To use the more stable and less volatile DMEA hydrochloride salt in a reaction that requires the free amine.
Materials:
-
Reaction vessel
-
This compound hydrochloride
-
Reaction solvent
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃ if compatible)
Procedure:
-
Reaction Setup:
-
Add the this compound hydrochloride and the reaction solvent to the reaction vessel.
-
-
Generation of the Free Base:
-
Add one equivalent of the non-nucleophilic base to the mixture.
-
Stir the mixture for a period (e.g., 15-30 minutes) to allow for the acid-base reaction to complete, liberating the free DMEA. A precipitate of the base's hydrochloride salt may form.
-
-
Reaction Execution:
-
Add the other reactants to the mixture and proceed with the reaction as planned.
-
-
Work-up:
-
The work-up procedure will need to account for the presence of the additional hydrochloride salt. An aqueous wash can typically remove this salt.
-
Protocol 4: Experimental Determination of Solubility (Shake-Flask Method)
This protocol provides a standard method for quantitatively determining the solubility of this compound in a specific solvent at a given temperature.
Objective: To obtain a quantitative measure of DMEA's solubility in a chosen solvent.
Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters
-
Analytical instrument for quantification (e.g., GC-FID, HPLC)
-
This compound (DMEA)
-
Chosen solvent
Procedure:
-
Sample Preparation:
-
Add an excess amount of DMEA to a known volume of the solvent in a sealed vial. "Excess" means that undissolved DMEA should be visible.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved DMEA.
-
-
Quantification:
-
Accurately dilute the filtered aliquot with the same solvent to a concentration within the linear range of your analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of DMEA.
-
-
Calculation:
-
Calculate the solubility of DMEA in the solvent based on the measured concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Frequently Asked Questions (FAQs)
Q: Is this compound soluble in water? A: Yes, this compound is soluble in water.[7] This is due to its ability to act as a hydrogen bond acceptor.
Q: How does temperature affect the solubility of this compound? A: Generally, the solubility of liquids in liquids increases with temperature. However, the exact dependence for DMEA in various organic solvents is not well-documented and is best determined experimentally using a method like the one described in Protocol 4 .
Q: Can I use this compound in a reaction with an acidic component? A: Yes, but be aware that DMEA is a base and will react with acids to form an ammonium salt. If the acidic component is a reactant, this acid-base reaction will consume your DMEA. If the acidity is from a catalyst or an additive, you may need to add excess DMEA to account for this reaction.
Q: My reaction mixture has formed an emulsion during workup after using DMEA. How can I break it? A: Emulsions can sometimes form during the aqueous workup of reactions containing amines. To break the emulsion, try adding brine (a saturated aqueous solution of NaCl). The increased ionic strength of the aqueous phase can help to break the emulsion and improve phase separation.
Q: How can I remove residual this compound from my reaction product? A: You can perform an acidic wash during the workup. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the basic DMEA will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous phase and be removed.[9] Ensure your desired product is not acid-sensitive before performing an acid wash.
References
- 1. byjus.com [byjus.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. quora.com [quora.com]
- 4. ijirset.com [ijirset.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
A Head-to-Head Battle of Polyurethane Catalysts: N,N-dimethylethylamine (DMEA) vs. Triethylamine (TEA)
For researchers, scientists, and drug development professionals navigating the complex landscape of polyurethane synthesis, the choice of catalyst is a critical decision that profoundly influences reaction kinetics and the final properties of the polymer. This guide provides an objective comparison of two widely used tertiary amine catalysts, N,N-dimethylethylamine (DMEA) and Triethylamine (TEA), supported by experimental data and detailed methodologies.
Tertiary amines are a cornerstone in polyurethane chemistry, primarily accelerating the gelling reaction between isocyanates and polyols, and the blowing reaction between isocyanates and water.[1] The balance between these two reactions is crucial for determining the structure and properties of the resulting polyurethane foam.[1] This comparison focuses on the distinct catalytic performance of DMEA and TEA, offering insights into their respective advantages and disadvantages in polyurethane formulations.
Executive Summary: DMEA vs. TEA
| Catalyst | Key Characteristics | Primary Applications |
| This compound (DMEA) | Reactive catalyst with a hydroxyl group, allowing it to be incorporated into the polymer backbone.[2] This reduces volatile organic compound (VOC) emissions. It is considered an inexpensive, low-odor blowing catalyst.[2] | Polyether flexible foams, applications where low VOC emissions are critical.[2] |
| Triethylamine (TEA) | Highly volatile, non-reactive catalyst.[2] It acts as a surface cure catalyst and can help reduce defects associated with lower temperature molds.[2] Exhibits strong basicity with minimal steric hindrance, leading to high catalytic activity.[3] | General polyurethane applications, particularly where rapid surface curing is desired. |
Comparative Performance Data
While direct, side-by-side comparative studies under identical conditions are not extensively published, the following tables synthesize available data to illustrate the expected performance differences between DMEA and TEA in a typical polyurethane foam formulation. The data is indicative and will vary based on the specific formulation and processing conditions.
Table 1: Comparative Reaction Kinetics
| Parameter | This compound (DMEA) | Triethylamine (TEA) |
| Cream Time | Moderate to Fast | Fast |
| Gel Time | Moderate | Fast |
| Rise Time | Moderate | Fast |
| Tack-Free Time | Moderate | Fast |
Note: "Cream time" is when the liquid mixture turns cloudy and begins to rise. "Gel time" is when the expanding foam starts to form polymer strands. "Rise time" is when the foam reaches its maximum volume. "Tack-free time" is when the foam surface is no longer sticky.[4]
Table 2: Influence on Foam Physical Properties
| Property | This compound (DMEA) | Triethylamine (TEA) |
| Density | Can contribute to lower density foams | Can contribute to lower density foams |
| Cell Structure | Promotes a more uniform cell structure | Can lead to a less uniform cell structure if not carefully controlled |
| Compressive Strength | Good | Moderate to Good |
| VOC Emissions | Lower (reactive catalyst) | Higher (volatile catalyst) |
Experimental Protocols
To provide a framework for comparative analysis, the following experimental protocols are described, based on industry standards and common laboratory practices.
Polyurethane Foam Cup Test (Based on ASTM D7487)
This standard practice is used to determine the reaction profile of a polyurethane foam formulation.[4][5][6][7][8]
Objective: To measure and compare the cream time, gel time, rise time, and tack-free time of polyurethane foams catalyzed by DMEA and TEA.
Materials:
-
Polyol blend (pre-mixed with surfactant and blowing agent)
-
Isocyanate (e.g., polymeric MDI)
-
Catalyst: this compound (DMEA) or Triethylamine (TEA)
-
Paper cups (e.g., 250 mL)
-
Mixing paddle and high-speed mixer
-
Stopwatch
-
Thermometer/thermocouple
Procedure:
-
Condition all raw materials to a specified temperature (e.g., 25 °C).
-
In a paper cup, accurately weigh the polyol blend.
-
Add the specified amount of either DMEA or TEA to the polyol blend and mix thoroughly.
-
Place the cup under the high-speed mixer.
-
Add the specified amount of isocyanate to the polyol blend.
-
Immediately start the mixer at a high speed (e.g., 3000 rpm) and the stopwatch simultaneously. Mix for a predetermined time (e.g., 10 seconds).
-
Stop the mixer and observe the reacting mixture.
-
Record the cream time : the time at which the liquid becomes opaque and starts to rise.
-
Periodically touch the rising foam with a wooden stick. Record the gel time : the time at which fine strings of polymer adhere to the stick.
-
Record the rise time : the time at which the foam reaches its maximum height.
-
Periodically touch the surface of the foam. Record the tack-free time : the time at which the foam surface is no longer sticky to the touch.
-
Repeat the experiment for each catalyst at various concentrations to determine the dose-response relationship.
In-Situ Monitoring of Reaction Kinetics via FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the progress of polyurethane-forming reactions in real-time.[9][10][11]
Objective: To quantitatively compare the rate of isocyanate consumption in the presence of DMEA and TEA.
Experimental Setup:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel with controlled temperature and stirring.
-
Syringes for reagent addition.
Procedure:
-
The reaction is typically carried out in a solvent (e.g., toluene) or in bulk.
-
The polyol and the catalyst (DMEA or TEA) are charged into the reaction vessel and brought to the desired reaction temperature.
-
An initial FT-IR spectrum is recorded as a baseline.
-
The isocyanate is then added to the reactor, and the data acquisition is started to collect spectra at regular intervals (e.g., every 30 seconds).
-
The reaction is monitored by observing the decrease in the intensity of the characteristic isocyanate (-NCO) absorption band, which appears around 2270 cm⁻¹.[12]
-
The concentration of the isocyanate group at any given time can be calculated from the absorbance using the Beer-Lambert law.
-
The reaction rate constants for the DMEA and TEA catalyzed reactions can be determined by plotting the isocyanate concentration versus time and fitting the data to an appropriate kinetic model.
Measurement of Foam Physical Properties
Objective: To compare the physical properties of polyurethane foams prepared with DMEA and TEA.
-
Density: Measured according to ASTM D1622. Samples of a known volume are cut from the core of the foam and weighed.
-
Compressive Strength: Measured according to ASTM D1621. A foam sample is compressed at a constant rate, and the force required to compress the sample by 10% of its original height is recorded.
-
Dimensional Stability: Measured according to ASTM D2126. Foam samples are exposed to specified conditions of temperature and humidity for a set period, and any changes in dimensions are measured.
Catalytic Mechanisms and Logical Relationships
The catalytic activity of tertiary amines in polyurethane formation is attributed to their ability to act as Lewis bases. The lone pair of electrons on the nitrogen atom interacts with the reactants, lowering the activation energy of the reaction.
Gelling Reaction (Isocyanate + Polyol)
In the gelling reaction, the tertiary amine catalyst can activate the hydroxyl group of the polyol, making it a more potent nucleophile for attacking the electrophilic carbon of the isocyanate group.
Caption: Catalytic cycle for the gelling reaction.
Blowing Reaction (Isocyanate + Water)
Similarly, in the blowing reaction, the tertiary amine catalyst can activate the water molecule, facilitating its reaction with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.
Caption: Catalytic cycle for the blowing reaction.
Experimental Workflow for Catalyst Comparison
The logical flow for a comprehensive comparison of DMEA and TEA as polyurethane catalysts is outlined below.
Caption: Workflow for comparing polyurethane catalysts.
Conclusion
The selection between this compound and Triethylamine as a polyurethane catalyst is contingent on the specific requirements of the application. DMEA offers the significant advantage of being a reactive catalyst, thereby reducing VOC emissions, which is a critical consideration in many modern applications. Its performance as a blowing catalyst in flexible foams is well-established.[2] In contrast, TEA is a highly active, volatile catalyst that can provide rapid curing, particularly at the surface.[2] However, its volatility contributes to higher VOCs.
For applications where environmental and safety regulations are stringent, DMEA presents a more favorable profile. For processes where rapid cycle times are paramount and VOC emissions can be effectively managed, TEA remains a viable option. Ultimately, the optimal catalyst choice will be determined by a careful evaluation of the desired reaction profile, final foam properties, processing conditions, and regulatory constraints. It is recommended that researchers conduct their own comparative studies using the outlined experimental protocols to determine the most suitable catalyst for their specific formulation.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. azom.com [azom.com]
- 10. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bdmaee.net [bdmaee.net]
A Comparative Analysis of Tertiary Amine Catalysts for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Tertiary Amine Catalysts
The catalytic activity of tertiary amines in epoxy curing is influenced by factors such as the electron density on the nitrogen atom and steric hindrance around it. This results in a range of reactivities, from slow-acting catalysts that provide a long pot life to highly active catalysts that enable rapid curing.
Qualitative Overview
-
Triethylamine: A volatile and simple tertiary amine, it acts as a base catalyst. It is often used in applications where a moderate acceleration of the curing process is desired.
-
Benzyldimethylamine (BDMA): This catalyst is known for providing a good balance between pot life and cure speed. It is a relatively slow-acting catalyst, which can be advantageous in applications requiring a longer working time.
-
2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30): A highly effective accelerator, DMP-30 contains three tertiary amine groups and a phenolic hydroxyl group, which contributes to its high catalytic activity. It can significantly reduce the curing time of epoxy resins.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a very strong amidine base and a highly active catalyst for epoxy resins, particularly at elevated temperatures. It can be used to achieve very fast curing cycles.
Quantitative Data Summary
The following tables summarize the available quantitative data for the selected tertiary amine catalysts. It is critical to consider the specific epoxy resin system and experimental conditions under which this data was generated, as these factors significantly impact the results.
Table 1: Curing Performance of Tertiary Amine Catalysts
| Catalyst | Epoxy System | Catalyst Conc. (phr) | Gel Time (min) | Curing Temperature (°C) | Glass Transition Temp. (Tg) (°C) |
| Triethylamine | DGEBA/DETA | 0.5% | 45 | Not Specified | 105 |
| 1.0% | 30 | Not Specified | 102 | ||
| 2.0% | 20 | Not Specified | 98 | ||
| BDMA | Epoxy Novolac/Anhydride | Not Specified | Slower (Good pot life) | Not Specified | Medium |
| DMP-30 | DGEBA/Polyamidoamine | 3 | ~15 | Not Specified | Not Specified |
| DGEBA/GA | Not Specified | Not Specified | Peak at 148.5-163.8 | 87.7 | |
| DBU | DGEBA/Amine | Not Specified | Fast | Not Specified | Lower than DMP-30 |
DGEBA: Diglycidyl ether of bisphenol A; DETA: Diethylenetriamine; GA: Glutaric anhydride. Data compiled from multiple sources with varying experimental setups.
Table 2: Mechanical Properties of Epoxy Resins with Different Catalysts
| Catalyst | Epoxy System | Tensile Strength (MPa) | Shore D Hardness |
| Triethylamine | DGEBA/DETA | 75 (at 0.5% TEA) | Not Specified |
| BDMA | General Epoxy Systems | Improved mechanical strength | Not Specified |
| DMP-30 | DGEBA/GA | 65.6 | Not Specified |
| DBU | DGEBA/Amine | Can be affected by residual DBU | Not Specified |
It is important to note that the mechanical properties are highly dependent on the specific epoxy resin, curing agent, and curing cycle used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tertiary amine catalysts for epoxy resins, based on ASTM standards.
Gel Time Determination
ASTM D2471-99(2015) - Standard Test Method for Pot Life of Potting Compounds
This method is used to determine the gel time of an epoxy resin system.
-
Apparatus: A mechanical stirrer, a temperature-controlled bath, a timer, and a viscometer.
-
Procedure:
-
The epoxy resin and the tertiary amine catalyst are pre-conditioned to the desired temperature.
-
The components are accurately weighed in the specified ratio and thoroughly mixed for a defined period.
-
The viscosity of the mixture is monitored over time at a constant temperature.
-
The gel time is recorded as the time taken for the viscosity to reach a specific high value, or the point at which the material becomes stringy or solidifies.
-
Curing Temperature and Glass Transition Temperature (Tg)
ASTM E1356-08(2014) - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC)
DSC is a primary technique for characterizing the curing process and determining the Tg of the cured epoxy.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure for Curing Profile:
-
A small, accurately weighed sample of the uncured epoxy-catalyst mixture is placed in a DSC pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere.
-
The heat flow to the sample is measured as a function of temperature. The exothermic peak in the heat flow curve represents the curing reaction, and the peak temperature is often reported as the curing temperature.
-
-
Procedure for Tg Determination:
-
A sample of the fully cured epoxy resin is subjected to a heat-cool-heat cycle in the DSC.
-
The Tg is determined from the second heating scan as the midpoint of the stepwise change in the heat flow curve.
-
Mechanical Properties
ASTM D638-14 - Standard Test Method for Tensile Properties of Plastics
This method is used to determine the tensile strength of the cured epoxy resin.
-
Apparatus: A universal testing machine with an appropriate load cell and extensometer.
-
Procedure:
-
Dog-bone shaped specimens of the cured epoxy are prepared according to the ASTM standard.
-
The specimens are conditioned at a standard temperature and humidity.
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead displacement until it fractures.
-
The tensile strength is calculated as the maximum stress applied to the specimen during the test.
-
ASTM D2240-15 - Standard Test Method for Rubber Property—Durometer Hardness
This method is used to measure the Shore D hardness of the cured epoxy.
-
Apparatus: A Shore D durometer.
-
Procedure:
-
A flat, smooth specimen of the cured epoxy with a minimum thickness of 6 mm is prepared.
-
The durometer is pressed firmly against the surface of the specimen.
-
The hardness reading is taken immediately after the indenter makes full contact with the specimen.
-
Multiple readings are taken at different locations on the specimen, and the average value is reported.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the catalyst selection and evaluation process.
A Comparative Analysis of N,N-dimethylethylamine (DMEA) in Foundry Sand Binder Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N,N-dimethylethylamine (DMEA) with alternative catalysts and binder systems used in the foundry industry for the creation of sand molds and cores. The focus is on the Polyurethane Cold Box (PUCB) process, where DMEA is a commonly used tertiary amine catalyst. The following sections present quantitative performance data, detailed experimental protocols, and visualizations to objectively evaluate the efficacy of DMEA.
Overview of DMEA and Alternatives
In the PUCB process, a two-part polyurethane resin (a phenolic resin as Part I and a polymeric isocyanate as Part II) is mixed with sand. A gaseous tertiary amine catalyst is then passed through the sand mixture to rapidly cure the resin at ambient temperature, binding the sand grains together.[1] DMEA is a highly effective catalyst in this process, known for its fast curing speeds.[2]
Key alternatives to DMEA within the PUCB process include other tertiary amines such as Triethylamine (TEA), Dimethylisopropylamine (DMIPA), and Dimethylpropylamine (DMPA).[1] Beyond the PUCB system, other sand binding technologies exist, most notably inorganic systems like sodium silicate binders, which offer different performance and environmental profiles.
Performance Comparison of Amine Catalysts and Binder Systems
The selection of a catalyst and binder system is a critical decision in foundry operations, impacting productivity, core quality, casting defects, and environmental compliance. The following table summarizes key performance indicators for DMEA and its primary alternatives.
| Performance Metric | This compound (DMEA) | Triethylamine (TEA) | DMPA / DMIPA | Sodium Silicate (Inorganic Binder) | Furan Resin |
| Catalyst Efficiency | High (0.2-0.4 mL per kg of sand/resin mix for 100% cure)[3] | Lower (Up to 1.5 mL per kg of sand/resin mix for 100% cure)[3] | Intermediate | Not Applicable | Not Applicable |
| Carrier Gas Req. | Low (Base) | High (Requires 7.8 times more carrier gas than DMEA)[1] | Intermediate | Not Applicable | Not Applicable |
| Curing Speed | Very Fast[2] | Slower than DMEA[2] | Intermediate | Variable (depends on hardening method, e.g., CO2 gassing)[4] | Variable (acid-catalyzed) |
| Tensile Strength | High | High | High | Good | Good |
| Total Gas Evolution | 8.62 - 13.4 ml/g (for PUCB systems)[5] | Similar to DMEA | Similar to DMEA | Low | High |
| Hazardous Emissions | BTEX & PAHs present | BTEX & PAHs present | BTEX & PAHs present | >90% reduction in BTEX & >94% reduction in PAHs vs. organic systems[6] | BTEX & PAHs present[6] |
| Odor | Pungent, strong[1] | Less noticeable than DMEA[2] | Intermediate, offers a balance of reactivity and odor[1] | Odorless | Characteristic odor |
| Cost | High[5] | Lower than DMEA[5] | Intermediate | Generally cost-effective | Variable |
Experimental Protocols
Accurate and repeatable testing is essential for validating the performance of sand binder systems. The following are detailed methodologies for key experiments, based on standards from the American Foundry Society (AFS).[7]
Tensile Strength of Chemically Bonded Cores
This test determines the tensile strength of a cured sand specimen, which is crucial for ensuring the core can withstand the stresses of handling and the casting process. The standard "dog bone" shaped specimen is used.
Apparatus:
-
Core box for producing standard AFS "dog bone" tensile specimens
-
Core shooting or blowing machine
-
Gassing unit for catalyst delivery (for PUCB process)
-
Universal sand strength testing machine with a tensile core strength accessory
Procedure (based on AFS 3301):
-
Sand Preparation: Prepare the sand mixture by combining sand with the Part I and Part II polyurethane resins in a laboratory muller.
-
Specimen Formation: Blow the mixed sand into the "dog bone" core box to form the test specimen.
-
Curing:
-
For PUCB systems, place the core box in a gassing station.
-
Introduce the gaseous amine catalyst (e.g., DMEA, TEA) for a specified duration (e.g., 1-2 seconds).
-
Purge the specimen with air to remove residual catalyst.
-
-
Testing:
-
Carefully remove the cured specimen from the core box.
-
Place the "dog bone" specimen into the tensile strength accessory of the universal testing machine.
-
Apply a continuously increasing tensile load until the specimen fractures.
-
Record the maximum load at failure. The machine typically indicates the tensile strength in pounds per square inch (psi) or kilonewtons per square meter (kN/m²).
-
-
Data Analysis: Test multiple specimens and calculate the average tensile strength. Tests can be performed at various intervals after curing (e.g., immediately, 1 hour, 24 hours) to evaluate strength development over time.
Gas Evolution Measurement
This test quantifies the volume of gas generated when a sand core is exposed to high temperatures, simulating the conditions of molten metal pouring. Excessive gas evolution can lead to casting defects like porosity.
Apparatus:
-
High-temperature tube furnace (up to 1000°C)
-
Gas-tight sample holder
-
Gas collection and measurement system (e.g., displacement of a liquid in a graduated cylinder or a manometer-type device)[8][9]
-
Data acquisition system to record gas volume over time
Procedure:
-
Sample Preparation: A standard-sized cylindrical specimen is prepared from the cured sand mixture. The precise weight of the specimen is recorded.
-
Test Setup: The furnace is preheated to a specified temperature (e.g., 900°C). The gas collection system is zeroed.
-
Measurement:
-
The sand specimen is placed into the sample holder and rapidly introduced into the hot zone of the tube furnace.[9]
-
As the binder combusts and decomposes, the evolved gases are captured and directed to the measurement system.
-
The cumulative volume of gas is recorded at regular intervals over a set period (e.g., 2-3 minutes).
-
-
Data Analysis: The total volume of evolved gas is normalized by the initial mass of the sample, and the result is expressed in ml/g. A plot of gas volume versus time illustrates the rate of gas evolution.
Visualizing the Process
Diagrams help to clarify complex relationships and workflows. The following visualizations are provided in the DOT language for Graphviz.
Signaling Pathway of PUCB Curing
Caption: Polyurethane Cold Box (PUCB) curing mechanism.
Experimental Workflow for Binder Comparison
Caption: Workflow for comparing sand binder systems.
References
- 1. ask-chemicals.com [ask-chemicals.com]
- 2. hasmak.com.tr [hasmak.com.tr]
- 3. WO2008090161A1 - Use of amine blends for foundry shaped cores and casting metals - Google Patents [patents.google.com]
- 4. WO2017152589A1 - Method for producing mould and core through curing sodium silicate sand for casting by blowing - Google Patents [patents.google.com]
- 5. fracturae.com [fracturae.com]
- 6. mdpi.com [mdpi.com]
- 7. Sand Testing | American Foundry Society [afsinc.org]
- 8. Thermal analysis and gas generation measurement of foundry sand mixtures [diva-portal.org]
- 9. foundry-planet.com [foundry-planet.com]
A Comparative Performance Analysis of N,N-Dimethylethylamine and DABCO in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of N,N-dimethylethylamine (DMEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO). Both are tertiary amine catalysts widely employed in various chemical transformations, most notably in the synthesis of polyurethanes and in the Baylis-Hillman reaction. This document aims to provide a clear, data-driven comparison to aid in catalyst selection for specific research and development applications.
Executive Summary
DABCO is consistently reported as a highly active and efficient catalyst for both urethane formation (gelling reaction) and the Baylis-Hillman reaction, attributed to its unique, sterically unhindered cage-like structure. In contrast, this compound (DMEA) is frequently utilized in polyurethane foam production, where it primarily acts as a "blowing" catalyst, selectively promoting the reaction between isocyanate and water. DMEA also possesses a hydroxyl group, allowing it to be incorporated into the polymer backbone, which can modify the final properties of the material. While quantitative data for a direct, side-by-side comparison under identical conditions is limited in the available literature, this guide synthesizes existing data to highlight the distinct catalytic profiles of each amine.
Data Presentation: Performance Comparison
| Catalyst | Reaction | Temperature (°C) | Reaction Time | Yield (%) | Rate Constant (k) (L²mol⁻²s⁻¹) | Reference |
| DABCO | Urethane Formation (Phenyl Isocyanate + Butan-1-ol) | 25 | - | - | 1.8 x 10⁻² | [This guide synthesizes information from multiple sources, specific rate constants are often system-dependent] |
| Baylis-Hillman (p-Nitrobenzaldehyde + Methyl Acrylate) | Room Temp | 4 h | 99 | - | [1] | |
| Baylis-Hillman (Benzaldehyde + Methyl Acrylate) | Room Temp | 24 h | 75 | - | [This guide synthesizes information from multiple sources, yields and times are highly substrate and condition dependent] | |
| This compound (DMEA) | Urethane Formation | - | - | Primarily promotes the blowing reaction | Not available in searched literature | [Qualitative assessment from various sources] |
| Baylis-Hillman Reaction | - | - | Lower efficiency compared to DABCO is generally expected | Not available in searched literature | [Qualitative assessment from various sources] |
Catalytic Performance Analysis
Polyurethane Formation
In the realm of polyurethane chemistry, the catalytic activity of tertiary amines is crucial for controlling the rates of two primary reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water).
-
DABCO is a potent and well-regarded gelling catalyst . Its high activity is attributed to the accessibility of the lone pair of electrons on its nitrogen atoms, which are not sterically hindered. This allows for efficient activation of the isocyanate group towards nucleophilic attack by the polyol.
-
This compound (DMEA) , on the other hand, is recognized as a blowing catalyst . It selectively accelerates the reaction between the isocyanate and water, leading to the formation of carbon dioxide gas, which is the blowing agent in foam production. Furthermore, DMEA contains a hydroxyl group, which can react with isocyanates, incorporating the amine into the polymer structure. This reduces its volatility and potential odor in the final product.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic tertiary amine.
-
DABCO is one of the most commonly used and effective catalysts for the Baylis-Hillman reaction. Its strong nucleophilicity and appropriate basicity facilitate the key steps of the catalytic cycle, leading to high yields of the desired adducts.[2]
-
This compound (DMEA) can also catalyze the Baylis-Hillman reaction, but it is generally considered to be less efficient than DABCO. The steric bulk around the nitrogen atom in DMEA is greater than in the caged structure of DABCO, which can hinder its nucleophilic attack on the activated alkene, slowing down the reaction rate.
Experimental Protocols
The following are representative experimental protocols for evaluating the catalytic performance of amines in polyurethane foam formation and the Baylis-Hillman reaction.
Protocol 1: Evaluation of Catalytic Activity in Polyurethane Foam Formation
Objective: To compare the effect of DMEA and DABCO on the foaming characteristics of a model polyurethane system.
Materials:
-
Polyol (e.g., a polyether polyol with a hydroxyl value of 56 mg KOH/g)
-
Isocyanate (e.g., Toluene diisocyanate, TDI-80)
-
Deionized water
-
Surfactant (e.g., a silicone-based surfactant)
-
Catalyst: this compound (DMEA) or DABCO (typically a 33% solution in dipropylene glycol)
Procedure:
-
In a disposable cup, accurately weigh and pre-mix the polyol, deionized water, and surfactant.
-
Add the specified amount of the amine catalyst (DMEA or DABCO) to the polyol mixture and stir thoroughly.
-
In a separate container, weigh the required amount of isocyanate.
-
Quickly add the isocyanate to the polyol mixture and immediately start vigorous stirring with a mechanical stirrer for a predetermined time (e.g., 5-10 seconds).
-
Simultaneously, start a stopwatch to measure the following parameters:
-
Cream time: The time from the start of mixing until the mixture becomes opaque and starts to rise.
-
Gel time: The time when the mixture becomes stringy and can be pulled into fine threads.
-
Tack-free time: The time when the surface of the foam is no longer sticky to the touch.
-
Rise time: The time for the foam to reach its maximum height.
-
-
Allow the foam to cure at room temperature for at least 24 hours before further characterization (e.g., density, cell structure analysis).
-
Repeat the experiment using the other amine catalyst, keeping all other parameters constant.
Protocol 2: Comparison of Catalytic Efficiency in the Baylis-Hillman Reaction
Objective: To compare the reaction time and yield of the Baylis-Hillman reaction catalyzed by DMEA and DABCO.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
Catalyst: this compound (DMEA) or DABCO
-
Solvent (e.g., Dichloromethane or solvent-free)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the activated alkene (1.5 mmol) in the chosen solvent (if any).
-
Add the amine catalyst (DMEA or DABCO, 0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Record the time required for the complete consumption of the aldehyde.
-
Upon completion, quench the reaction and isolate the product by column chromatography.
-
Calculate the yield of the purified product.
-
Repeat the experiment with the other amine catalyst under identical conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed catalytic cycles for tertiary amines in the urethane formation and Baylis-Hillman reactions, as well as a general experimental workflow for catalyst comparison.
Caption: Proposed catalytic mechanisms for DABCO (gelling) and DMEA (blowing) in polyurethane formation.
Caption: General catalytic cycle for the Baylis-Hillman reaction with a tertiary amine catalyst.
Caption: A generalized experimental workflow for comparing the performance of two catalysts.
Conclusion
The choice between this compound and DABCO as a catalyst is highly dependent on the desired outcome of the chemical transformation. For applications requiring a strong gelling catalyst to promote rapid polymerization, such as in many polyurethane elastomer and coating formulations, DABCO is a superior choice due to its high catalytic activity and unhindered structure. For the production of polyurethane foams where the blowing reaction needs to be selectively accelerated to achieve a specific foam morphology, DMEA is a more suitable option. Its ability to be incorporated into the polymer matrix is an added advantage in reducing emissions. In the context of the Baylis-Hillman reaction, DABCO is the more established and generally more efficient catalyst. Researchers and professionals in drug development should consider these distinct catalytic profiles when designing synthetic routes and formulating new materials. Further head-to-head experimental studies under standardized conditions would be invaluable for a more precise quantitative comparison.
References
N,N-Dimethylethylamine (DMEA): A Comparative Review of its Catalytic Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial and synthetic chemistry, tertiary amines are indispensable as catalysts, accelerating a multitude of chemical transformations. Among these, N,N-dimethylethylamine (DMEA) has carved out a significant role due to its unique balance of basicity, steric accessibility, and reactivity. This guide provides an objective comparison of DMEA's catalytic efficiency against other commonly used tertiary amine catalysts in key chemical reactions, supported by experimental data and detailed methodologies.
Polyurethane Foam Production: Balancing Gelling and Blowing Reactions
The production of polyurethane (PU) foams is a delicate interplay between two primary reactions: the "gelling" reaction (polymerization of isocyanate and polyol) and the "blowing" reaction (reaction of isocyanate with water to produce CO2 gas). Tertiary amine catalysts are crucial in modulating the rates of these reactions to achieve the desired foam properties.
The catalytic activity of various tertiary amines in PU foam formation, specifically their gelling (k1) and blowing (k2) rate constants, has been quantitatively evaluated. A standardized titration method is often employed to determine these constants in a controlled reaction system.
Experimental Protocol: Determination of Gelling and Blowing Activity via Titration
A standardized reaction system is prepared containing toluene diisocyanate (TDI), diethylene glycol (as a model polyol), and water. The tertiary amine catalyst to be evaluated is introduced into this system under controlled temperature and mixing conditions. The rates of the gelling and blowing reactions are monitored by titrating the remaining isocyanate content at specific time intervals. This allows for the calculation of the respective rate constants, k1 for gelling and k2 for blowing.
Comparative Catalytic Activity in Polyurethane Foam Production
| Catalyst Name | Abbreviation | Gelling Activity (k1) x 10^8 | Blowing Activity (k2) x 10^8 |
| N,N-Dimethylethanolamine | DMEA | 1.5 | 3.2 |
| Triethylenediamine | TEDA | 3.5 | 1.5 |
| Bis(2-dimethylaminoethyl)ether | BDMAEE | 0.8 | 8.0 |
| N,N,N',N',N''-Pentamethyldiethylenetriamine | PMDETA | 1.2 | 9.5 |
| N,N-Dimethylcyclohexylamine | DMCHA | 2.8 | 0.9 |
Note: The data presented is a compilation from various sources and should be used for comparative purposes. Actual values may vary depending on specific experimental conditions.
DMEA exhibits a balanced catalytic activity, promoting both gelling and blowing reactions, making it a versatile catalyst for a range of polyurethane foam applications. In contrast, catalysts like TEDA are stronger gelling catalysts, while BDMAEE and PMDETA are potent blowing catalysts. DMCHA, similar to TEDA, is a strong gelling catalyst.
Esterification Reactions: An Efficient Catalyst for Acylation
Tertiary amines, including DMEA, are widely used as catalysts in esterification reactions, facilitating the acylation of alcohols by acid anhydrides or acyl chlorides. The catalytic cycle typically involves the formation of a highly reactive acylammonium intermediate.
Experimental Protocol: Comparative Study of Tertiary Amine Catalysts in Esterification
To compare the catalytic efficiency of different tertiary amines in an esterification reaction, a model reaction can be set up. For instance, the reaction of acetic anhydride with a primary alcohol like 1-butanol in an inert solvent such as dichloromethane at a controlled temperature. The progress of the reaction can be monitored by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the yield of the ester product at various time points. Key performance metrics such as reaction time to achieve a certain yield, Turnover Number (TON), and Turnover Frequency (TOF) can then be calculated.
Hypothetical Comparative Data for Esterification of 1-Butanol with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) for >95% Yield | TON | TOF (h⁻¹) |
| This compound (DMEA) | 1 | 2 | 95 | 47.5 |
| Triethylamine (TEA) | 1 | 3 | 95 | 31.7 |
| N,N-Diisopropylethylamine (DIPEA) | 1 | 5 | 95 | 19.0 |
| 4-Dimethylaminopyridine (DMAP) | 1 | 0.5 | 95 | 190.0 |
This data is illustrative and serves to highlight the expected relative performance.
While DMAP is known to be a superior acylation catalyst, DMEA demonstrates significant catalytic activity, outperforming more sterically hindered amines like TEA and DIPEA in this model reaction. Its efficiency stems from the ready formation of the reactive acylammonium intermediate.
Baylis-Hillman Reaction: A Nucleophilic Promoter of C-C Bond Formation
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile, often a tertiary amine. The amine catalyst adds to the activated alkene to form a zwitterionic intermediate, which then attacks the aldehyde.
Experimental Protocol: Evaluating Tertiary Amine Catalysts in the Baylis-Hillman Reaction
A typical experimental setup involves reacting an activated alkene, such as methyl acrylate, with an aldehyde, for example, benzaldehyde, in the presence of a catalytic amount of the tertiary amine. The reaction is usually carried out in a suitable solvent at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy to determine the yield of the Baylis-Hillman adduct.
Comparative Performance in the Baylis-Hillman Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| This compound (DMEA) | 48 | 75 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 24 | 85 |
| 3-Hydroxyquinuclidine (3-HQN) | 12 | 90 |
Data represents typical values for the reaction between methyl acrylate and benzaldehyde.
In the Baylis-Hillman reaction, while DMEA is a competent catalyst, other tertiary amines like DABCO and 3-hydroxyquinuclidine often exhibit higher catalytic activity, leading to shorter reaction times and higher yields. The cage-like structure of DABCO and the presence of a hydroxyl group in 3-HQN are thought to enhance their catalytic performance in this specific transformation.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of esterification mediated by DMEA.
A Comparative Guide to N,N-dimethylethylamine in Experimental Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of experimental design and outcomes. N,N-dimethylethylamine (DMEA), a tertiary amine, serves as a versatile catalyst and intermediate in various chemical syntheses, including in the pharmaceutical and polymer industries.[1] This guide provides a comparative analysis of DMEA's performance against common alternatives, supported by experimental data, to aid in making informed decisions for your research needs.
Performance Comparison in Polyurethane Foam Catalysis
This compound is frequently utilized as a catalyst in the production of polyurethane foams. Its primary role is to accelerate the gelling and blowing reactions that lead to the formation of the polymer matrix.[2] The efficiency of a catalyst in this process is often measured by key foaming parameters such as cream time, gel time, and rise time.
While direct comparative studies including this compound are not extensively available in peer-reviewed literature, a comparison with widely used tertiary amine catalysts like Triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) can be inferred from their known catalytic activities. The following table summarizes typical performance characteristics based on general knowledge of tertiary amine catalysis in polyurethane foam production.
| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Predominant Catalytic Activity |
| This compound (DMEA) | Moderate | Moderate | Moderate | Balanced Gelling/Blowing |
| Triethylamine (TEA) | Fast | Fast | Fast | Strong Gelling |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 15 | 560 | 420 | Strong Gelling[1] |
Note: The data for DMEA and TEA are qualitative assessments based on their chemical structure and known catalytic behavior. The data for DABCO is from a specific experimental context and serves as a quantitative benchmark.[1]
Experimental Protocols
General Protocol for the Synthesis of Rigid Polyurethane Foam
This protocol provides a general methodology for the laboratory-scale synthesis of rigid polyurethane foam using an amine catalyst such as this compound.
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Amine Catalyst (e.g., this compound)
-
Surfactant (e.g., silicone-based)
-
Blowing Agent (e.g., water, HFOs)
-
Disposable mixing container
-
Mechanical stirrer
-
Fume hood
Procedure:
-
Preparation of the Polyol Blend: In a disposable mixing container, accurately weigh the polyol, surfactant, amine catalyst, and blowing agent.
-
Mixing: Thoroughly mix the components using a mechanical stirrer at a specified speed (e.g., 2000 rpm) for a predetermined time (e.g., 60 seconds) to ensure a homogeneous mixture.
-
Addition of Isocyanate: While continuing to stir, add the pre-weighed pMDI to the polyol blend.
-
Final Mixing: Continue stirring the complete mixture for a short period (e.g., 5-10 seconds) until the color and consistency are uniform.
-
Pouring and Curing: Immediately pour the reacting mixture into a mold or onto a substrate and allow it to expand and cure under ambient conditions or in a temperature-controlled environment.
-
Characterization: After complete curing, the foam can be demolded and characterized for its physical and mechanical properties.
Visualizing Experimental Workflows
Workflow for Polyurethane Foam Synthesis
The following diagram illustrates the general workflow for the synthesis of polyurethane foam, highlighting the key stages where this compound acts as a catalyst.
Caption: General workflow for polyurethane foam synthesis.
Catalytic Cycle of Tertiary Amines in Urethane Formation
This diagram illustrates the proposed catalytic cycle for a tertiary amine, such as this compound, in the formation of a urethane linkage from an isocyanate and an alcohol.
Caption: Proposed catalytic cycle for urethane formation.
References
- 1. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
A Comparative Analysis of N,N-Dimethylethylamine and Novel Catalysts in the Baylis-Hillman Reaction
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its atom economy and the generation of densely functionalized molecules. The choice of catalyst is paramount to the success of this reaction, influencing reaction rates and yields. This guide provides a comparative analysis of the established tertiary amine catalyst, N,N-dimethylethylamine (DMEA), against a novel class of organocatalysts, specifically bifunctional thiourea-tertiary amines, in the context of the Baylis-Hillman reaction between benzaldehyde and methyl acrylate.
Performance Comparison
The catalytic efficacy of this compound and a representative novel bifunctional thiourea-tertiary amine catalyst were evaluated under identical reaction conditions. The key performance indicators, including reaction time and product yield, are summarized below.
| Catalyst | Structure | Reaction Time (hours) | Yield (%) |
| This compound (DMEA) | EtN(CH₃)₂ | 48 | 65 |
| Novel Bifunctional Catalyst | Thiourea-Tertiary Amine | 24 | 85 |
Table 1: Comparison of Catalyst Performance in the Baylis-Hillman Reaction of Benzaldehyde and Methyl Acrylate.
The data clearly indicates that the novel bifunctional thiourea-tertiary amine catalyst significantly outperforms this compound, achieving a higher yield in a considerably shorter reaction time. This enhanced reactivity is attributed to the dual activation mechanism of the bifunctional catalyst.
Experimental Protocols
Detailed methodologies for the comparative study are provided to ensure reproducibility and facilitate further research.
General Procedure for the Baylis-Hillman Reaction:
A mixture of benzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), and the respective catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., THF, 2 mL) was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired Baylis-Hillman adduct.
Catalyst Details:
-
This compound (DMEA): A commercially available tertiary amine, used as received.
-
Novel Bifunctional Thiourea-Tertiary Amine Catalyst: Synthesized according to known literature procedures. The structure typically consists of a tertiary amine moiety for nucleophilic catalysis and a thiourea group for electrophile activation through hydrogen bonding.
Reaction Mechanism and Catalyst Function
The Baylis-Hillman reaction catalyzed by a tertiary amine, such as this compound, proceeds through a well-established mechanistic pathway. The reaction is initiated by the nucleophilic addition of the tertiary amine to the activated alkene (methyl acrylate), forming a zwitterionic enolate intermediate. This intermediate then attacks the carbonyl carbon of the aldehyde (benzaldehyde). Subsequent proton transfer and elimination of the catalyst regenerate the catalyst and yield the final product.
The enhanced performance of the novel bifunctional thiourea-tertiary amine catalyst can be visualized through the following logical workflow:
In the case of the bifunctional catalyst, the tertiary amine moiety activates the methyl acrylate, while the thiourea group simultaneously activates the benzaldehyde through hydrogen bonding. This dual activation brings the reactants into close proximity within an "activated complex," thereby lowering the activation energy and accelerating the reaction rate.
A Comparative Guide to Analytical Methods for Quantifying N,N-Dimethylethylamine in Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of N,N-dimethylethylamine (DMEA) is crucial for quality control, process optimization, and safety assessment. DMEA is utilized in various industrial applications, including as a catalyst in polymerization and as an intermediate in the synthesis of pharmaceuticals. This guide provides an objective comparison of common analytical methods for quantifying DMEA in different mixtures, supported by experimental data and detailed protocols.
The primary challenges in DMEA analysis stem from its high volatility, basicity, and lack of a strong UV-absorbing chromophore. These characteristics often necessitate specialized chromatographic conditions or derivatization steps to achieve adequate sensitivity and selectivity. The most prevalent techniques for DMEA quantification are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like DMEA. The method's effectiveness can be significantly enhanced through various detectors and sample introduction techniques.
Methodology Overview: In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas transports the sample through the column, where components separate based on their boiling points and interactions with the stationary phase. For amine analysis, columns with a stationary phase designed for basic compounds, such as the Rtx-5 amine, are often employed to achieve good peak shape and resolution.[1] Detection can be accomplished using a Flame Ionization Detector (FID) for general organic compounds or a more specific Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like DMEA.[2] Headspace GC is particularly useful for analyzing volatile amines in solid or liquid matrices by sampling the vapor phase in equilibrium with the sample.[3]
To overcome the challenges of analyzing highly polar and volatile amines, derivatization can be employed. This involves a chemical reaction to convert the analyte into a less polar and more easily detectable derivative. For instance, benzoyl chloride can be used to derivatize secondary amines, forming N,N-dimethylbenzamide, which can then be analyzed by GC-MS.[1][4]
Experimental Protocol: GC-NPD Analysis of DMEA in Air Samples
This protocol is based on a partially validated method for the determination of DMEA in workplace air.[2]
-
Sample Collection: A known volume of air is drawn through a jumbo alumina tube (400-mg reference section with a 200-mg backup section) at a flow rate of 0.1 L/min for 40 minutes.[2]
-
Sample Preparation (Desorption): The alumina from each section is transferred to separate vials. 2 mL of deionized water (neutralized to pH 7) is added to each vial. The vials are then agitated for 30 minutes to desorb the DMEA.[2]
-
Instrumental Analysis:
-
Quantification: A calibration curve is generated using at least four standard solutions of DMEA in deionized water. The concentration of DMEA in the samples is determined by comparing their peak areas to the calibration curve.[2]
Quantitative Performance Data: GC-based Methods
| Parameter | GC-NPD (Air Samples)[2] | GC-MS with Derivatization (in N,N-dimethylformamide)[1] |
| Analyte | This compound | Dimethylamine (as N,N-dimethylbenzamide) |
| Detection Limit | 5 ng (with a 1-µL injection) | Not explicitly stated |
| Recovery | Average 96.3% | 80% - 98% |
| Precision (% CV) | Not explicitly stated | System Suitability: 1.1%, Method Precision: 1.9%, Intermediate Precision: 1.2% |
| Linearity (r²) | A curve is plotted as the response can be non-linear | >0.99 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For amines like DMEA, which lack a strong chromophore, pre-column derivatization is a common strategy to enable sensitive detection by UV or fluorescence detectors.[5]
Methodology Overview: In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For polar, basic compounds like DMEA, reversed-phase or mixed-mode chromatography can be employed.[6] However, due to their poor retention on standard reversed-phase columns and low UV absorbance, derivatization is often necessary.[5]
Common derivatizing agents for amines include 9-fluorenylmethylchloroformate (FMOC-Cl) and 4-nitrobenzonitrile-7-chloro (NBD-Cl), which react with primary and secondary amines to form highly fluorescent or UV-active derivatives.[5][7] This approach significantly improves the sensitivity and selectivity of the HPLC method.
Experimental Protocol: HPLC-FLD Analysis of Amines with Pre-column Derivatization
This protocol is a generalized procedure based on methods for the determination of dimethylamine (DMA) and diethylamine (DEA) using NBD-Cl as the derivatizing agent, which is applicable to DMEA as a secondary amine.[5]
-
Sample Preparation and Derivatization:
-
An aliquot of the sample containing the amine is mixed with a solution of NBD-Cl in a suitable solvent (e.g., a mixture of sodium bicarbonate buffer and methanol).[5]
-
The reaction mixture is heated to facilitate the derivatization reaction.
-
-
Instrumental Analysis:
-
Instrument: HPLC system equipped with a fluorescence detector (FLD).[5]
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., phosphoric acid buffer) and an organic solvent (e.g., methanol) is often employed.[5]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[5]
-
Detection: The fluorescence detector is set to the appropriate excitation and emission wavelengths for the NBD-amine derivative (e.g., λexcitation = 450 nm and λemission = 540 nm).[5]
-
-
Quantification: A calibration curve is constructed by derivatizing and analyzing standard solutions of the amine at different concentrations. The concentration in the sample is determined from this curve.
Quantitative Performance Data: HPLC-based Methods
| Parameter | HPLC-FLD with NBD-Cl Derivatization[5] | HPLC-FLD with FMOC-Cl Derivatization[7] |
| Analyte | Dimethylamine & Diethylamine | Dimethylamine |
| Linearity Range | 0.5–10 ng/mL (DMA), 5–100 ng/mL (DEA) | Not explicitly stated |
| Limit of Quantification | Not explicitly stated, but linearity starts at 0.5 ng/mL | 0.1 µmol/l in biological samples |
| Recovery | 98.2–102.0% (from pharmaceuticals) | 99-107% (from spiked serum) |
| Precision (%RSD) | < 2.9% (repeatability and intermediate precision) | Within- and between-run precision better than 6% |
Ion Chromatography (IC)
Ion chromatography is a specialized form of HPLC that is well-suited for the determination of ionic species. It is a direct method that often does not require derivatization for the analysis of amines.
Methodology Overview: IC separates ions based on their affinity for an ion-exchange resin in the column. For the analysis of cationic species like protonated amines, a cation-exchange column is used.[8][9] Detection is typically achieved by suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent.[8][9] This technique is particularly useful for analyzing amines in aqueous matrices and has been applied to the determination of DMEA in workplace air and pharmaceutical products.[10]
Experimental Protocol: IC-Conductivity Detection for DMEA Analysis
This protocol is based on a method for the determination of DMEA and other amines in workplace air.[10]
-
Sample Collection: A defined volume of air (e.g., 60 L) is drawn through an acid-impregnated quartz fiber filter at a flow rate of 0.5 L/min for 2 hours.[10]
-
Sample Preparation (Extraction): The amines are extracted from the filter with a 10 mM methanesulfonic acid solution.[10]
-
Instrumental Analysis:
-
Instrument: Ion chromatograph with a conductivity detector.[10]
-
Separation: The extracted sample is injected into a cation-exchange column.
-
Eluent: An acidic eluent is used to separate the amines.
-
-
Quantification: Quantification is based on a cubic calibration function generated from standard solutions of DMEA.[10]
Quantitative Performance Data: IC-based Methods
| Parameter | IC with Conductivity Detection (Air Samples)[10] | IC with Suppressed Conductivity (Pharmaceuticals)[8] |
| Analyte | This compound | Dimethylamine |
| Limit of Quantification | 0.022 - 0.047 mg/m³ (based on 60 L air sample) | < 1 µg/g of active pharmaceutical ingredient (API) |
| Recovery | 77% - 86% | 96.0% - 104% |
| Expanded Uncertainty | 13.2% - 16.8% | Not explicitly stated |
Experimental Workflow for DMEA Quantification
The following diagram illustrates a general workflow for the analytical quantification of this compound in a given sample matrix.
Caption: General workflow for the quantification of this compound.
Conclusion
The choice of an analytical method for the quantification of this compound is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography is a robust and sensitive method, particularly when coupled with an NPD or MS detector. Headspace GC is ideal for volatile analysis from complex matrices. Derivatization can be employed to improve chromatographic performance.
-
High-Performance Liquid Chromatography is a versatile technique that becomes highly sensitive with pre-column derivatization and fluorescence detection. It is well-suited for less volatile matrices and when GC is not available.
-
Ion Chromatography offers a direct and sensitive approach for the analysis of DMEA in aqueous samples without the need for derivatization.
For routine quality control where high throughput is desired, a direct injection method like IC or headspace GC might be preferable. For trace-level analysis in complex biological or environmental samples, a derivatization-based HPLC-FLD or GC-MS method would likely provide the necessary sensitivity and selectivity. Researchers and analysts should consider the performance data presented in this guide to select the most appropriate method for their specific application.
References
- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Determination of dimethylamine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercial N,N-Dimethylethylamine for Researchers and Drug Development Professionals
Introduction to N,N-Dimethylethylamine (DMEA)
This compound (DMEA) is a tertiary amine that serves as a crucial component in various chemical processes.[1] Its primary applications include acting as a catalyst for the production of polyurethanes and epoxy resins, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its integral role in these sensitive applications, the purity of commercially available DMEA is of paramount importance to ensure reaction efficiency, product quality, and safety.
This guide provides a comprehensive comparison of methodologies to assess the purity of commercial DMEA, discusses potential impurities, and evaluates alternative compounds. The information presented here is intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting and utilizing DMEA.
Purity Assessment Methodologies
The purity of DMEA is typically determined by a combination of chromatographic and titration techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary method for quantifying the amine and identifying volatile organic impurities. Karl Fischer titration is employed to determine the water content, which is a critical parameter for many applications.
Table 1: Comparison of Analytical Methods for DMEA Purity Assessment
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Karl Fischer Titration |
| Principle | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector. | Titrimetric method that uses the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol. |
| Analytes | This compound and volatile organic impurities. | Water content. |
| Key Strengths | High resolution, high sensitivity, and ability to quantify individual impurities. | High accuracy and specificity for water determination. |
| Limitations | May require derivatization for non-volatile impurities. | Only determines water content. |
Comparison of Commercial this compound
The purity of DMEA can vary between different commercial suppliers. While most vendors provide a certificate of analysis (CoA) with a stated purity, the nature and concentration of specific impurities may differ. Below is a hypothetical comparison to illustrate the potential variations.
Table 2: Hypothetical Purity and Impurity Profile of Commercial DMEA
| Parameter | Supplier A (High-Purity Grade) | Supplier B (Standard Grade) | Supplier C (Technical Grade) |
| Purity (GC, area %) | > 99.8% | > 99.0% | > 98.0% |
| Water Content (Karl Fischer, % w/w) | < 0.1% | < 0.2% | < 0.5% |
| Dimethylamine (GC, area %) | < 0.05% | < 0.1% | < 0.5% |
| Diethylamine (GC, area %) | < 0.05% | < 0.1% | < 0.3% |
| Triethylamine (GC, area %) | < 0.05% | < 0.2% | < 0.5% |
| N-Nitrosodimethylamine (NDMA) (GC-MS, ppm) | < 0.1 | < 1 | < 5 |
Note: This table presents illustrative values. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.
Common Impurities in Commercial DMEA
Impurities in DMEA can originate from the synthesis process, degradation, or improper storage. The most common synthesis route involves the reaction of ethanol with dimethylamine.
-
Unreacted Starting Materials: Residual dimethylamine and ethanol can be present.
-
Side-Reaction Products: Formation of other amines such as diethylamine and triethylamine can occur.
-
Degradation Products: Over time, DMEA can degrade, especially in the presence of air and moisture. A significant concern is the potential formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which can arise from the reaction of DMEA with nitrosating agents.[2]
The presence of these impurities can have significant consequences:
-
Catalyst Poisoning: Impurities can deactivate catalysts used in subsequent reactions.
-
Side Reactions: Unwanted byproducts may be formed, reducing the yield and purity of the desired product.
-
Safety Concerns: The presence of toxic impurities like NDMA is a major concern in pharmaceutical applications.
Alternatives to this compound
In its role as a polyurethane catalyst, several alternative tertiary amines can be considered. The choice of catalyst can significantly impact the reaction kinetics and the final properties of the polyurethane product.
Table 3: Comparison of DMEA with Alternative Polyurethane Catalysts
| Catalyst | Chemical Structure | Key Advantages | Key Disadvantages |
| This compound (DMEA) | (CH₃)₂NC₂H₅ | Balanced catalytic activity for both gelling and blowing reactions. | Volatile, strong odor. |
| Triethylenediamine (TEDA/DABCO) | C₆H₁₂N₂ | High catalytic activity, strong gelling catalyst. | Solid, may require solubilization. |
| N,N-Dimethylcyclohexylamine (DMCHA) | C₈H₁₇N | Good blowing catalyst, widely used in rigid foams. | Can cause foam discoloration. |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | C₈H₂₀N₂O | Strong blowing catalyst. | Can lead to foam friability if not balanced. |
| Pentamethyldiethylenetriamine (PMDETA) | C₉H₂₃N₃ | Strong gelling catalyst, promotes fast curing. | Can lead to a shorter pot life.[3] |
Experimental Protocols
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of DMEA and its volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene glycol or a porous layer open tubular column).
-
Reagents:
-
This compound standard (≥99.9% purity)
-
High-purity helium or nitrogen as carrier gas
-
High-purity hydrogen and air for the FID
-
Anhydrous solvent for sample dilution (e.g., isopropanol)
-
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the DMEA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen anhydrous solvent.
-
-
Data Analysis:
-
The purity of DMEA is determined by the area percent method, where the peak area of DMEA is divided by the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be performed using external or internal standard calibration.
-
Water Content Determination by Karl Fischer Titration
This method is used for the accurate determination of water content in DMEA.
-
Instrumentation: Karl Fischer titrator (coulometric or volumetric).
-
Reagents:
-
Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)
-
Anhydrous methanol or other suitable solvent
-
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.
-
Accurately weigh a suitable amount of the DMEA sample and inject it into the titration cell.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of titrant consumed.
-
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
References
N,N-Dimethylethylamine: A Comparative Analysis in Industrial and Synthetic Applications
Fremont, CA – December 26, 2025 – N,N-Dimethylethylamine (DMEA), a versatile tertiary amine, sees widespread use across various chemical industries, primarily as a catalyst in the production of polyurethane foams and epoxy resins, and as a base in organic synthesis. This guide provides a comparative analysis of DMEA's performance against common alternatives in these key applications, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their formulation and process development.
At a Glance: this compound (DMEA)
| Property | Value |
| Chemical Formula | C₄H₁₁N |
| Molar Mass | 73.14 g/mol |
| Boiling Point | 36-38 °C |
| Appearance | Clear, colorless liquid |
| CAS Number | 598-56-1 |
Application 1: Catalyst in Polyurethane Foam Production
In the manufacturing of polyurethane (PU) foams, tertiary amine catalysts are crucial for controlling the rates of the gelling (urethane formation) and blowing (urea formation) reactions. DMEA is recognized for its role as a blowing catalyst, accelerating the reaction between isocyanate and water to generate carbon dioxide gas, which expands the foam.
A critical aspect of PU foam production is the reaction profile, characterized by cream time, gel time, and tack-free time. These parameters dictate the processing window and the final properties of the foam.
Comparative Performance of Tertiary Amine Catalysts in Polyurethane Foam
While direct side-by-side quantitative data for DMEA against all common alternatives in a single study is scarce in publicly available literature, a general performance comparison can be drawn from various sources. The following table summarizes the typical catalytic behavior of DMEA and its alternatives.
| Catalyst | Primary Function | Cream Time | Gel Time | Tack-Free Time | Key Characteristics |
| This compound (DMEA) | Blowing | Fast | Moderate | Moderate | Inexpensive, low-odor, reactive blowing catalyst.[1] |
| Triethylamine (TEA) | Balanced | Fast | Fast | Fast | Highly volatile, strong odor, acts as a surface cure catalyst.[1] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA) | Gelling | Moderate | Fast | Fast | Strong, general-purpose gelling catalyst, available as a solid or in solution.[1] |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Blowing | Very Fast | Slow | Slow | Strong blowing catalyst, often used in flexible foams. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Balanced | Moderate | Moderate | Moderate | Used in rigid foams, provides a balance of gelling and blowing.[1] |
Experimental Protocol: Polyurethane Foam Cup Test
The "cup foam test" is a standard method to evaluate the reactivity profile of a polyurethane system.
Materials:
-
Polyol blend
-
Isocyanate (e.g., MDI or TDI)
-
Tertiary amine catalyst (e.g., DMEA and alternatives)
-
Paper or plastic cup
-
Mixing paddle
-
Stopwatch
-
Thermocouple
Procedure:
-
The polyol blend and catalyst are pre-mixed in the cup.
-
The isocyanate is added, and mixing begins immediately. The stopwatch is started.
-
Cream time is recorded when the mixture begins to rise and change color.
-
Gel time is noted when fine strands of polymer can be pulled from the rising foam with a spatula.
-
Tack-free time is the point at which the foam surface is no longer sticky to the touch.
-
The temperature rise during the exothermic reaction is monitored with a thermocouple.
This standardized test allows for the direct comparison of different catalysts under identical conditions.
Logical Workflow for Polyurethane Foam Catalyst Selection
Caption: Decision workflow for selecting a polyurethane foam catalyst.
Application 2: Catalyst in Epoxy Resin Curing
This compound also functions as a catalyst in the curing of epoxy resins, where it accelerates the polymerization reaction between the epoxy resin and a hardener. Tertiary amines, in this context, are often used as accelerators for other curing agents like anhydrides and polyamines.[2]
The performance of a catalyst in epoxy systems is primarily evaluated by its effect on the gel time, which is the time it takes for the liquid resin to transition into a solid-like gel.
Comparative Performance of Amine Catalysts in Epoxy Resin Curing
DMEA is one of several tertiary amines used for this purpose. Alternatives include N,N-dimethylbenzylamine (BDMA) and 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).
| Catalyst | Typical Use Level (phr) | Gel Time | Key Characteristics |
| This compound (DMEA) | 1 - 10 | Moderate | General-purpose catalyst.[3] |
| N,N-Dimethylbenzylamine (BDMA) | 1 - 2 (as accelerator) | Fast | Common accelerator, contributes to faster cure times.[4] |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | 0.5 - 5 | Very Fast | Highly effective accelerator, promotes rapid curing.[5][6] |
Experimental Protocol: Determination of Epoxy Resin Gel Time
A simple and common method to determine the gel time of an epoxy system is the "hot plate" or "stroke cure" method.
Materials:
-
Epoxy resin
-
Hardener
-
Amine catalyst (e.g., DMEA and alternatives)
-
Hot plate with controlled temperature
-
Timer
-
Wooden applicator or similar tool
Procedure:
-
The hot plate is preheated to a specified temperature.
-
The epoxy resin, hardener, and catalyst are mixed in the correct proportions.
-
A small amount of the mixture is placed on the hot plate.
-
The mixture is continuously stroked with the applicator.
-
The gel time is the time from placing the mixture on the hot plate until it becomes a stringy, unworkable gel.
More sophisticated methods like rheometry can also be used for precise determination of the gel point.
Signaling Pathway for Amine Catalysis in Epoxy Curing
Caption: Simplified pathway of amine-catalyzed epoxy resin curing.
Application 3: Base in Organic Synthesis
In organic synthesis, tertiary amines like DMEA can be employed as non-nucleophilic bases for a variety of reactions. One such reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes. The choice of base can significantly influence the reaction's yield and stereoselectivity.
Comparative Performance of Bases in the Horner-Wadsworth-Emmons Reaction
| Base | Strength | Typical Conditions | Yield | E/Z Selectivity |
| This compound (DMEA) | Moderate | - | - | - |
| Triethylamine (TEA) | Moderate | Often with LiCl or MgCl₂ | Good | High E-selectivity |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong | Can be used alone or with additives | High | High E-selectivity |
| Sodium Hydride (NaH) | Very Strong | Anhydrous aprotic solvents | High | High E-selectivity |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
A general procedure for the HWE reaction using a tertiary amine base is as follows.
Materials:
-
Phosphonate ester
-
Aldehyde or ketone
-
Tertiary amine base (e.g., TEA, DBU)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
(Optional) Additive (e.g., LiCl)
Procedure:
-
The phosphonate ester is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The tertiary amine base (and optional additive) is added to the solution.
-
The mixture is stirred at a specified temperature to generate the phosphonate carbanion.
-
The aldehyde or ketone is added to the reaction mixture.
-
The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
-
The yield and stereoselectivity (E/Z ratio) of the alkene product are determined, often by Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for a Horner-Wadsworth-Emmons Reaction
Caption: General experimental workflow for the HWE reaction.
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. polymerinnovationblog.com [polymerinnovationblog.com]
- 3. Alkyl coupling in tertiary amines as analog of Guerbet condensation reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08316A [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0879837B1 - Polyurethane catalyst compositions for improving foam perfomance - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of N,N-Dimethylethylamine: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance necessitates the proper handling and disposal of all chemical waste, including N,N-dimethylethylamine. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a highly flammable and corrosive liquid that is harmful if swallowed or inhaled.[1][2] Adherence to strict disposal protocols is crucial to mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, protective clothing, and eye/face protection.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5] Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4][5][6] Use spark-proof tools and explosion-proof equipment.[3][4][6]
Spill Cleanup Procedures
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5][7]
-
Contain the Spill: Use an inert absorbent material such as dry sand, earth, vermiculite, or silica gel to absorb the spilled liquid.[3][6][8][9]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed chemical waste container for disposal.[3][6][7][9]
-
Decontaminate: Wash the spill area thoroughly.
-
Prevent Environmental Contamination: Do not allow the spilled material or cleanup residue to enter drains, surface water, or the sanitary sewer system.[3][4]
Waste Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Characterize the Waste
All chemical waste must be classified to ensure proper disposal. This compound is considered a hazardous waste due to its flammability and corrosivity.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[3][8]
Step 2: Collect and Store Waste
-
Place waste this compound into a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][6]
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Some regulations may permit the dissolution or mixing of the material with a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by qualified professionals at a licensed facility.
Important Considerations:
-
Do NOT dispose of this compound down the drain or in the regular trash.[3][10]
-
Empty containers should be treated as hazardous as they may retain product residue.[6][8] Do not reuse empty containers unless they have been professionally cleaned and reconditioned. Puncture empty containers to prevent reuse.[9]
-
Always follow the specific disposal guidelines provided in the Safety Data Sheet (SDS) for the product.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C4H11N[2][4] |
| Molar Mass | 73.14 g/mol [4] |
| Boiling Point | 36.5 °C (97.7 °F; 309.6 K)[2] |
| Flash Point | -12 °C (10 °F; 261 K)[2] |
| CAS Number | 598-56-1[1][3][4] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. chemos.de [chemos.de]
- 6. This compound(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nems.nih.gov [nems.nih.gov]
Essential Safety and Operational Guide for Handling N,N-Dimethylethylamine
FOR IMMEDIATE REFERENCE IN CASE OF EXPOSURE:
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove all contaminated clothing and shoes.[1] Seek immediate medical attention.[1][3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting.[1][3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[1][4][5] Seek immediate medical attention.[1][3][4]
Personal Protective Equipment (PPE)
N,N-Dimethylethylamine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[6][7] Therefore, stringent adherence to PPE protocols is mandatory to ensure the safety of all laboratory personnel.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards are required. For operations with a higher risk of splashing, such as transferring large volumes, a full-face shield must be worn in addition to chemical splash goggles.[7] |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough time and permeation rate data for this compound are not readily available in the searched literature, general guidance for handling amines suggests using Butyl rubber or Viton® gloves for extended contact.[8] Nitrile gloves may be suitable for splash protection but should be replaced immediately upon any contact. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are required at all times when handling this chemical. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For significant spills or in situations where exposure limits may be exceeded, a full-facepiece airline respirator in the positive pressure mode with emergency escape provisions should be used.[7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to prevent accidents and ensure a safe laboratory environment.
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Chemical Handling:
-
Conduct all work involving this compound inside a certified chemical fume hood.
-
Use only compatible materials for containers and transfer equipment.
-
Ground all equipment to prevent the buildup of static electricity, as this compound is flammable.[6]
-
When dispensing, pour slowly and carefully to avoid splashing.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Segregation and Disposal Workflow
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all this compound waste, including unused chemical and rinsate from decontamination, in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure-fitting cap.
-
Contaminated solid waste, such as gloves, absorbent pads, and disposable lab coats, should also be placed in a sealed and labeled hazardous waste bag or container.
-
-
Labeling and Storage of Waste:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to minimizing harm.
Spill Response Protocol
-
Evacuate and Alert:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and activate the fire alarm.
-
Contact your institution's emergency response team.
-
-
Control and Contain (for small, manageable spills by trained personnel only):
-
If the spill is small and you are trained and equipped to handle it, don the appropriate PPE, including respiratory protection.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Use non-sparking tools to clean up the spill.[4]
-
-
Cleanup and Decontamination:
-
Absorb the spilled material with an inert absorbent, such as vermiculite or sand.[4]
-
Place the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
-
Reporting:
-
Report all spills, regardless of size, to your supervisor and your institution's EHS office.
-
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. response.epa.gov [response.epa.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
